2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
Description
BenchChem offers high-quality 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-8-10-7(9(13)14)4-6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDPXJMGOYYABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651026 | |
| Record name | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-86-2 | |
| Record name | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic Acid
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights.
Introduction and Retrosynthetic Analysis
The synthesis of functionalized pyrazolo[1,5-a]pyrimidines is a cornerstone of modern heterocyclic chemistry, driven by their diverse pharmacological activities, including their roles as kinase inhibitors in cancer therapy.[2][3] The target molecule, 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, possesses a substitution pattern that necessitates a carefully planned synthetic strategy.
The most robust and widely adopted method for the construction of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or a synthetic equivalent.[1][3] This cornerstone reaction allows for the convergent assembly of the bicyclic system.
A retrosynthetic analysis of the target compound reveals two key building blocks: 5-amino-3-methyl-1H-pyrazole (1) and a reactive equivalent of ethyl 2-formyl-3-oxobutanoate (2) . The aminopyrazole provides the pyrazole ring and the C2-methyl group, while the β-ketoester derivative furnishes the pyrimidine ring, incorporating the C7-methyl and the C5-carboxylic acid functionalities.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
The successful synthesis of the final compound relies on the efficient preparation of its precursors.
5-Amino-3-methyl-1H-pyrazole is a readily accessible starting material. One of the most common and efficient methods for its synthesis involves the condensation of β-ketonitriles with hydrazine.[4][5] Specifically, the reaction of 3-aminocrotononitrile with hydrazine hydrate provides the desired product in good yield.
Caption: Synthesis of the key aminopyrazole intermediate.
While ethyl 2-formyl-3-oxobutanoate is the ideal 1,3-dicarbonyl partner, it can be unstable. A more practical approach, inspired by related syntheses, involves the in situ generation of a reactive enolate from a more stable precursor.[6] A highly effective strategy is the condensation of ethyl acetoacetate with an orthoformate, such as triethyl orthoformate, in the presence of a catalyst like acetic anhydride. This generates a reactive intermediate that readily undergoes cyclization with the aminopyrazole.
Detailed Synthetic Protocol for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid
This protocol is presented as a two-step process: the initial cyclocondensation to form the ethyl ester intermediate, followed by hydrolysis to the final carboxylic acid.
The core of this synthesis is the acid-catalyzed cyclocondensation reaction. The exocyclic amino group of the 5-aminopyrazole initially attacks one of the carbonyl groups of the in situ-generated β-ketoester equivalent, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.[1][3]
Experimental Protocol:
-
To a solution of 5-amino-3-methyl-1H-pyrazole (1) (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq) and triethyl orthoformate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylate (3) .
Quantitative Data Summary:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| 5-Amino-3-methyl-1H-pyrazole | 1.0 | 97.12 | 0.97 g |
| Ethyl acetoacetate | 1.1 | 130.14 | 1.43 g (1.41 mL) |
| Triethyl orthoformate | 1.5 | 148.20 | 2.22 g (2.50 mL) |
| Glacial Acetic Acid | Solvent | 60.05 | 20 mL |
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the product.
Experimental Protocol:
-
Suspend ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylate (3) (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 3-4.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (4) .
Quantitative Data Summary:
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 5 mmol scale) |
| Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylate | 1.0 | 219.24 | 1.10 g |
| Sodium Hydroxide | 2.5 | 40.00 | 0.50 g |
| Ethanol/Water | Solvent | - | 15 mL / 5 mL |
| Concentrated HCl | - | 36.46 | As needed to pH 3-4 |
Workflow and Mechanistic Overview
The overall synthetic workflow is depicted below, illustrating the progression from commercially available starting materials to the final product.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
physicochemical properties of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid for Drug Development
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from oncology to central nervous system disorders.[1] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of pharmacological and pharmacokinetic properties. This guide focuses on a specific analogue, 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid , providing a comprehensive technical overview of its essential physicochemical properties from the perspective of drug discovery and development.
While specific experimental data for this exact molecule is not extensively published, this document serves as a predictive and methodological framework. By leveraging data from structurally related analogues and established principles of physical chemistry, we will explore the critical attributes of ionization (pKa), lipophilicity (LogP/LogD), and solubility. Furthermore, this guide provides detailed, field-proven experimental protocols for the empirical determination of these parameters, offering researchers a self-validating system for characterization. The interplay of these properties fundamentally governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and a thorough understanding is paramount for advancing a molecule from a promising hit to a viable clinical candidate.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Drug Discovery
The fusion of pyrazole and pyrimidine rings creates a rigid, planar aromatic system that is an effective scaffold for interacting with biological targets.[1] This core is present in commercial drugs and clinical candidates such as the hypnotic agent Zaleplon and the cyclin-dependent kinase (CDK) inhibitor Dinaciclib, highlighting its therapeutic relevance.[1][2] The specific compound of interest, 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, possesses key functional groups that will define its physicochemical behavior: two methyl groups that increase lipophilicity and a carboxylic acid that introduces an acidic ionization center.
Chemical Structure:
(Canonical SMILES)
Understanding the properties outlined in this guide is critical for predicting a compound's journey through the body, its ability to reach its target, and its overall suitability as a therapeutic agent.
Core Molecular and Predicted Physicochemical Properties
A foundational analysis begins with computationally predicted properties, which provide an initial assessment of the molecule's "drug-likeness" and guide subsequent experimental work. These values are typically calculated from the compound's 2D structure.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₉N₃O₂ | Defines the elemental composition. |
| Molecular Weight | 191.19 g/mol | Influences diffusion and permeability; generally <500 Da is preferred for oral drugs.[2] |
| XLogP3 | ~1.0 - 1.5 | A measure of lipophilicity. A value in this range suggests a good balance between solubility and permeability. |
| Hydrogen Bond Donors | 1 (from -COOH) | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2 ring N, 2 O) | Influences solubility and target binding interactions. |
| Topological Polar Surface Area (TPSA) | 79.6 Ų | Predicts drug transport properties; values < 140 Ų are often associated with good oral bioavailability.[2] |
Note: Predicted values are estimates and require experimental verification.
Ionization Constant (pKa): The Master Variable
The pKa is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization at a given pH. For 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, the primary acidic center is the carboxylic acid, which will be deprotonated (anionic) at physiological pH (~7.4). The pyrazolo-pyrimidine core also contains basic nitrogen atoms, which could potentially be protonated at low pH. The interplay between these acidic and basic pKa values will define the molecule's net charge, profoundly impacting its solubility, absorption, and interaction with biological targets.[3]
Experimental Determination of pKa
Potentiometric titration is a robust and widely used method for pKa determination, requiring a sufficient quantity of the compound.[3] The method involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound, allowing for the calculation of the pKa from the titration curve.
Protocol 1: Potentiometric Titration for pKa Determination
-
Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility across the titration range.
-
Instrumentation: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10).
-
Titration (Acidic pKa): Add a standardized solution of 0.1 M potassium hydroxide (KOH) in small, precise increments using an automated titrator.
-
Titration (Basic pKa): Add a standardized solution of 0.1 M hydrochloric acid (HCl) in precise increments.
-
Data Acquisition: Record the pH after each addition of titrant, ensuring the reading stabilizes.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is used to refine the pKa values, especially for multiprotic species or compounds with overlapping pKas.
Workflow for pKa Determination
Caption: pH-dependent properties of an acidic compound.
Aqueous Solubility: A Prerequisite for Absorption
For an orally administered drug, absorption can only occur after it has dissolved in the gastrointestinal fluids. Poor aqueous solubility is a major cause of failure in drug development. The solubility of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid will be lowest at low pH where it is in its neutral, crystalline form (this is the intrinsic solubility). As the pH increases above the pKa, the compound ionizes to its more soluble carboxylate salt form, and solubility will increase significantly.
Experimental Determination of Solubility
Thermodynamic equilibrium solubility provides the most accurate measure and is typically determined using a shake-flask or slurry-based method. [3]It is crucial to assess solubility in biorelevant media that simulate gastrointestinal conditions.
Protocol 3: Equilibrium Solubility Measurement
-
Media Preparation: Prepare relevant aqueous media, such as pH 7.4 phosphate buffer, Simulated Gastric Fluid (SGF, pH ~1.2), and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH ~6.5).
-
Slurry Preparation: Add an excess amount of the solid compound to each medium in separate vials to create a saturated solution with solid remaining.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Sample Processing: Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove undissolved solid.
-
Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound by a validated analytical method like HPLC-UV.
-
Solid-State Analysis: Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the crystal form (polmorphism) during the experiment.
Table 2: Representative Aqueous Solubility Profile
| Medium | pH | Expected Solubility | Rationale |
| 0.1 M HCl (SGF) | ~1.2 | Low | The compound is in its neutral, less soluble form. |
| FaSSIF Buffer | ~6.5 | Moderate to High | The compound is partially to fully ionized, increasing solubility. |
| Phosphate Buffer | 7.4 | High | The compound is predominantly in its ionized, highly soluble carboxylate form. |
Structural and Thermal Properties
Melting Point (MP)
The melting point provides information about the purity and the lattice energy of a crystalline solid. A sharp melting point typically indicates high purity. For a related analogue, 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid , a melting point of 238 °C (with decomposition) has been reported. [4][5][6]It is reasonable to expect a similarly high melting point for the title compound, indicative of a stable crystal lattice. This is typically measured using Differential Scanning Calorimetry (DSC).
Spectral Properties
Structural confirmation is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the precise arrangement of atoms and confirm the structure of the synthesized molecule. Spectral data for similar pyrazolo[1,5-a]pyrimidine cores are available in the literature, providing a reference for expected chemical shifts. [7][8]* Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition. ESI-MS data for a related compound shows the expected [M+H]⁺ and [M-H]⁻ ions. [5]* Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
Synthesis Pathway Overview
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. [1][9][10]
Generalized Synthesis Workflow
Caption: Generalized synthesis of the target scaffold.
Conclusion: An Integrated Physicochemical Profile for Drug Development
Based on its structure, 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is predicted to be a low molecular weight, acidic compound with a balance of lipophilic and polar features. Its ADME properties will be strongly governed by its carboxylic acid pKa.
-
Absorption: The pH-dependent solubility suggests that dissolution may be limited in the acidic environment of the stomach, but will increase significantly in the more neutral pH of the small intestine, which is the primary site for drug absorption.
-
Permeability: The LogD will be highest in the stomach, but the low surface area limits absorption. In the intestine, where the compound is more ionized (lower LogD), permeability may be reduced, potentially requiring a balance for optimal absorption.
-
Outlook: The predicted properties are within a favorable range for a potential oral drug candidate. However, empirical validation is essential. The protocols described herein provide a clear roadmap for obtaining the high-quality data needed to assess the viability of this compound and guide future optimization efforts, such as prodrug strategies to mask the carboxylic acid or formulation approaches to enhance solubility.
This technical guide establishes a foundational understanding of the key physicochemical properties of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, providing both predictive insights and the practical methodologies required for its comprehensive characterization in a drug development setting.
References
- Avdeef, A., & Testa, B. (n.d.). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC. NIH.
- Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.
- (2023, February 3). Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.
- (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. NIH.
- Physicochemical Properties. Pacific BioLabs.
- (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. NIH.
- (2025, August 24). CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Chemsrc.
- 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 97%, Thermo Scientific 1 g. Fisher Scientific.
- (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. NIH.
- Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H5N3O2 | CID 670824. PubChem.
- 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid | C9H9N3O2 | MD Topology | NMR. MD Topology.
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.
- 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid | C8H7N3O2 | CID 23091947. PubChem.
- (2025, July 24). 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid | 739364-95-5. ChemicalBook.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. NIH.
- 5,7-DIMETHYL-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid. TCI Chemicals.
- (2023, August 16). 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Smolecule.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. SGT Life Sciences.
- 739364-95-5|2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. BLDpharm.
- 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Sigma-Aldrich.
- CAS 739364-95-5: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. CymitQuimica.
- (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Chemsrc [chemsrc.com]
- 5. 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid | 739364-95-5 [chemicalbook.com]
- 6. 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid | 739364-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic Acid and its Derivatives: A Kinase-Centric Approach to Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the anticipated mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, contextualized within the broader family of pyrazolo[1,5-a]pyrimidine derivatives. Drawing upon extensive research into this chemical class, we will explore the core hypothesis that these compounds function primarily as protein kinase inhibitors.[1][3][4] This guide will delve into the specific kinase families commonly targeted, the downstream cellular consequences of their inhibition, and present a detailed roadmap for the experimental validation of these mechanisms. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the study of this promising compound and its analogs.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Versatile Core for Therapeutic Innovation
The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine has emerged as a cornerstone in the design of novel therapeutics, demonstrating a remarkable breadth of biological activities.[2][4] These compounds are particularly prominent in the fields of oncology and inflammation, where their efficacy is often linked to the modulation of key signaling pathways.[1] The structural rigidity and synthetic tractability of the pyrazolo[1,5-a]pyrimidine core allow for systematic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
While specific data on 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is emerging, the extensive body of literature on its structural congeners provides a strong predictive framework for its mechanism of action. The recurring theme across this class of molecules is their function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular regulation.[1][3][4]
This guide will, therefore, proceed under the central hypothesis that 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its biological effects through the inhibition of one or more protein kinases. The subsequent sections will elaborate on the likely kinase targets, the resulting impact on cellular signaling, and the experimental workflows necessary to elucidate its precise molecular mechanism.
Postulated Mechanism of Action: A Kinase Inhibition Paradigm
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[4] Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit a wide range of kinases, acting as either ATP-competitive or allosteric inhibitors.[3][4]
Primary Kinase Target Families
Based on extensive structure-activity relationship (SAR) studies of the pyrazolo[1,5-a]pyrimidine scaffold, several kinase families are probable targets for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid:
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[5] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK1, CDK2, and CDK9.[5][6] Inhibition of these kinases leads to cell cycle arrest and apoptosis.[5]
-
Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) are proto-oncogenes involved in cell survival and proliferation.[7] The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop highly selective Pim-1 inhibitors.[7]
-
Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers such as EGFR, BRAF, and TrkA.[1][6][8] Pyrazolo[1,5-a]pyrimidine-based inhibitors targeting these RTKs have shown promise in the treatment of various cancers.[3][4]
-
MAP Kinase Pathway Kinases: The MAPK signaling cascade is a critical pathway for cell growth and survival. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit key components of this pathway, including MEK and JNK.[1][3]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is another crucial signaling network in cancer. Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been developed as selective PI3Kδ inhibitors.[9]
-
Tubulin: While not a kinase, tubulin polymerization is a validated anticancer target. Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a dual mechanism of action, inhibiting both a kinase (e.g., CDK2) and tubulin polymerization.[10]
Downstream Cellular Consequences
The inhibition of these primary kinase targets by 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid would be expected to trigger a cascade of downstream cellular events, including:
-
Cell Cycle Arrest: Inhibition of CDKs would lead to a halt in cell cycle progression, typically at the G1/S or G2/M checkpoints.[5]
-
Induction of Apoptosis: By inhibiting pro-survival kinases like Pim-1 and AKT, or by disrupting the cell cycle, the compound could induce programmed cell death.[7][11]
-
Inhibition of Proliferation and Angiogenesis: Targeting RTKs and their downstream MAPK and PI3K pathways would curtail the uncontrolled proliferation of cancer cells and inhibit the formation of new blood vessels that supply tumors.[8]
-
Modulation of Gene Expression: Inhibition of transcription-regulating kinases like CDK9 would alter the expression of key genes involved in cell growth and survival.[5]
The following diagram illustrates the potential signaling pathways targeted by 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Caption: A four-phase experimental validation workflow.
Phase 1: In Vitro Phenotypic Screening
Objective: To determine the broad anti-proliferative and cytotoxic effects of the compound across a panel of cancer cell lines.
Protocol: MTT Proliferation Assay
-
Cell Plating: Seed a diverse panel of cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and treat the cells for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.
Data Presentation:
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
| HCT-116 | Colon | Hypothetical Value |
| MCF-7 | Breast | Hypothetical Value |
| A549 | Lung | Hypothetical Value |
| PC-3 | Prostate | Hypothetical Value |
Phase 2: Target Identification
Objective: To identify the specific kinase(s) inhibited by the compound.
Protocol: Kinase Panel Screening
-
Compound Submission: Submit 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Assay Format: The compound will be tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Activity Measurement: Kinase activity will be measured using a radiometric or fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase will be determined. "Hits" are typically defined as kinases with >50% inhibition.
Protocol: Dose-Response Analysis for "Hits"
-
IC₅₀ Determination: For the "hit" kinases identified in the initial screen, perform a dose-response analysis to determine the IC₅₀ (concentration causing 50% inhibition of enzyme activity).
Data Presentation:
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) |
| CDK2/cyclin A | Hypothetical Value | Hypothetical Value |
| Pim-1 | Hypothetical Value | Hypothetical Value |
| BRAF | Hypothetical Value | Hypothetical Value |
| MEK1 | Hypothetical Value | Hypothetical Value |
Phase 3: Target Validation in a Cellular Context
Objective: To confirm that the compound inhibits the identified target(s) within intact cells and to characterize the downstream cellular effects.
Protocol: Western Blot Analysis of Phospho-proteins
-
Cell Treatment: Treat a sensitive cell line with the compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates (e.g., phospho-Rb for CDK inhibition, phospho-BAD for Pim-1 inhibition).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of target inhibition.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Phase 4: In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of the compound in a preclinical animal model.
Protocol: Human Tumor Xenograft Model
-
Tumor Implantation: Implant human cancer cells (from a sensitive cell line) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid to the mice via an appropriate route (e.g., oral gavage) at various doses.
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess target inhibition by Western blot or immunohistochemistry.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a rich source of potent and selective kinase inhibitors with significant therapeutic potential. Based on the extensive literature for this compound class, 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is strongly predicted to function as a protein kinase inhibitor. The systematic experimental workflow outlined in this guide provides a robust framework for elucidating its precise mechanism of action, from initial phenotypic screening to in vivo validation.
Future research should focus on comprehensive SAR studies to optimize the potency and selectivity of this compound, as well as detailed pharmacokinetic and toxicological profiling to assess its drug-like properties. The identification of its specific molecular target(s) will be a critical step in advancing this promising compound towards clinical development.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate.
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold.
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed.
- CAS 739364-95-5: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - CymitQuimica.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central.
- 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - Smolecule.
- Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fused Heterocycle
The pyrazolo[1,5-a]pyrimidine nucleus, a fused bicyclic system comprising a pyrazole and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1] Its structural rigidity, synthetic accessibility, and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1] This guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrazolo[1,5-a]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The unique chemical architecture of this scaffold allows for substitutions at various positions, enabling fine-tuning of its pharmacological profile to target a wide array of biological targets with high potency and selectivity.[2][3]
Anticancer Activity: A Multi-pronged Assault on Malignancy
The fight against cancer has been a major focus for the application of pyrazolo[1,5-a]pyrimidine derivatives, with numerous compounds demonstrating potent antiproliferative effects against a range of cancer cell lines.[4][5][6] Their primary mechanism of action in this domain is the inhibition of protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer.[2][3]
Mechanism of Action: Targeting Key Kinases
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of several critical kinases implicated in cancer progression, including:
-
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and survival, but their aberrant activation through gene fusions is a known driver of various solid tumors.[7][8] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib, have received clinical approval for the treatment of NTRK fusion-positive cancers.[7][8] These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing its phosphorylation activity.[7] The N1 atom of the pyrazolo[1,5-a]pyrimidine core often forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their overactivity is a hallmark of many cancers. Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of CDK2 and TrkA, showcasing their potential to target multiple oncogenic pathways simultaneously.[9] Dinaciclib, for example, incorporates a pyrazolo[1,5-a]pyrimidine core that occupies the ATP-binding site of multiple CDKs.[9]
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target for cancer therapy.[10][11] Researchers have successfully optimized pyrazolo[1,5-a]pyrimidine scaffolds to yield potent and selective Pim-1 inhibitors with nanomolar activity.[10][12]
-
FLT3 Kinase: Internal tandem duplications of the FMS-like tyrosine kinase 3 (FLT3-ITD) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[13] Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent inhibitors of FLT3-ITD, including mutations that confer resistance to other inhibitors.[13]
Structure-Activity Relationship (SAR) Insights
SAR studies have been instrumental in optimizing the anticancer potency of pyrazolo[1,5-a]pyrimidines. Key findings include:
-
Substitutions at the 3- and 5-positions: These positions are often critical for potency and selectivity. For instance, in Pim-1 inhibitors, the 5-position substituent is crucial for hydrogen bonding interactions with key residues in the ATP-binding pocket.[10]
-
Amide Linkages: The introduction of an amide bond, for example at the 3-position in TrkA inhibitors, has been shown to significantly enhance activity.[14]
-
Macrocyclization: To combat drug resistance, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been developed as next-generation Trk inhibitors.[7]
Quantitative Data on Anticancer Activity
| Compound Class | Target Kinase(s) | Representative IC50 Values | Cancer Cell Line(s) | Reference(s) |
| Picolinamide-substituted derivatives | TrkA | 1.7 nM | - | [7] |
| Macrocyclic derivatives | TrkA | 1-100 nM | - | [14] |
| 3-Aryl-5-amino derivatives | Pim-1 | Nanomolar range | - | [10] |
| Anilinyl-substituted derivatives | CDK2/TrkA | - | Various (NCI-60 panel) | [9] |
| FLT3-ITD Inhibitors | FLT3-ITD | 0.4 nM | AML cell lines | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key mediators of the inflammatory response.[15][16]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of these compounds are attributed to their ability to inhibit:
-
Prostaglandin and Leukotriene Biosynthesis: Some derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[15]
-
Mitogen-Activated Protein Kinases (MAPKs): Certain pyrazolo[1,5-a]quinazolines, a related scaffold, have been shown to inhibit MAPKs such as ERK2, p38α, and JNK3, which are crucial for the production of inflammatory cytokines.[16]
-
Leukocyte Functions: Some compounds can inhibit superoxide production and myeloperoxidase release from neutrophils, key events in the inflammatory response.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200g)
-
1% Carrageenan solution in saline
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: control (vehicle), standard (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Antimicrobial Activity: A New Frontier Against Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidines have emerged as a promising class of compounds with a broad spectrum of antibacterial and antifungal activities.[17][18][19][20][21]
Mechanism of Action: Diverse Modes of Attack
The antimicrobial mechanisms of pyrazolo[1,5-a]pyrimidines are varied and can include:
-
Inhibition of RNA Polymerase: Some derivatives have been shown to inhibit bacterial RNA polymerase, an essential enzyme for transcription.[19]
-
Inhibition of MurA Enzyme: Certain compounds have demonstrated inhibitory activity against MurA, an enzyme involved in the early stages of bacterial cell wall biosynthesis.[17]
-
Disruption of Biofilms and Quorum Sensing: Some pyrazolo[1,5-a]pyrimidines can inhibit biofilm formation and interfere with quorum sensing, a bacterial communication system that regulates virulence.[20]
-
Antitubercular Activity: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential leads for the development of new drugs against Mycobacterium tuberculosis.[22][23][24]
Quantitative Data on Antimicrobial Activity
| Compound Class | Target Organism(s) | MIC/MBC/IC50 Values | Reference(s) |
| Bis(pyrazolo[1,5-a]pyrimidines) | Various bacteria | MIC: 2.5 µM, MBC: 5.1 µM | [17] |
| Pyrazolo[1,5-a]pyrimidin-2-amines | Various bacteria | MIC: 2.6 µM, MBC: 5.3 µM | [17] |
| Pyrazolo[1,5-a]pyrimidines | RNA Polymerase | IC50: 0.213 µg/ml | [19] |
| Pyrazolo[1,5-a]pyrimidines | MurA | IC50: 3.77 µg/mL | [17] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Materials:
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Test compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain in MHB to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Serially dilute the test compound in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Central Nervous System (CNS) Activity
Pyrazolo[1,5-a]pyrimidines have also shown potential for treating CNS disorders.[14][25] Their ability to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for the development of new neurological drugs.[25]
Mechanism of Action: Modulating Neuronal Signaling
-
AMPAR Negative Modulators: Certain pyrazolo[1,5-c]pyrimidines (an isomeric scaffold) have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 subunit.[25] This modulation of glutamatergic neurotransmission has potential applications in treating conditions like epilepsy.[25]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile platform for the discovery of new drugs with a wide range of biological activities. The extensive research into their synthesis and biological evaluation has led to the development of clinically approved drugs and numerous promising lead compounds.[2][7] Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and toxicity.[2]
-
Overcoming Drug Resistance: Developing novel compounds that are effective against resistant strains of cancer cells and microbes.[2][7]
-
Exploring New Therapeutic Areas: Investigating the potential of pyrazolo[1,5-a]pyrimidines in other disease areas, such as viral infections and neurodegenerative disorders.[5]
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, coupled with advancements in computational drug design and biological screening, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. Available at: [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. Available at: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
-
Development of pyrazolo[1,5- a]pyrimidine-based antibacterial agents. ResearchGate. Available at: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. Available at: [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. Available at: [Link]
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines. ProQuest. Available at: [Link]
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed Central. Available at: [Link]
-
(PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid CAS number
An In-Depth Technical Guide to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and the broader context of the pyrazolo[1,5-a]pyrimidine scaffold's application in therapeutic development, particularly in the realm of kinase inhibition.
Core Compound Profile: 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
The foundational step in understanding any chemical entity is to establish its precise identity. 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the fused N-heterocyclic pyrazolo[1,5-a]pyrimidine family. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1015846-86-2 | [1] |
| Molecular Formula | C9H9N3O2 | [1] |
| Molecular Weight | 191.1867 g/mol | [1] |
| InChI | InChI=1S/C9H9N3O2/c1-5-3-8-10-7(9(13)14)4-6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14) | [1] |
| InChI Key | MRDPXJMGOYYABT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=C(N2N=C(C=C2)C)C1=O)O | Derived from structure |
The structure features a rigid, planar bicyclic system that provides an excellent framework for creating molecules that can fit into the active sites of enzymes. The carboxylic acid group at the 5-position is a critical functional handle for synthetic modifications, allowing for the creation of libraries of derivatives (e.g., amides and esters) to explore structure-activity relationships (SAR).
Synthesis and Mechanistic Insights
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established area of heterocyclic chemistry. A common and versatile approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.
A general synthetic pathway is outlined below. The choice of starting materials directly dictates the substitution pattern on the final pyrazolo[1,5-a]pyrimidine ring. For the target molecule, 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a plausible retrosynthetic analysis suggests a 3-methyl-1H-pyrazol-5-amine and a derivative of acetoacetic acid as key precursors.
Caption: General retrosynthetic and forward synthesis workflow for the pyrazolo[1,a]pyrimidine core.
Causality in Synthesis: The reaction typically proceeds via an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The regioselectivity of the cyclization is controlled by the relative reactivity of the carbonyl groups and the nucleophilicity of the pyrazole ring nitrogen. Acetic acid often serves as both the solvent and a catalyst for this transformation.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2]
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been investigated as inhibitors of a wide array of kinases, including:
-
PI3Kδ (Phosphoinositide 3-kinase delta): Overactivity of PI3Kδ is linked to inflammatory and autoimmune diseases. Novel pyrazolo[1,5-a]pyrimidine-based molecules have been synthesized and shown to be potent and selective PI3Kδ inhibitors, with potential applications in treating asthma and COPD.[2]
-
CDK2 (Cyclin-dependent kinase 2): CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Pyrazolo[1,5-a]pyrimidines have been designed as dual inhibitors of CDK2 and tubulin polymerization, demonstrating significant antiproliferative activity against cancer cell lines.[3][4]
-
Other Kinases: The scaffold has also been employed to target EGFR, B-Raf, and MEK, which are crucial components of oncogenic signaling pathways.
Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Experimental Protocol: Amide Synthesis from the Carboxylic Acid Core
The carboxylic acid moiety of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is an ideal point for diversification. The following protocol describes a standard procedure for coupling the carboxylic acid with a primary amine to form an amide derivative, a common step in generating a compound library for SAR studies.
Objective: To synthesize N-benzyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxamide.
Materials:
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material completely.
-
Reagent Addition: To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 20 minutes. This step activates the carboxylic acid by forming an active ester intermediate, which is more susceptible to nucleophilic attack.
-
Amine and Base Addition: Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq). The base is crucial to neutralize the hydrochloride salt of EDCI and any acidic byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, identified by CAS number 1015846-86-2 , is more than just a chemical compound; it is a versatile building block for the development of next-generation therapeutics.[1] Its rigid core and synthetically accessible functional group make it an ideal starting point for creating focused libraries targeting enzymes like kinases. The extensive research into the broader pyrazolo[1,5-a]pyrimidine family underscores its proven value and future potential in addressing unmet medical needs in oncology and immunology.[2][3][5]
References
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(21), 7249. Available at: [Link]
-
PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
MySkinRecipes. (n.d.). Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Retrieved from: [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10593. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 145, 107238. Available at: [Link]
-
El-Adl, K., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8031. Available at: [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. National Center for Biotechnology Information. Retrieved from: [Link]
-
Quiroga-Varela, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1063. Available at: [Link]
Sources
- 1. 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid [cymitquimica.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
structure elucidation of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have shown significant potential in medicinal chemistry, including as protein kinase inhibitors for cancer treatment.[2] The precise determination of the molecular structure of new analogues is a critical step in drug discovery and development, ensuring that structure-activity relationships (SAR) are accurately understood. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of a representative molecule, 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. We will detail the strategic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, culminating in the gold-standard confirmation by single-crystal X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals who require a practical and logical framework for characterizing novel heterocyclic compounds.
Introduction: The Analytical Challenge
The synthesis of substituted pyrazolo[1,5-a]pyrimidines can often lead to isomeric products. For the target molecule, 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (Molecular Formula: C9H9N3O2, Monoisotopic Mass: 191.07 g/mol ), key challenges include confirming the substitution pattern on the pyrimidine ring.[3][4] For instance, distinguishing it from the isomeric 2,5-dimethyl... or 5,7-dimethyl... derivatives requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of the structural puzzle.
This guide will follow a logical workflow, starting from the initial confirmation of molecular weight and elemental composition and progressing to the detailed mapping of the carbon-hydrogen framework.
Mass Spectrometry: The First Confirmation
The initial step in any structure elucidation is to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose, providing not only the molecular weight but also the elemental composition.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Analyze in both positive ([M+H]+) and negative ([M-H]-) ion modes to maximize the chances of observing the molecular ion and to gain additional structural information.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The TOF analyzer provides high mass accuracy, typically below 5 ppm.
Data Interpretation & Expected Results
The primary goal is to match the experimentally observed mass to the calculated mass of the target molecule.
| Parameter | Expected Value for C9H9N3O2 | Observed (Hypothetical) |
| Calculated [M+H]+ | 192.0768 | 192.0770 |
| Calculated [M-H]- | 190.0622 | 190.0620 |
| Mass Accuracy | < 5 ppm | < 2 ppm |
A result within this level of accuracy provides strong evidence for the elemental formula C9H9N3O2.
Fragmentation Analysis
Electron impact (EI) or collision-induced dissociation (CID) experiments can reveal characteristic fragmentation patterns for the pyrazolo[1,5-a]pyrimidine core. The primary fragmentation processes for this scaffold often involve the expulsion of acrylonitrile from the pyrimidine ring or the loss of a CH2CN radical from the pyrazole ring.[5] For our target molecule, key expected fragments would include the loss of CO2 (44 Da) from the carboxylic acid and subsequent fragmentation of the heterocyclic core.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and straightforward method to identify the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm-1.
Expected Absorptions
| Frequency Range (cm-1) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C and C=N stretches | Aromatic/Heterocyclic Rings |
| 2900-3000 | C-H stretch | Methyl Groups |
The presence of a broad O-H stretch and a strong C=O absorption are critical confirmatory data points for the carboxylic acid moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure in solution, allowing for the complete assignment of the carbon and proton skeleton. For a complex heterocycle, a suite of 1D and 2D NMR experiments is essential.
Experimental Workflow for NMR Analysis
The logical flow of NMR experiments is designed to build the structure piece by piece.
Caption: Logical workflow for NMR-based structure elucidation.
1D NMR: ¹H and ¹³C Spectra
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, which is suitable for carboxylic acids).
-
Acquisition: Record standard ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer.
Predicted ¹H NMR Spectrum (in DMSO-d6): Based on literature for similar pyrazolo[1,5-a]pyrimidines, we can predict the following signals.[1][6][7]
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~13.0 | broad s | 1H | COOH | Carboxylic acid proton, exchangeable. |
| 2 | ~7.1 | s | 1H | H-6 | Pyrimidine ring proton. |
| 3 | ~6.8 | s | 1H | H-3 | Pyrazole ring proton. |
| 4 | ~2.7 | s | 3H | 7-CH3 | Methyl group on the pyrimidine ring. |
| 5 | ~2.5 | s | 3H | 2-CH3 | Methyl group on the pyrazole ring. |
Note: The chemical shifts of H-5 and H-7 in the parent pyrazolo[1,5-a]pyrimidine system have been revised in the literature; careful analysis is required.[6][7] A key distinguishing feature between 5-methyl and 7-methyl isomers is that the protons of a 7-CH3 group often show a small long-range coupling (~0.9 Hz) to H-6, which may be observable with high-resolution instruments.[7]
Predicted ¹³C NMR Spectrum (in DMSO-d6):
| Predicted δ (ppm) | Carbon Type (DEPT) | Assignment | Rationale |
| ~165 | C | C=O | Carboxylic acid carbonyl. |
| ~162 | C | C-5 | Carbon bearing the carboxyl group. |
| ~147 | C | C-7 | Carbon bearing a methyl group. |
| ~146 | C | C-3a | Pyrazole-pyrimidine bridgehead. |
| ~140 | CH | C-2 | Carbon bearing a methyl group. |
| ~110 | CH | C-6 | Pyrimidine ring CH. |
| ~98 | CH | C-3 | Pyrazole ring CH. |
| ~25 | CH3 | 5-CH3 | Methyl carbon chemical shifts are diagnostic. A 5-CH3 is typically downfield compared to a 7-CH3.[7] |
| ~17 | CH3 | 7-CH3 | A 7-CH3 typically appears at a higher field (17.0-17.2 ppm) compared to a 5-CH3 (24.6-24.8 ppm).[7] |
2D NMR: COSY, HSQC, and HMBC
These experiments are crucial for assembling the fragments identified in 1D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY is expected to show no significant correlations, as all protons are predicted to be singlets (or show very weak long-range coupling). This lack of correlation is itself a piece of structural evidence.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons (C-3, C-6, 2-CH3, 7-CH3).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away.
Key Predicted HMBC Correlations:
The following diagram illustrates the critical HMBC correlations that would confirm the structure.
Caption: Key 2- and 3-bond HMBC correlations for structure confirmation.
Interpretation of Key Correlations:
-
Protons of 2-CH3 to C2 and C3: Confirms the position of the methyl group on the pyrazole ring.
-
Protons of 7-CH3 to C7 and C6: Confirms the position of the methyl group on the pyrimidine ring.
-
H6 to C5 and C7: This is a crucial correlation that definitively places H-6 between the two substituted carbons, C-5 and C-7, confirming the overall substitution pattern of the pyrimidine ring.
-
H3 to C2 and C3a: Links the proton on the pyrazole ring to the rest of the core structure.
X-ray Crystallography: Unambiguous Proof
While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the definitive, unambiguous proof of molecular structure in the solid state. It provides precise 3D atomic coordinates, bond lengths, and bond angles.
Experimental Protocol
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
A successful crystal structure analysis would not only confirm the connectivity but also the planarity of the pyrazolo[1,5-a]pyrimidine ring system, providing the ultimate validation of the proposed structure.[8]
Conclusion
The structure elucidation of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental formula, while IR spectroscopy identifies key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments, where 1D spectra provide an initial assessment and 2D correlation experiments, particularly HMBC, allow for the complete and unambiguous assembly of the molecular skeleton. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing unequivocal proof of the structure. This rigorous, multi-technique approach ensures the scientific integrity of the data and is an essential component of modern chemical and pharmaceutical research.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]
-
Al-Sanea, M. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(11), 2633. Available from: [Link]
-
Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Molbank, 2006(3), M504. Available from: [Link]
-
Afonin, A. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. International Journal of Molecular Sciences, 24(18), 14095. Available from: [Link]
-
PubChem. (n.d.). 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. Available from: [Link]
-
Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5013. Available from: [Link]
-
ResearchGate. (n.d.). Structures of different isoforms of pyrazolopyrimidine. Available from: [Link]
-
El-Shehry, M. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14771. Available from: [Link]
-
ResearchGate. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. Available from: [Link]
-
Sahu, J. K., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Available from: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
-
PubChemLite. (n.d.). 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 31-50. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(23), 8201. Available from: [Link]
-
SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 2,5-dimethyl-3-phenyl-, methyl ester. Available from: [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Available from: [Link]
Sources
- 1. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (C9H9N3O2) [pubchemlite.lcsb.uni.lu]
- 4. 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid [cymitquimica.com]
- 5. science24.com [science24.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Characterization of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid in Dimethyl Sulfoxide (DMSO): A Methodological and Predictive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid represents a key intermediate and potential drug candidate whose physicochemical properties are critical for its progression in the drug discovery pipeline. A fundamental parameter among these is its solubility, particularly in dimethyl sulfoxide (DMSO), the universal solvent for initial compound screening and storage. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in DMSO. It moves beyond a simple data sheet to offer a deep dive into the underlying chemical principles, robust experimental methodologies, and predictive insights based on its structural features. This document is intended to equip researchers with the necessary knowledge to generate reliable solubility data and to interpret it within the broader context of drug development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core and the Imperative of Solubility
The pyrazolo[1,5-a]pyrimidine heterocyclic system is a cornerstone in the design of novel therapeutics, with derivatives exhibiting activities ranging from anticancer to anti-inflammatory.[1] The specific analogue, 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, combines this potent core with substituents that modulate its electronic and steric properties. The presence of two methyl groups and a carboxylic acid function dictates its potential interactions with biological targets and, just as critically, its behavior in solution.
In early-stage drug discovery, compounds are almost universally dissolved in DMSO to create high-concentration stock solutions for high-throughput screening (HTS).[2][3] Therefore, understanding the solubility of a compound in DMSO is not merely a preliminary step but a crucial go/no-go checkpoint. Poor solubility can lead to a host of issues, including inaccurate screening data due to compound precipitation, difficulties in formulation development, and ultimately, the failure of a promising candidate.[2] This guide focuses on both the theoretical and practical aspects of determining the solubility of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in this vital solvent.
Molecular Architecture and Its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and their likely influence on its solubility in DMSO.
-
The Pyrazolo[1,5-a]pyrimidine Core: This fused, planar, nitrogen-rich heterocyclic system contributes to a high crystal lattice energy.[4] High melting points are often indicative of strong crystal packing, which in turn can lead to lower solubility as more energy is required to break the crystal lattice.[4]
-
The Carboxylic Acid Group (-COOH): This is the most significant functional group influencing solubility. It is a hydrophilic, polar group capable of acting as both a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen).[5] This feature is expected to have a complex interplay with DMSO. While DMSO is a polar aprotic solvent and an excellent hydrogen bond acceptor, its interaction with acidic protons can be nuanced. Carboxylic acids are noted as being more prone to precipitation from DMSO that has absorbed water.[6]
-
The Methyl Groups (-CH3): The two methyl groups at positions 2 and 7 are hydrophobic and will generally decrease solubility in polar solvents. However, their presence can also disrupt the planarity of the molecule, potentially leading to less efficient crystal packing and, paradoxically, an improvement in solubility compared to an unsubstituted parent molecule.[4]
The overall solubility will be a balance between the solubilizing effect of the polar carboxylic acid group and the less soluble, rigid heterocyclic core and hydrophobic methyl groups.
DMSO as a Solvent: Opportunities and Challenges
DMSO is a powerful, polar aprotic solvent, making it an excellent choice for dissolving a wide range of organic molecules.[7] However, its unique properties present challenges that every researcher must be aware of:
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere. "Wet" DMSO can significantly reduce the solubility of certain compounds, particularly carboxylic acids, as it provides a medium for ionization and potential precipitation.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can induce compound crystallization.[6] Once a compound crystallizes from DMSO, it is often in a more stable, lower-energy polymorphic form that is significantly harder to redissolve.[6]
-
Kinetic vs. Thermodynamic Solubility: It's crucial to distinguish between these two concepts.[2]
-
Kinetic Solubility measures the concentration at which a compound, dissolved in DMSO and then diluted into an aqueous buffer, begins to precipitate. This is a high-throughput measurement often used in early discovery.[2][3]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[3][8] The shake-flask method is the gold standard for this measurement.[8]
-
Experimental Determination of Thermodynamic Solubility in DMSO
This section provides a detailed protocol for the gold-standard shake-flask method to determine the thermodynamic solubility of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in DMSO.[8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (solid, high purity)
-
Anhydrous DMSO (≥99.9%)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Calibrated positive displacement pipette
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate solvents for HPLC mobile phase and sample dilution
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid to a pre-weighed vial. "Excess" means enough solid will remain at the end of the experiment. A starting point could be ~5-10 mg in 1 mL of DMSO.
-
Equilibration: Add a precise volume of anhydrous DMSO to the vial. Seal the vial tightly. Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the slurry to shake for at least 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant using a calibrated pipette. Be extremely careful not to disturb the solid pellet.
-
Dilution: Dilute the collected supernatant with an appropriate solvent (e.g., the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor will likely be necessary.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a pre-established calibration curve.
-
Calculation: Calculate the original concentration in the saturated DMSO solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.
Self-Validating System: Quality Control
-
Purity of Compound and Solvent: Ensure the starting material is of high purity and the DMSO is anhydrous.[10]
-
Visual Inspection: At the end of the equilibration period, there must be visible solid remaining in the vial.
-
Time to Equilibrium: To confirm that 24-48 hours is sufficient, you can run a time-course experiment, taking measurements at 24, 48, and 72 hours. The solubility value should plateau.
-
Calibration Curve: The HPLC calibration curve must have a high correlation coefficient (R² > 0.999).
Diagram: Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for the shake-flask solubility determination method.
Predictive Data and Interpretation
While no specific experimental solubility value for 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in DMSO is currently published, we can make an educated prediction based on related structures and general principles.
| Structural Feature | Effect on Solubility in DMSO | Rationale |
| Pyrazolo[1,5-a]pyrimidine Core | Decreases | High crystal lattice energy due to planar, rigid structure. |
| -COOH Group | Increases | Polar group, capable of hydrogen bonding with DMSO (a strong H-bond acceptor). |
| Two -CH3 Groups | Slightly Decreases | Hydrophobic nature outweighs the potential disruption of crystal packing. |
| Overall Prediction | Moderately to Highly Soluble | The potent solubilizing effect of the carboxylic acid group in a strong organic solvent like DMSO is expected to overcome the insolubility drivers. A solubility in the range of 50-200 mM is a reasonable starting hypothesis. |
It is important to note that factors such as polymorphism can significantly impact solubility.[9] The value determined will be specific to the crystalline form of the material used in the experiment.
Conclusion and Recommendations
The solubility of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in DMSO is a critical parameter that dictates its utility in drug discovery. While its fused heterocyclic core presents a challenge, the presence of the carboxylic acid group is predicted to render it sufficiently soluble for the creation of stock solutions. However, this must be confirmed experimentally.
We strongly recommend the use of the rigorous shake-flask method to determine the thermodynamic solubility. This will provide a definitive value that can be used to guide all subsequent experiments. Researchers must remain vigilant about the challenges associated with DMSO, particularly its hygroscopicity and the potential for compound crystallization upon freeze-thaw cycles. By following the detailed protocols and quality control measures outlined in this guide, scientists can generate accurate and reliable solubility data, enabling informed decisions in the advancement of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Pharmaceutical Development and Technology, 45(11), 1-25. Retrieved from [Link]
-
Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]
-
Brust, T. F., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(21), 15986–16005. Retrieved from [Link]
-
Oldenburg, K., et al. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]
-
Matriculation Chemistry. (2021, April 9). Topic 7.3 (Part 2): Solubility of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7278. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ziath.com [ziath.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes foundational knowledge of the pyrazolo[1,5-a]pyrimidine scaffold, theoretical predictions, and data from related analogues to offer a robust technical resource.
Core Molecular Attributes
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid belongs to the broad class of nitrogen-containing heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a variety of biologically active molecules.
Molecular Identity and Physicochemical Properties
The fundamental properties of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid are summarized below. It is important to note that while the molecular formula and weight are definitive, other parameters may be computationally predicted and await experimental verification.
| Property | Value | Source |
| IUPAC Name | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | - |
| CAS Number | 1015846-86-2 | [1][2][3][4] |
| Molecular Formula | C₉H₉N₃O₂ | [2][5] |
| Molecular Weight | 191.19 g/mol | [5] |
| Canonical SMILES | CC1=CC(=NC2=C1N=C(C=C2)C)C(=O)O | - |
| InChI Key | MRDPXJMGOYYABT-UHFFFAOYSA-N | [5] |
Note: Properties without explicit citations are based on standard chemical nomenclature and structural analysis.
Structural Elucidation
The core of the molecule is a fused bicyclic system composed of a pyrazole ring and a pyrimidine ring. The numbering of the pyrazolo[1,5-a]pyrimidine system is standardized, and in this specific isomer, methyl groups are substituted at positions 2 and 7, with a carboxylic acid group at position 5.
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Postulated Synthesis of the Target Compound
A plausible synthetic route for 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid would likely involve the cyclocondensation of 3-amino-5-methylpyrazole with a suitably substituted β-ketoester, such as ethyl 2,4-dioxopentanoate, followed by hydrolysis of the resulting ester. The precise conditions would require experimental optimization to favor the formation of the 5-carboxy isomer.
Potential Applications and Biological Significance
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have demonstrated a wide range of biological activities, suggesting potential applications for 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in drug discovery programs.
Kinase Inhibition
A significant number of pyrazolo[1,5-a]pyrimidine derivatives have been investigated as kinase inhibitors. [6]Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The specific substitution pattern of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid may confer selectivity and potency towards certain kinases. For instance, various analogues have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. [7][8]
Other Potential Biological Activities
Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine core has been associated with a diverse array of pharmacological effects, including:
-
Anticancer Properties: Some derivatives have shown cytotoxic effects against various cancer cell lines. [9]* Antimicrobial and Antifungal Activity: The scaffold has been incorporated into compounds with activity against bacteria and fungi. [9]* Anti-inflammatory Effects: Certain analogues have demonstrated potential in modulating inflammatory pathways. [9]* Central Nervous System (CNS) Activity: Related compounds have been investigated for their effects on the CNS.
The presence of the carboxylic acid moiety at the 5-position could serve as a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
Reactivity and Further Functionalization
The chemical reactivity of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is dictated by its functional groups and the electron distribution within the heterocyclic ring system.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
Heterocyclic Core: The pyrazolo[1,5-a]pyrimidine ring system can be susceptible to electrophilic substitution, although the reactivity of specific positions will be influenced by the existing methyl and carboxylic acid groups.
Conclusion and Future Directions
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid represents an intriguing, yet under-explored, member of a medicinally important class of compounds. While its specific biological and chemical profile remains to be fully elucidated through experimental investigation, the wealth of data on the broader pyrazolo[1,5-a]pyrimidine family provides a strong foundation for future research.
Key areas for further investigation include:
-
Development of a robust and regioselective synthetic protocol.
-
Comprehensive spectroscopic characterization (NMR, IR, MS).
-
Screening for biological activity, with a particular focus on kinase inhibition and anticancer properties.
-
Exploration of the carboxylic acid as a point for diversification to build a focused compound library.
This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the potential of this and related heterocyclic scaffolds.
References
-
2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID 95%. (n.d.). ChemSigma. Retrieved from [Link]
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6699.
- Abdel-Aziz, H. A., et al. (2022). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 128, 106085.
- Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 22(19), 10738.
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. Retrieved from [Link]
- Attia, M. H., et al. (2022).
- Attia, M. H., et al. (2024).
- Daniele, S., et al. (2008). On the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with 1,3- and 1,4-bisnucleophiles. Organic & Biomolecular Chemistry, 6(4), 739-744.
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 97%, Thermo Scientific 1 g. (n.d.). Fisher Scientific. Retrieved from [Link]
- Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431.
- Wang, Y., et al. (2023). Discovery of Pyrazolo[1,5- a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 15944-15959.
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 1015846-86-2 2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID 95% [king-pharm.com]
- 2. 1015846-86-2 2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID 95% [chemsigma.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 2,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID 95% [1015846-86-2] | King-Pharm [king-pharm.com]
- 5. 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid [cymitquimica.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1158262-66-8 [smolecule.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Therapeutic Targets of Pyrazolo[1,5-a]pyrimidines
This guide provides a comprehensive overview of the burgeoning field of pyrazolo[1,5-a]pyrimidines, a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile scaffold allows for diverse substitutions, leading to a wide array of pharmacological activities. This document will delve into the key therapeutic targets of these compounds, the underlying mechanisms of action, and the experimental methodologies crucial for their investigation and development.
The pyrazolo[1,5-a]pyrimidine core is considered a "privileged" structure in medicinal chemistry. This is due to its ability to interact with a multitude of biological targets with high affinity and specificity. The bicyclic system, consisting of fused pyrazole and pyrimidine rings, offers a rigid framework with multiple points for chemical modification. These modifications allow for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutic agents.
Key Therapeutic Targets and Mechanisms of Action
Research has revealed that pyrazolo[1,5-a]pyrimidines can modulate the activity of a diverse range of protein targets implicated in various diseases, including cancer, inflammation, and infectious diseases.
Kinase Inhibition: A Dominant Therapeutic Strategy
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an excellent platform for the development of potent and selective kinase inhibitors.
One of the most prominent examples is the discovery of inhibitors targeting Janus kinases (JAKs) . The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent JAK inhibitors, demonstrating the therapeutic potential of this scaffold in modulating inflammatory responses.
Another significant target is the Bruton's tyrosine kinase (BTK) , a key component of the B-cell receptor signaling pathway. BTK is essential for B-cell proliferation, differentiation, and survival, making it a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent BTK inhibitors.
The vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinases are key regulators of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Pyrazolo[1,5-a]pyrimidines have been explored as VEGFR inhibitors, aiming to disrupt the blood supply to tumors.
Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them attractive drug targets. Pyrazolo[1,5-a]pyrimidines have emerged as versatile scaffolds for the development of modulators of GPCR activity.
A notable example is their activity as antagonists of the adenosine A2A receptor . The A2A receptor is a key regulator of immune responses, and its blockade can enhance anti-tumor immunity. Several pyrazolo[1,5-a]pyrimidine-based A2A receptor antagonists are currently in clinical development for the treatment of cancer.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs can have therapeutic effects in a variety of diseases, including inflammatory and neurological disorders. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of various PDE families.
Experimental Protocols for Target Validation and Compound Characterization
The identification and validation of therapeutic targets, along with the characterization of compound activity, are critical steps in the drug discovery process. The following protocols represent standard methodologies used in the investigation of pyrazolo[1,5-a]pyrimidines.
Kinase Inhibition Assays
Objective: To determine the potency of a pyrazolo[1,5-a]pyrimidine compound in inhibiting the activity of a specific kinase.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer containing the kinase, a biotinylated substrate peptide, and ATP.
-
Prepare a detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
Add the test compound to the assay plate at various concentrations.
-
Initiate the kinase reaction by adding the assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection buffer.
-
Incubate for a further 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity).
-
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound A | JAK1 | 5.2 | |
| Compound B | JAK2 | 10.8 | |
| Compound C | BTK | 2.5 | - |
| Compound D | VEGFR2 | 15.1 |
GPCR Binding Assays
Objective: To determine the affinity of a pyrazolo[1,5-a]pyrimidine compound for a specific GPCR.
Methodology: Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes expressing the target GPCR.
-
-
Assay Procedure:
-
Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-labeled antagonist) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the compound concentration.
-
Determine the Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:
-
Improving selectivity: Designing compounds that target specific isoforms of kinases or GPCRs to minimize off-target effects.
-
Exploring new targets: Investigating the activity of pyrazolo[1,5-a]pyrimidines against other classes of therapeutic targets.
-
Developing covalent inhibitors: Designing compounds that form a covalent bond with their target, leading to prolonged duration of action.
References
-
Conti, M., et al. (2021). Pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors: a review of recent patents (2015-2020). Expert Opinion on Therapeutic Patents, 31(11), 979-997. [Link]
-
Radi, M., et al. (2011). Pyrazolo[1,5-a]pyrimidines: a class of versatile protein kinase inhibitors. Current Medicinal Chemistry, 18(27), 4223-4246. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Pyrazolo[1,5-a]pyrimidine-based scaffolds as promising protein kinase inhibitors: an overview. Archiv der Pharmazie, 352(1-2), 1800236. [Link]
The Pyrazolo[1,5-a]pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile starting point for drug discovery. The pyrazolo[1,5-a]pyrimidine ring system is a quintessential example of such a scaffold.[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, has garnered immense interest from researchers in both academia and industry.[1][2] Its rigid, planar structure provides a well-defined orientation for substituents to engage with biological macromolecules, while its synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR).[2] This guide provides an in-depth technical overview of the discovery, history, and synthetic evolution of pyrazolo[1,5-a]pyrimidine compounds, with a particular focus on their journey to becoming a cornerstone in the development of targeted therapies, especially in oncology.
A Historical Perspective: The Genesis of a Scaffold
The story of pyrazolo[1,5-a]pyrimidines begins in the mid-20th century, a period of burgeoning exploration into the synthesis and biological activities of novel heterocyclic compounds. While pinpointing a single, definitive "discovery" paper is challenging, the foundational work in the 1950s and 1960s laid the crucial groundwork. Early investigations were primarily focused on the fundamental chemistry and reactivity of this and other fused pyrimidine systems.[2] It was during this era that the classical and still widely used synthetic route—the condensation of 3-aminopyrazoles with β-dicarbonyl compounds—was established, providing chemists with a reliable method to access this intriguing scaffold.[3]
The true potential of pyrazolo[1,5-a]pyrimidines in medicinal chemistry began to be realized in the latter half of the 20th century. Researchers started to uncover a broad spectrum of biological activities associated with this core, including anti-inflammatory, antiviral, and, most notably, anticancer properties.[2] This surge in interest was significantly propelled by the growing understanding of the role of protein kinases in cellular signaling and disease. The pyrazolo[1,5-a]pyrimidine scaffold proved to be an excellent template for the design of ATP-competitive kinase inhibitors, leading to its current esteemed status in drug discovery.[3]
The Art of Synthesis: From Classical Condensations to Modern Methodologies
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core is a key driver of its prevalence in drug discovery programs. A multitude of synthetic strategies have been developed, allowing for the introduction of diverse functionalities at various positions around the heterocyclic core.
The Cornerstone: Condensation of 3-Aminopyrazoles with β-Dicarbonyl Compounds
The most fundamental and enduring method for constructing the pyrazolo[1,5-a]pyrimidine skeleton involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[3] This reaction is not only efficient but also offers a high degree of control over the substitution pattern on the pyrimidine ring.
Reaction Mechanism: The reaction proceeds through a well-established mechanism. The exocyclic amino group of the 3-aminopyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to a dihydroxy intermediate. Subsequent dehydration yields the aromatic pyrazolo[1,5-a]pyrimidine ring system. The choice of reaction conditions (acidic or basic catalysis) can influence the regioselectivity of the initial attack, particularly with unsymmetrical β-dicarbonyls.
Figure 1: General workflow for the condensation synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of 2-methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine is a robust and reproducible method, demonstrating the core principles of the classical condensation reaction. The high yield and purity of the product validate the efficiency of this approach.
Synthesis of 2-Methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine
-
Reactants:
-
3-Amino-5-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
3-Amino-5-methylpyrazole is added to the sodium ethoxide solution, and the mixture is stirred.
-
Diethyl malonate is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then dissolved in hot water.
-
The aqueous solution is acidified with acetic acid to precipitate the product.
-
The product is collected by filtration, washed with water, and dried to afford 2-methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine as a white solid.
-
-
Expected Yield: ~89%[1]
-
Causality of Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the active methylene group of diethyl malonate, generating the nucleophilic enolate species necessary for the reaction.
-
Ethanol: Serves as a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.
-
Reflux: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Acidification: The final product is precipitated from the aqueous solution by neutralization, which is a common and effective purification technique for this class of compounds.
-
Modern Synthetic Advancements
While the classical condensation remains a workhorse, modern organic synthesis has introduced a variety of powerful methods to construct and functionalize the pyrazolo[1,5-a]pyrimidine core. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the condensation reaction.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings are extensively used to introduce aryl, alkynyl, and amino substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring, enabling rapid library synthesis for SAR studies.
-
Multi-component Reactions: One-pot reactions involving three or more starting materials offer an efficient and atom-economical approach to generating highly substituted pyrazolo[1,5-a]pyrimidines.[4]
The Pyrazolo[1,5-a]pyrimidine Core in Drug Discovery: A Focus on Kinase Inhibition
The rigid, heteroaromatic nature of the pyrazolo[1,5-a]pyrimidine scaffold makes it an ideal platform for designing inhibitors that target the ATP-binding pocket of protein kinases.[3] The nitrogen atoms of the ring system can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. This has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that are potent oncogenic drivers in a variety of adult and pediatric cancers. Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as highly effective Trk inhibitors.
Figure 3: The Pim-1 signaling pathway and the mechanism of action of pyrazolo[1,5-a]pyrimidine-based inhibitors.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. [5][6]Dysregulation of CDK9 activity is implicated in various cancers, where it promotes the transcription of anti-apoptotic proteins and oncogenes. [7]Pyrazolo[1,5-a]pyrimidines have been explored as a scaffold for the development of selective CDK9 inhibitors. [8]
Figure 4: The role of CDK9 in transcriptional regulation and its inhibition by pyrazolo[1,5-a]pyrimidine-based compounds.
Conclusion and Future Perspectives
The journey of pyrazolo[1,5-a]pyrimidine compounds from their initial synthesis in the mid-20th century to their current prominence as a privileged scaffold in drug discovery is a testament to the power of heterocyclic chemistry in addressing critical medical needs. The synthetic versatility of this core, coupled with its favorable physicochemical properties, has enabled the development of a new generation of targeted therapies that have significantly improved patient outcomes. As our understanding of the molecular drivers of disease continues to expand, the pyrazolo[1,5-a]pyrimidine scaffold is poised to remain a vital tool in the arsenal of medicinal chemists, offering a robust and adaptable platform for the design of novel therapeutics for cancer and beyond. Future research will likely focus on the development of next-generation inhibitors that can overcome acquired resistance, as well as the exploration of this versatile scaffold against new and emerging biological targets.
References
- Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., et al. (2025).
- Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., et al. (2025).
- Wietrzyk, J., Błaszczak-Świątkiewicz, K., et al. (n.d.).
- An, C., et al. (2018).
- An, C., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention.
- Human Metabolome Database. (2021). Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950).
- NCBI. (2025). 5292 - Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. NCBI.
- Pérez-Villanueva, J., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Portilla, J., et al. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Zhang, Z., et al. (2016).
- Zhang, Z., et al. (2016).
- El-Enany, M. M., et al. (2011).
- Romani, F., et al. (2021). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central.
- Beilstein Archives. (2021).
- ResearchGate. (n.d.). Schematic model of cellular pathways involving cdk9.
- Wikipedia. (n.d.). Cyclin-dependent kinase 9. Wikipedia.
- ResearchGate. (n.d.). a: Structural organization and restriction map of the mouse Cdk9 gene.
- Al-Jomah, N., et al. (n.d.). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers.
Sources
- 1. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid in Kinase Assays
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry as a "privileged scaffold." This is due to its structural resemblance to the adenine base of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][2] The dysregulation of protein kinase activity is a well-established driver of numerous human diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4]
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed into potent and selective inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Bruton's Tyrosine Kinase (BTK).[3][5][6][7] The versatility of this scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
This application note focuses on 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid , a representative member of this important class of compounds. We provide detailed protocols for evaluating its inhibitory activity against protein kinases using both biochemical and cell-based assay formats. The methodologies described herein are designed to be broadly applicable for the characterization of other pyrazolopyrimidine derivatives, guiding researchers in their drug discovery and development efforts.
Biochemical Kinase Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. These assays measure the enzymatic activity of the kinase in a controlled in vitro environment. Here, we detail two robust and widely used assay formats: a luminescence-based assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (LanthaScreen®).
Luminescence-Based Kinase Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a versatile platform that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][9] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[8][9] The intensity of the light output is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials:
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Purified kinase of interest and its corresponding substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the compound dilutions (or DMSO for controls) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in kinase buffer. Add 2 µL of this solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 2 µL of the 2X ATP solution to each well to start the reaction. The total reaction volume is 5 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.[10]
-
Incubate for 30-60 minutes at room temperature.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
TR-FRET Kinase Binding Assay: LanthaScreen®
The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.[11] The assay uses a terbium-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer. When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the Alexa Fluor® acceptor, producing a high TR-FRET signal. An inhibitor competing with the tracer for the ATP-binding site will disrupt this energy transfer, leading to a decrease in the TR-FRET signal.
Caption: Workflow of the LanthaScreen® Kinase Binding Assay.
Materials:
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Purified, tagged (e.g., GST or His) kinase of interest
-
LanthaScreen® Eu-anti-tag Antibody (e.g., Eu-anti-GST)
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution and a serial dilution series of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in DMSO as described for the ADP-Glo™ assay.
-
-
Assay Setup (in a 384-well plate):
-
The assay is typically run in a 10 µL final volume. Prepare 3X solutions of the components.
-
Add 3.3 µL of the compound dilutions (or DMSO for controls) to the appropriate wells.
-
Prepare a 3X Kinase/Antibody solution in kinase buffer. Add 3.3 µL to each well.
-
Prepare a 3X Tracer solution in kinase buffer. Add 3.3 µL to each well to start the incubation.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Cell-Based Assays: Assessing Target Engagement and Cellular Potency
Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context. These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase or the overall effect on cell proliferation.
Western Blotting for Phospho-Substrate Inhibition
This method directly assesses the ability of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid to inhibit the phosphorylation of a kinase's downstream substrate within the cell.
Caption: Workflow for Western Blot Analysis.
Materials:
-
Cancer cell line expressing the target kinase
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and the total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.
-
Cell Proliferation Assay
This assay measures the overall effect of the compound on the growth and viability of cancer cells. A reduction in cell proliferation can indicate that the inhibition of the target kinase is having the desired anti-cancer effect.
Materials:
-
Cancer cell line
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. Include a DMSO vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate for 72 hours in a cell culture incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
For both biochemical and cell-based assays, the goal is typically to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Data Normalization:
-
For biochemical assays, normalize the data to the positive (no inhibitor, 0% inhibition) and negative (no enzyme or high concentration of a known inhibitor, 100% inhibition) controls.
-
For cell-based assays, normalize the data to the vehicle-treated control (0% inhibition).
-
-
Curve Fitting:
-
Plot the normalized data (% inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software such as GraphPad Prism or R.
-
The IC₅₀/EC₅₀ value is the concentration of the compound that produces a 50% response.
-
Table 1: Example Data Presentation for Biochemical IC₅₀ Determination
| Kinase Target | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid IC₅₀ (nM) |
| Kinase A | Experimental Value |
| Kinase B | Experimental Value |
| Kinase C | Experimental Value |
Table 2: Example Data Presentation for Cellular EC₅₀ Determination
| Cell Line | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid EC₅₀ (µM) |
| Cell Line X | Experimental Value |
| Cell Line Y | Experimental Value |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for characterizing the kinase inhibitory activity of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and other pyrazolopyrimidine derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and cellular efficacy of these compounds, thereby accelerating the drug discovery process.
References
- Attia, M. H., et al. (2024).
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
Cisbio. (n.d.). HTRF Kinase Assays. Retrieved from [Link]
- Faris, M. A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12, 1369429.
- Gogoi, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 987-1004.
- Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Vankayala, R., et al. (2018).
- Vidad, D. P., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 513-520.
- Whitehead, L., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(22), 5237-5241.
- Zhang, C., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 63(17), 9575-9587.
- Zhang, Y., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 149, 108006.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
- Singh, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-58.
-
Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Retrieved from [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Retrieved from [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Retrieved from [Link]
-
Whitehead, L., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed. Retrieved from [Link]
- Singh, U. P., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-20.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Gogoi, D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Characterization of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid as a Selective CDK2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Targeting the Cell Cycle Engine in Cancer
Cyclin-dependent kinase 2 (CDK2) is a pivotal enzyme in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2][3] In concert with its regulatory partners, cyclin E and cyclin A, CDK2 phosphorylates a multitude of substrates, including the retinoblastoma protein (Rb), thereby orchestrating the precise timing of DNA replication and cell division.[4][5] In many human cancers, the CDK2 signaling pathway is deregulated, often through the overexpression of cyclins or the loss of endogenous inhibitors, leading to uncontrolled cell proliferation.[1][6][7] This makes CDK2 a compelling target for the development of novel anticancer therapeutics.[1][2]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3][8][9][10] These compounds act as ATP-competitive inhibitors, occupying the nucleotide-binding pocket of the kinase.[8][9] 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is a specific derivative from this class designed for high affinity and selectivity towards CDK2.
These application notes provide a comprehensive guide for researchers to characterize the inhibitory activity of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid against CDK2, both biochemically and in a cellular context. The protocols herein describe industry-standard assays for determining enzymatic inhibition, assessing effects on cell viability, and analyzing cell cycle distribution.
Biochemical Characterization: Potency and Selectivity
The initial characterization of a kinase inhibitor involves determining its potency against the target enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay designed to quantify the amount of ADP produced during a kinase reaction.[11] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the ADP concentration.[11][12]
Experimental Workflow: CDK2 Inhibition Assay
Caption: Workflow for the ADP-Glo™ CDK2 Inhibition Assay.
Protocol 1: Determination of IC50 using the ADP-Glo™ Kinase Assay
Materials:
-
CDK2/Cyclin A2 recombinant human enzyme (e.g., BPS Bioscience, Cat. No. 79599)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[11]
-
2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
-
ATP, Kinase Buffer
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid in DMSO. Perform serial dilutions in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO control.
-
Add 10 µL of a 2X CDK2/Cyclin A2 and substrate mix.
-
Initiate the reaction by adding 10 µL of a 2X ATP solution. The final reaction volume is 25 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Depletion Incubation: Incubate at room temperature for 40 minutes.[14][15]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and initiate the luminescence reaction.[12]
-
Signal Incubation: Incubate at room temperature for 30-60 minutes.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
| Parameter | Illustrative Value |
| CDK2/Cyclin A IC50 | 50 nM |
| CDK1/Cyclin B IC50 | > 10 µM |
| CDK4/Cyclin D1 IC50 | > 10 µM |
| CDK9/Cyclin T1 IC50 | > 10 µM |
| Table 1: Illustrative IC50 values for 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid against a panel of CDKs, demonstrating selectivity for CDK2. |
Cellular Characterization: From Viability to Cell Cycle Arrest
Demonstrating that an inhibitor affects cellular processes is a critical step in its validation. This involves assessing its impact on cell proliferation and its ability to induce the expected phenotype, in this case, cell cycle arrest.
Principle of the MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.[17]
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Human cancer cell line with known sensitivity to CDK2 inhibition (e.g., OVCAR3, MCF-7)
-
Complete cell culture medium
-
2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17][18]
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16][17] Allow the cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by fitting the data to a dose-response curve.
| Cell Line | Illustrative GI50 Value |
| OVCAR3 (Cyclin E amplified) | 150 nM |
| MCF-7 (Breast Cancer) | 500 nM |
| Table 2: Illustrative GI50 values for 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid in different cancer cell lines. |
Principle of Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[19] The fluorescence intensity of PI is therefore directly proportional to the DNA content of the cell.[19] Before staining, cells must be fixed to permeabilize their membranes, allowing PI to enter and bind to the nuclear DNA.[19] Treatment with RNase is essential to prevent PI from binding to double-stranded RNA.[20]
CDK2 Signaling and Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway and the point of inhibition.
Protocol 3: Cell Cycle Analysis using Propidium Iodide and Flow Cytometry
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)[19][20]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the GI50 concentration of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid (and a DMSO control) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[19]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[19][21]
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.[19]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[19]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.[19][21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[19] Use a low flow rate for better resolution.[19]
Data Analysis:
-
Gate the cell population to exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity (linear scale).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of inhibitor-treated cells to the DMSO-treated control cells. An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 and/or S phase.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| DMSO Control | 55% | 30% | 15% |
| Inhibitor (GI50) | 75% | 15% | 10% |
| Table 3: Illustrative cell cycle analysis data showing G1 phase arrest upon treatment with 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid. |
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid as a CDK2 inhibitor. By following these methodologies, researchers can obtain reliable data on the compound's biochemical potency, its impact on cancer cell proliferation, and its mechanism of action via cell cycle modulation. Further characterization could involve assessing the inhibitor's effect on the phosphorylation of specific CDK2 substrates (e.g., Rb) by Western blotting, evaluating its efficacy in 3D cell culture models, and in vivo xenograft studies to establish its therapeutic potential.
References
-
MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
-
Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]
-
Targeting CDK2 in cancer: challenges and opportunities for therapy. (2020). Nature Reviews Cancer. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
-
ADP Glo Protocol. (n.d.). Retrieved from [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Lim, E., & et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Nature Reviews Clinical Oncology. Retrieved from [Link]
-
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2012). Oncogene. Retrieved from [Link]
-
An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. (2013). Molecular BioSystems. Retrieved from [Link]
-
Effect of cyclin-dependent kinase-2 (CDK2), CDK1 and combined... (n.d.). ResearchGate. Retrieved from [Link]
-
CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. (2023). ACS Chemical Biology. Retrieved from [Link]
-
An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors†. (2013). Molecular Omics. Retrieved from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules. Retrieved from [Link]
-
The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020, June 2). Promega Connections. Retrieved from [Link]
-
CDK2 Assay Kit, 79599. (n.d.). Amsbio. Retrieved from [Link]
-
Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024). Cancer Discovery. Retrieved from [Link]
-
Design,Synthesis And Bioassays For Inhibitors Of CDK2-cyclinA2. (2018). Globe Thesis. Retrieved from [Link]
-
Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]
-
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024). Cancer Discovery. Retrieved from [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). Bioorganic Chemistry. Retrieved from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules. Retrieved from [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (2025). Bioorganic Chemistry. Retrieved from [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]
Sources
- 1. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elgenelim.com [elgenelim.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globethesis.com [globethesis.com]
- 6. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 7. researchgate.net [researchgate.net]
- 8. An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. amsbio.com [amsbio.com]
- 14. promega.com [promega.com]
- 15. content.protocols.io [content.protocols.io]
- 16. clyte.tech [clyte.tech]
- 17. MTT (Assay protocol [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Scientific Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
As a Senior Application Scientist, this guide provides a detailed protocol for the cellular application of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a representative member of the pyrazolo[1,5-a]pyrimidine class of small molecule inhibitors. While specific data for this exact molecule is not extensively available, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] Therefore, this protocol is built upon the established principles and methodologies for characterizing and utilizing potent, cell-active kinase inhibitors, with a particular focus on targets such as Cyclin-Dependent Kinases (CDKs) and Cyclin G-Associated Kinase (GAK), which are frequently modulated by this class of compounds.[2][3][4]
The pyrazolo[1,5-a]pyrimidine core is a rigid, planar heterocyclic system that serves as an excellent scaffold for the design of ATP-competitive kinase inhibitors.[5] Its structure allows for diverse substitutions, enabling the fine-tuning of selectivity and potency against various kinases.[1] Many derivatives have shown significant anti-proliferative effects in cancer cell lines by targeting kinases that are critical for cell cycle progression and survival.[2][4][6]
Mechanism of Action: Compounds based on this scaffold typically function by binding to the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of downstream substrates. This inhibition can lead to a variety of cellular outcomes, including cell cycle arrest, apoptosis, and modulation of signaling pathways involved in cell growth and proliferation.[7][8] For instance, inhibition of CDK2 can lead to arrest at the G1/S or G2/M phases of the cell cycle, while inhibition of GAK, a serine/threonine kinase, can disrupt membrane trafficking, centrosome maturation, and mitosis.[9][10][11]
Cellular Consequences of Target Inhibition:
-
Cell Cycle Arrest: Inhibition of CDKs disrupts the orderly progression through the cell cycle.[7]
-
Apoptosis: Prolonged cell cycle arrest or disruption of survival signaling can trigger programmed cell death.[6]
-
Disruption of Mitosis: Inhibition of kinases like GAK can lead to defects in mitotic spindle formation and chromosome segregation.[12]
-
Inhibition of Clathrin-Mediated Endocytosis: GAK plays a crucial role in the uncoating of clathrin-coated vesicles.[9]
Below is a conceptual signaling pathway illustrating the general mechanism of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.
Caption: General mechanism of GAK inhibition.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow provides a comprehensive approach to characterizing the cellular effects of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Caption: Experimental workflow for cellular characterization.
Materials and Reagents
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (or analogous pyrazolo[1,5-a]pyrimidine inhibitor)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cancer cell line(s) (e.g., HCT-116, MDA-MB-231, LNCaP, or U2OS, depending on the research question)[4][9][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Reagents for downstream assays (e.g., MTT, CellTiter-Glo®, Propidium Iodide, Annexin V-FITC, antibodies for Western blotting)
Detailed Protocols
Preparation of Compound Stock Solution
The solubility of pyrazolo[1,5-a]pyrimidine derivatives can vary. Due to the carboxylic acid moiety, this compound is expected to have some aqueous solubility at physiological pH.[14] However, for creating a concentrated stock, a non-aqueous solvent is recommended.
-
Solvent Selection: DMSO is the recommended solvent for initial stock preparation.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the volume of solvent added to the cell culture medium.
-
Procedure: a. Accurately weigh a small amount of the compound (e.g., 1-5 mg). b. Calculate the volume of DMSO required to achieve the desired stock concentration. (Molecular Weight of C9H9N3O2 is 191.19 g/mol ).[15] c. Add the calculated volume of DMSO to the vial containing the compound. d. Vortex or sonicate briefly until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture and Seeding
-
Cell Line Maintenance: Culture the selected cell line according to the supplier's recommendations. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
Seeding Density: The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. Determine the appropriate density to ensure cells are approximately 70-80% confluent at the end of the assay.
| Assay Type | Plate Format | Typical Seeding Density (cells/well) |
| Proliferation (72h) | 96-well | 2,000 - 10,000 |
| Cell Cycle (24h) | 6-well | 100,000 - 300,000 |
| Western Blot (24h) | 6-well or 10 cm dish | 200,000 - 500,000 (6-well) or 1-2 x 10^6 (10 cm) |
-
Procedure: a. Wash the cells with PBS and detach them using Trypsin-EDTA. b. Neutralize the trypsin with complete medium and centrifuge the cell suspension. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cells to the desired seeding density and plate them in the appropriate culture vessels. e. Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the compound stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the final desired concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
-
Dose-Response and Time-Course:
-
Initial Dose Range: For a novel compound, a broad concentration range is recommended (e.g., 1 nM to 100 µM). Based on data from similar pyrazolo[1,5-a]pyrimidine inhibitors, a more focused range of 10 nM to 10 µM is often effective.[4][13]
-
Time Points: Typical incubation times for assessing cellular effects are 24, 48, and 72 hours.
-
-
Procedure: a. Aspirate the old medium from the seeded plates. b. Add the medium containing the different concentrations of the compound (or vehicle control) to the respective wells. c. Return the plates to the incubator for the desired duration.
Downstream Assays and Data Analysis
Cell Viability and Proliferation Assays
-
Principle: These assays measure metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo®) as a surrogate for cell viability and proliferation.
-
Procedure: Follow the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
Subtract the background absorbance/luminescence (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability).
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Staining of cellular DNA with a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
After treatment, harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
Western Blotting for Target Engagement and Pathway Modulation
-
Principle: This technique allows for the detection and quantification of specific proteins to confirm target engagement (e.g., phosphorylation status of a kinase substrate) and assess the impact on related signaling pathways.
-
Potential Targets for Analysis:
-
Procedure:
-
Lyse the treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).
-
Block the membrane and probe with primary antibodies against the proteins of interest, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Trustworthiness and Self-Validation
To ensure the validity of your results, incorporate the following controls and validation steps:
-
Vehicle Control: Always include a control group treated with the same concentration of DMSO as the highest concentration of the compound used.
-
Positive Control: If available, use a known inhibitor of the suspected target kinase (e.g., a known CDK or GAK inhibitor) to benchmark the effects of your compound.
-
Multiple Cell Lines: Test the compound in more than one cell line, preferably with different genetic backgrounds, to assess the breadth of its activity.
-
Orthogonal Assays: Confirm key findings using different experimental approaches. For example, if you observe G2/M arrest, you can validate this by immunofluorescence staining for mitotic markers.[12]
-
Concentration and Time Dependence: The observed effects should ideally be dependent on both the concentration of the compound and the duration of treatment.
By following this comprehensive guide, researchers can effectively design and execute experiments to elucidate the cellular functions of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and other novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
References
-
El-Gamal, M. I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(9), 1646-1681. [Link]
-
Al-Ostath, S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(11), 2469. [Link]
-
Gomaa, H. A. M., et al. (2022). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2296-2313. [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7173. [Link]
-
Asquith, C. R. M., et al. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). ACS Medicinal Chemistry Letters, 10(11), 1546-1552. [Link]
-
El-Naggar, A. M., et al. (2023). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Journal of Molecular Structure, 1286, 135520. [Link]
-
Bettayeb, K., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8645-8655. [Link]
-
Mondello, P., et al. (2022). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]
-
El-Gohary, N. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1][14]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. [Link]
-
Structural Genomics Consortium. SGC-GAK-1 A chemical probe for GAK. [Link]
-
ResearchGate. Kinase activities of GAK and its binding with inhibitors. [Link]
-
McWilliams, T. G., et al. (2019). GAK and PRKCD kinases regulate basal mitophagy. Autophagy, 15(7), 1205-1215. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 12. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma | bioRxiv [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Buy 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1158262-66-8 [smolecule.com]
- 15. 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
Application Notes & Protocols for Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Topic Focus: SGC-GAK-1, a potent and selective 2,7-disubstituted pyrazolo[1,5-a]pyrimidine derivative and Cyclin G-Associated Kinase (GAK) inhibitor.
Introduction: A Paradigm Shift in Targeting Mitotic Progression
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to generate potent inhibitors of various protein kinases crucial in oncogenesis.[1][2][3] While the initially specified "2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid" is not extensively documented in cancer literature, a closely related derivative, SGC-GAK-1, has emerged as a critical chemical probe for interrogating the function of Cyclin G-Associated Kinase (GAK).[4][5]
GAK, a 160 kDa serine/threonine kinase, was initially characterized by its role in clathrin-mediated endocytosis.[4][6] However, recent groundbreaking studies have unveiled a more profound and therapeutically relevant function in cancer: the regulation of mitotic progression.[7][8][9][10][11] This discovery positions GAK as a compelling target for cancers dependent on precise cell cycle control, particularly in aggressive malignancies like Diffuse Large B-Cell Lymphoma (DLBCL) and certain prostate cancers.[4][9][12]
These application notes provide a comprehensive guide to utilizing SGC-GAK-1 in cancer cell line studies. We will delve into its mechanism of action, provide detailed, field-proven protocols for evaluating its cellular effects, and offer insights into data interpretation, empowering researchers to effectively probe GAK biology.
Part 1: The Scientific Rationale - Mechanism of Action of SGC-GAK-1
SGC-GAK-1 is a potent, selective, and cell-active inhibitor that targets the ATP-binding site of GAK with high affinity (Ki of 3.1 nM).[13] Its primary mechanism of anti-cancer activity is not the disruption of endocytosis, but the induction of mitotic failure.[9][10]
Causality Behind the Effect: GAK is essential for the maintenance of centrosome maturation and the proper alignment of the mitotic spindle during cell division.[4][6][7] Inhibition of GAK's kinase activity by SGC-GAK-1 leads to a cascade of mitotic disruptions:
-
Chromosome Misalignment & Spindle Distortion: Cells treated with SGC-GAK-1 exhibit severe defects in chromosome alignment at the metaphase plate and distorted mitotic spindles.[7][8][10][11]
-
Spindle Assembly Checkpoint (SAC) Activation: The cellular machinery detects these mitotic errors and activates the SAC, a critical cell cycle checkpoint that prevents progression into anaphase until all chromosomes are correctly attached to the spindle.[7][9]
-
G2/M Phase Arrest: The sustained SAC activation leads to a robust cell cycle arrest in the G2/M phase.[7][8][10][11]
-
Induction of Apoptosis: Prolonged mitotic arrest is an unsustainable state for a cell. If the damage cannot be repaired, the cell is eliminated through programmed cell death, or apoptosis.[4] This is often evidenced by markers such as PARP cleavage.[4]
This mechanism is particularly effective in cancer cells with underlying cell cycle deregulation, such as those with a loss of function of the Retinoblastoma (RB) tumor suppressor, making GAK a synthetic lethal target in these contexts.[9][10][11]
Visualizing the Pathway
The following diagram illustrates the proposed signaling pathway affected by SGC-GAK-1.
Caption: SGC-GAK-1 inhibits GAK, leading to mitotic defects and cell death.
Part 2: Experimental Protocols & Workflows
To effectively study the impact of SGC-GAK-1, a series of coordinated cell-based assays is required. The following protocols are designed to be self-validating, providing a multi-faceted view of the compound's activity.
Experimental Workflow Overview
This diagram outlines the logical flow of experiments to characterize a GAK inhibitor.
Caption: A logical workflow for the cellular characterization of SGC-GAK-1.
Protocol 2.1: Cell Viability Assessment (MTT Assay)
Purpose: To determine the concentration-dependent cytotoxic effect of SGC-GAK-1 and calculate the half-maximal inhibitory concentration (IC₅₀).
Causality: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][8][13] A reduction in metabolic activity upon treatment with SGC-GAK-1 indicates decreased cell viability or proliferation. This is the foundational experiment to establish an effective dose range for subsequent mechanistic studies.
Materials:
-
Cancer cell lines (e.g., 22Rv1, LNCaP for prostate; various DLBCL lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
SGC-GAK-1 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of SGC-GAK-1 in culture medium. A typical starting range is 0.01 µM to 10 µM.[4][14] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[4][8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2.2: Cell Cycle Analysis
Purpose: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with SGC-GAK-1.
Causality: Based on its mechanism, GAK inhibition is expected to cause an accumulation of cells in the G2/M phase due to SAC activation.[7][10] This assay directly validates the proposed mechanism of action.
Materials:
-
Cells treated with SGC-GAK-1 (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Seed cells in 6-well plates and treat with SGC-GAK-1 for 24-48 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at 4°C or for at least 2 hours at -20°C.[7]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. RNase is crucial to degrade RNA, ensuring that PI only stains DNA.[7]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.[7]
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase. Compare the cell cycle distribution of treated samples to the vehicle control.
Protocol 2.3: Apoptosis Detection (Annexin V/PI Staining)
Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after SGC-GAK-1 treatment.
Causality: Prolonged G2/M arrest induced by SGC-GAK-1 is expected to trigger apoptosis.[4] This assay confirms that the observed reduction in cell viability is due to programmed cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).[9]
Materials:
-
Cells treated with SGC-GAK-1 and vehicle control
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvest: Collect cells (including supernatant) after treatment for a relevant time point (e.g., 48 or 72 hours).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 2.4: Western Blot Analysis
Purpose: To detect changes in the expression or post-translational modification of proteins involved in the cell cycle and apoptosis pathways.
Causality: This technique provides molecular evidence to support the findings from cell cycle and apoptosis assays. Key markers to probe include cleaved PARP (a hallmark of apoptosis) and phosphorylated Histone H3 (a marker for mitotic cells).[4]
Materials:
-
Cell lysates from SGC-GAK-1 and vehicle-treated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-phospho-Histone H3 (Ser10), anti-GAK, anti-Actin/Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities relative to the loading control to compare protein levels between treated and control samples.
Part 3: Data Interpretation & Expected Results
Data Summary Table:
| Assay | Parameter Measured | Expected Result with SGC-GAK-1 Treatment | Implication |
| MTT Assay | Cell Viability | Dose-dependent decrease in viability | Compound is cytotoxic/cytostatic |
| IC₅₀ Value | Potent IC₅₀ in sensitive lines (e.g., 22Rv1: ~0.17 µM; LNCaP: ~0.65 µM)[14] | Quantifies compound potency | |
| Cell Cycle Analysis | % Cells in G2/M | Significant increase compared to control | GAK inhibition induces G2/M arrest |
| Apoptosis Assay | % Annexin V+ cells | Significant increase in early and late apoptotic populations | Cell death occurs via apoptosis |
| Western Blot | Cleaved PARP | Increased levels | Confirmation of apoptosis |
| Phospho-Histone H3 | Increased levels | Confirmation of mitotic arrest |
Trustworthiness & Validation:
References
-
The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]
-
The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]
-
The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function. ASH Publications. [Link]
-
The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. ResearchGate. [Link]
-
The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. PubMed. [Link]
-
SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PMC - NIH. [Link]
-
The Cyclin-G Associated Kinase (GAK) Is a Critical Dependency for Cell-Cycle Progression in Diffuse Large B-Cell Lymphoma Associated with Deregulation of the Retinoblastoma Tumor Suppressor. Blood Journal. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
SGK1 in Human Cancer: Emerging Roles and Mechanisms. Frontiers. [Link]
-
SGC-GAK-1 A chemical probe for GAK. Structural Genomics Consortium. [Link]
-
SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). PubMed - NIH. [Link]
-
SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). bioRxiv. [Link]
-
Gene ResultGAK cyclin G associated kinase [ (human)]. NCBI. [Link]
-
a chemical probe for cyclin G associated kinase (GAK). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. [Link]
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 97%, Thermo Scientific 1 g. Fisher Scientific. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery
Application Notes & Protocols for Researchers
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity. The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold.[1] This fused, bicyclic N-heterocyclic system, characterized by its rigid and planar structure, offers a unique combination of hydrogen bond donors and acceptors, making it an ideal anchor for binding to enzyme active sites.[2] Its synthetic tractability and the diverse pharmacological properties of its derivatives—spanning anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities—have solidified its importance in drug discovery programs.[3][4] This guide provides an in-depth exploration of the applications of pyrazolo[1,5-a]pyrimidines, focusing on their role as kinase inhibitors in oncology and their emerging potential in treating CNS disorders, complete with field-proven protocols and mechanistic insights.
Core Synthetic Strategies: Building the Framework
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from its accessible synthesis. The most prevalent and robust method involves the construction of the pyrimidine ring onto a pre-existing aminopyrazole. This is typically achieved through a cyclocondensation reaction between a 3-aminopyrazole (or 5-aminopyrazole) and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, β-enaminone, or β-ketonitrile.[3] This approach is highly modular, allowing for the introduction of diverse substituents on both the pyrazole and the newly formed pyrimidine ring, which is fundamental for structure-activity relationship (SAR) studies.
Modern synthetic chemistry has further refined these processes, incorporating techniques like microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields.[5] Green chemistry approaches are also being developed to minimize waste and use less hazardous reagents.[6][7]
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Application Focus 1: Oncology and Protein Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Pyrazolo[1,5-a]pyrimidines have emerged as a dominant scaffold for designing potent and selective protein kinase inhibitors (PKIs), acting as ATP-competitive or allosteric inhibitors.[6]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks), encoded by the NTRK genes, are critical drivers in various solid tumors when chromosomal rearrangements lead to NTRK gene fusions.[8] The pyrazolo[1,5-a]pyrimidine core has been instrumental in developing highly potent Trk inhibitors.
-
Mechanism of Action: The scaffold's nitrogen atoms form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, specifically with the methionine residue Met592.[9] This interaction mimics the binding of the adenine base of ATP, effectively blocking the kinase's activity and downstream signaling pathways that promote cell proliferation and survival.
-
Clinical Success: Two of the three FDA-approved drugs for NTRK fusion cancers, including the second-generation inhibitor Repotrectinib (approved in Nov 2023), are built upon the pyrazolo[1,5-a]pyrimidine framework.[8][9] These drugs have shown remarkable efficacy in patients whose tumors harbor these specific genetic alterations. The development of second-generation inhibitors like Repotrectinib was crucial to overcome resistance mutations that emerged against first-generation drugs.[9]
Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine-based drugs.
Table 1: Selected Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | Target(s) | IC₅₀ | Developer/Status | Citation |
| Repotrectinib | TrkA/B/C, ROS1, ALK | <0.1 nM (TrkA) | FDA Approved | [8][9] |
| Selitrectinib | TrkA/B/C | <1 nM | Clinical Trials | [8][9] |
| Compound 20 | NTRK | >0.02 nM | Preclinical | [9] |
| Compound 21 | NTRK | >0.02 nM | Preclinical | [9] |
Cyclin-Dependent Kinase (CDK) and Pim Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is also effective at targeting other key oncogenic kinases.
-
CDK Inhibition: CDKs are essential for cell cycle progression. Inhibitors based on this scaffold, such as Dinaciclib, occupy the ATP-binding site and obstruct cell division, showing potential in various cancers.[10] More recent strategies involve creating dual-inhibitors, for example, targeting both CDK2 and tubulin polymerization, to achieve synergistic anticancer effects.[11]
-
Pim Kinase Inhibition: Pim kinases are proto-oncogenes that promote cell survival and are overexpressed in many hematological malignancies and solid tumors. The pyrazolo[1,5-a]pyrimidine core has been shown to be a highly selective framework for Pim-1 inhibitors, with many compounds exhibiting nanomolar inhibitory activity.[12][13]
Application Focus 2: Central Nervous System (CNS) Disorders
Developing drugs for CNS disorders is notoriously difficult due to the blood-brain barrier (BBB). However, the pyrazolo[1,5-a]pyrimidine scaffold possesses favorable physicochemical properties—such as low molecular weight and topological polar surface area—that can be optimized for excellent brain penetration.[3]
-
Receptor Modulation: Derivatives have been developed as negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGlu1/5), which are implicated in several neurological and psychiatric disorders.[14] They have also been investigated as selective negative modulators for specific AMPA receptors, which play a key role in synaptic plasticity.[15]
-
Neuroinflammation Imaging: A radiolabeled ([18F]) pyrazolo[1,5-a]pyrimidine derivative is being used in a clinical study to image brain inflammation in patients with major depressive disorder, highlighting the scaffold's utility as a diagnostic tool.[16]
Experimental Protocols
Protocol 1: General Synthesis of a 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol describes a microwave-assisted, solvent-free cyclocondensation, a common and efficient method for creating the core scaffold.[17]
Rationale: This method is chosen for its high efficiency, rapid reaction times, and reduced environmental impact compared to conventional heating in high-boiling solvents. The absence of a catalyst simplifies purification.
Materials:
-
3-Amino-4-phenylpyrazole (1 mmol)
-
1,3-Diphenyl-1,3-propanedione (a β-dicarbonyl compound) (1 mmol)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Ethanol
-
Deionized water
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Place 3-Amino-4-phenylpyrazole (1 mmol) and 1,3-Diphenyl-1,3-propanedione (1 mmol) into the microwave synthesis vial.
-
Seal the vial securely.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at 180°C for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
Add a small amount of ethanol (2-3 mL) to the vial to dissolve the crude product.
-
Precipitate the product by adding deionized water.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol-water mixture.
-
If necessary, purify the product further using silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method to assess the inhibitory activity of a synthesized compound against a target kinase, such as TrkA or CDK2.
Rationale: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This provides a direct, quantitative measure of IC₅₀. This system is self-validating as positive (no inhibitor) and negative (no kinase) controls are run in parallel.
Materials:
-
Target kinase (e.g., recombinant human TrkA)
-
Kinase substrate (e.g., a generic peptide substrate)
-
Kinase reaction buffer (containing MgCl₂)
-
ATP solution
-
Synthesized pyrazolo[1,5-a]pyrimidine compound, dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup: In each well of the 384-well plate, add:
-
Kinase buffer.
-
Test compound at the desired final concentration (typically 1% final DMSO concentration). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Target kinase solution.
-
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescence: Add Kinase Detection Reagent to all wells. This reagent contains luciferase, which converts the newly formed ADP back to ATP and generates a light signal proportional to the amount of ADP formed (and thus, kinase activity). Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: Normalize the data using the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with proven success in oncology and burgeoning potential in other therapeutic areas. Its synthetic accessibility and versatile structure allow for fine-tuning of pharmacological properties. However, challenges remain. The emergence of drug resistance, off-target effects, and toxicity continue to be significant hurdles in drug development.[4][6]
Future research will likely focus on several key areas:
-
Improving Selectivity: Designing novel derivatives that can better distinguish between closely related kinases to minimize side effects.
-
Overcoming Resistance: Developing next-generation compounds that are active against mutant forms of kinases that confer resistance to current therapies.
-
Novel Drug Modalities: Exploring the use of this scaffold in developing PROTACs (proteolysis-targeting chimeras) to induce degradation of target proteins rather than just inhibiting them.
-
Expanding Therapeutic Reach: Further investigating the potential of pyrazolo[1,5-a]pyrimidines in CNS, inflammatory, and infectious diseases.[18]
The continued exploration and structural modification of the pyrazolo[1,5-a]pyrimidine nucleus will undoubtedly lead to the discovery of new and more effective therapeutics for a wide range of human diseases.[9]
References
-
Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Castañeda, O., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Sharma, P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Kumar, V., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Sharma, P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Ye, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
-
Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science. Available at: [Link]
-
Kumar, R., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Almehizia, A. A. (2023). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. Available at: [Link]
-
Naglah, A. M., et al. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
-
Kour, J., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
An, H., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed. Available at: [Link]
-
El-Faham, A., et al. (2020). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
-
El-Damasy, D. A., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed. Available at: [Link]
-
Taddei, A., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]
-
Daniels, R. N., et al. (2016). N-Alkylpyrido[1',2':1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents. PubMed. Available at: [Link]
-
Clinicaltrials.eu. (2026). Depression – Overview of Information and Clinical Research. Clinicaltrials.eu. Available at: [Link]
-
Butters, M., et al. (2017). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Alkylpyrido[1',2':1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Experimental Design for 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
Authored by: Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Many compounds from this class function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in disease.[3][4][5] 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, hereafter referred to as "the compound," is a novel analogue within this class. While specific in vivo data for this compound is not yet available, its structural similarity to other biologically active pyrazolopyrimidines suggests a strong potential for therapeutic applications, particularly in the context of inflammation and cancer.
These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo studies to elucidate the pharmacokinetic, pharmacodynamic, and efficacy profile of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. The protocols outlined herein are designed to be self-validating and are grounded in established principles of preclinical research to ensure the generation of high-quality, reproducible data.[6][7][8]
Part 1: Postulated Mechanism of Action and Therapeutic Hypothesis
Given the prevalence of kinase inhibition among pyrazolo[1,5-a]pyrimidine derivatives, a plausible mechanism of action for the compound is the modulation of inflammatory signaling cascades.[3] A key pathway implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Pro-inflammatory stimuli, such as cytokines or pathogens, can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Our primary hypothesis is that 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid acts as an inhibitor of an upstream kinase in the NF-κB pathway, such as IKK, thereby preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB. This would lead to a reduction in the expression of pro-inflammatory mediators, resulting in anti-inflammatory and analgesic effects.
Caption: Hypothesized mechanism of action of the compound on the NF-κB signaling pathway.
Part 2: Comprehensive In Vivo Experimental Workflow
A phased approach is critical for the systematic evaluation of a novel compound.[7][9] The following workflow outlines a logical progression from initial safety and tolerability assessments to pharmacokinetic/pharmacodynamic (PK/PD) characterization and, finally, efficacy testing in a relevant disease model.
Caption: A phased approach for the in vivo evaluation of the compound.
Part 3: Detailed Protocols and Methodologies
Phase 1: Acute Toxicity and Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of the compound in rodents.
Protocol:
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c) of a single sex to minimize variability.[10]
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least three escalating dose groups of the compound.
-
Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be sterile and have a pH suitable for administration.
-
Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage or intraperitoneal injection).[11][12]
-
Observation: Monitor animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible organ abnormalities.
| Parameter | Description |
| Animal Species | Mouse (e.g., C57BL/6) |
| Number of Animals | 3-5 per group |
| Dose Levels | Vehicle, Low, Mid, High |
| Route of Administration | Oral (gavage) or Intraperitoneal (IP) |
| Observation Period | 14 days |
| Key Endpoints | Mortality, clinical signs, body weight changes, gross necropsy |
Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound (pharmacokinetics) and to correlate its concentration in the body with its biological effect (pharmacodynamics).[13][14][15][16][17]
Protocol:
-
Animal Model: Use the same rodent species as in the toxicity studies.
-
Dosing: Administer a single, non-toxic dose of the compound determined from the Phase 1 study.
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). Plasma will be separated for analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
Pharmacodynamic Analysis: In a parallel group of animals, administer the compound and, at various time points, collect tissue samples (e.g., inflamed paw tissue in a subsequent efficacy model) for biomarker analysis.
-
Biomarker Assessment: Measure the levels of key biomarkers related to the hypothesized mechanism of action, such as phosphorylated IκBα, nuclear NF-κB, and downstream inflammatory mediators (e.g., TNF-α, IL-6) using techniques like Western blotting, ELISA, or qPCR.[13]
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Total drug exposure over time |
| t1/2 | Elimination half-life |
| PD Biomarker | Description |
| p-IκBα | Measure of IKK activity |
| Nuclear NF-κB | Indicator of NF-κB activation |
| TNF-α, IL-6 mRNA | Downstream pro-inflammatory gene expression |
Phase 3: Efficacy Studies in an Animal Model of Inflammation
Objective: To evaluate the anti-inflammatory and analgesic efficacy of the compound in a relevant in vivo model. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[18][19][20][21]
Protocol:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Vehicle control + Saline injection
-
Vehicle control + Carrageenan injection
-
Positive control (e.g., Indomethacin) + Carrageenan injection
-
Compound (multiple dose levels) + Carrageenan injection
-
-
Compound Administration: Administer the compound or controls orally or intraperitoneally at a predetermined time (e.g., 1 hour) before the carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.[21] Inject an equal volume of saline into the left hind paw as a control.
-
Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The percentage of edema inhibition can be calculated.
-
Assessment of Thermal Hyperalgesia: At a specific time point post-carrageenan (e.g., 3 hours), assess the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).[18] An increase in withdrawal latency indicates an analgesic effect.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for biomarker analysis as described in the PD study.
| Group | Treatment | Inflammatory Stimulus | Expected Outcome |
| 1 | Vehicle | Saline | No edema or hyperalgesia |
| 2 | Vehicle | Carrageenan | Significant edema and hyperalgesia |
| 3 | Indomethacin | Carrageenan | Reduced edema and hyperalgesia |
| 4 | Compound (Low Dose) | Carrageenan | Dose-dependent reduction in edema and hyperalgesia |
| 5 | Compound (Mid Dose) | Carrageenan | Dose-dependent reduction in edema and hyperalgesia |
| 6 | Compound (High Dose) | Carrageenan | Dose-dependent reduction in edema and hyperalgesia |
Part 4: Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Part 5: Conclusion and Future Directions
The successful completion of this comprehensive in vivo experimental plan will provide critical insights into the safety, pharmacokinetic profile, and anti-inflammatory efficacy of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. Positive results from these studies would warrant further investigation into more chronic models of inflammation or exploration of its potential in other therapeutic areas, such as oncology, given the known activity of this compound class as CDK inhibitors.[4][5][22]
References
-
Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 111-126. [Link]
-
Aragen Life Sciences. (n.d.). Animal Models for Pain Research. Retrieved from [Link]
-
Mogil, J. S. (2009). Animal models of pain. British Journal of Pharmacology, 158(Suppl 1), S105–S111. [Link]
-
Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]
-
Gregory, N. S., & Mogil, J. S. (2015). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 16(11), 1045-1059. [Link]
-
Goh, Y. C., et al. (2020). Inflammatory Pain Study in Animal-Models. Encyclopedia, 1(1), 1-13. [Link]
-
Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR Journal, 43(4), 244-258. [Link]
-
Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
-
Li, X., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 14-23. [Link]
-
Parasuraman, S., et al. (2010). Routes of drug administration. Journal of Pharmacology & Pharmacotherapeutics, 1(2), 70-74. [Link]
-
ProBio CDMO. (n.d.). Pharmacokinetics Study | In Vivo Efficacy Study. Retrieved from [Link]
-
Chan, W. K., et al. (2011). Voluntary oral administration of drugs in mice. Protocols.io. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Retrieved from [Link]
-
Li, X., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
-
West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]
-
RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]
-
Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. Retrieved from [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3169. [Link]
-
El-Gamal, M. I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1846-1871. [Link]
-
Gomaa, M. S., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(23), 7793. [Link]
-
El-Naggar, M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 134, 118535. [Link]
-
Wang, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. [Link]
-
Zhang, Y., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 15944-15959. [Link]
-
Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(18), 12693-12705. [Link]
-
Wang, F., et al. (2025). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. European Journal of Medicinal Chemistry, 296, 117765. [Link]
-
Abdellatif, G. R. A., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 162, 108343. [Link]
-
Szeliga, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(13), 4239. [Link]
Sources
- 1. Buy 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1158262-66-8 [smolecule.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 8. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 9. preprints.org [preprints.org]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. probiocdmo.com [probiocdmo.com]
- 16. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 17. labtoo.com [labtoo.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Large Animal Models for Pain Therapeutic Development - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid: A Novel Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid as a potent inhibitor of tubulin polymerization. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents that target microtubule dynamics.[1][2] This guide details the mechanistic basis of action, provides validated protocols for in vitro and cell-based assays, and offers insights into the interpretation of results. The methodologies described herein are designed to be self-validating, ensuring rigorous and reproducible characterization of this compound's biological activity.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Microtubule Targeting Agent
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their pivotal role in mitosis makes them a well-established and highly validated target for cancer chemotherapy. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has been extensively explored for the development of various therapeutic agents, including protein kinase inhibitors and anticancer compounds.[3][4] Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[1][5] This interaction prevents the assembly of tubulin dimers into microtubules, thereby exerting a potent anti-proliferative effect.[1] 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a novel analog within this class, and this guide provides the necessary framework for its comprehensive biological evaluation.
Mechanism of Action: Inhibition of Tubulin Polymerization
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is hypothesized to function as a microtubule-destabilizing agent. The proposed mechanism of action involves its binding to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1]
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [6]
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cells treated with 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. An accumulation of cells in the G2/M phase is indicative of anti-mitotic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | To be determined |
| Nocodazole (Control) | Literature Value |
| Paclitaxel (Control) | Literature Value |
Table 2: In Vitro Cytotoxicity against Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h exposure |
| 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| MCF-7 (Breast) | To be determined |
| HeLa (Cervical) | To be determined |
| A549 (Lung) | To be determined |
| Doxorubicin (Control) | Literature Value |
Note: The IC50 values for the test compound are to be determined experimentally. Control values should be based on internal experiments or established literature values.
Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of 3-amino-pyrazoles with β-dicarbonyl compounds or their equivalents. [3][7]For the synthesis of the title compound, a plausible route would involve the reaction of 3-amino-5-methylpyrazole with a suitable β-ketoester, followed by further functionalization to introduce the carboxylic acid group at the 5-position. Specific synthetic schemes and reaction conditions would need to be optimized. [7][8]
Conclusion and Future Directions
The protocols and information provided in this guide offer a robust framework for the comprehensive evaluation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid as a novel tubulin polymerization inhibitor. Successful execution of these experiments will elucidate its potency, mechanism of action, and potential as an anticancer agent. Further studies could include in vivo efficacy in animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
-
El-Gamal, M. I., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 164, 108792. [Link]
-
Chen, J., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. European Journal of Medicinal Chemistry, 202, 112519. [Link]
-
Abdelgawad, M. A., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine-grafted coumarins as selective carbonic anhydrase inhibitors and tubulin polymerization inhibitors with potent anticancer activity. International Journal of Biological Macromolecules, 268, 140462. [Link]
-
Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101348. [Link]
-
Zhang, W., et al. (2021). Design, synthesis and bioevaluation of 2,7-diaryl-pyrazolo[1,5-a]pyrimidines as tubulin polymerization inhibitors. Bioorganic Chemistry, 115, 105220. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7243. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules, 26(16), 4945. [Link]
-
An assay for screening anti-mitotic activity of herbal extracts. (n.d.). ResearchGate. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1877-1901. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2022). RSC Advances, 12(45), 29281-29293. [Link]
-
Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-t[5][9]riazolo[1,5-a]pyrimidines. (2021). European Journal of Medicinal Chemistry, 220, 113449. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
Antimitotic activity of hydroethanolic extract of Coffea arabica seeds by using Allium cepa root tip assay. (2021). The Pharma Innovation Journal, 10(12), 1431-1435. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules, 29(1), 235. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules, 29(1), 235. [Link]
-
Evaluation of antimitotic activity of herbal extracts using plant-based model systems and their cytotoxic potential against human colon carcinoma cells. (2021). Journal of Cancer Research and Therapeutics, 17(5), 1148-1155. [Link]
-
An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. (2013). Molecular BioSystems, 9(9), 2346-2358. [Link]
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2025). Archiv der Pharmazie, e2500412. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of 2,7-diaryl-pyrazolo[1,5-a]pyrimidines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: A Strategic Guide to Developing Novel PI3Kδ Inhibitors from Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract
This comprehensive guide provides a detailed framework for the discovery and preclinical development of novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitors based on the versatile pyrazolo[1,5-a]pyrimidine scaffold. Intended for researchers, medicinal chemists, and drug development professionals, these application notes and protocols offer a synthesis of established methodologies and field-proven insights. We will navigate the critical steps from initial scaffold selection and chemical synthesis to rigorous in vitro and cell-based characterization, culminating in selectivity profiling and preliminary in vivo evaluation. Each protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: Targeting PI3Kδ in Disease
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1] Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer and inflammatory or autoimmune disorders.[1][2][3] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110γ, and p110δ.
While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells.[4] This restricted expression pattern makes PI3Kδ a highly attractive therapeutic target, particularly for B-cell malignancies and inflammatory diseases, as selective inhibition promises a wider therapeutic window with reduced off-target effects.[5][6][7] The approval of Idelalisib (Zydelig®), a selective PI3Kδ inhibitor, for the treatment of certain B-cell cancers validated this approach.[6][8][9] However, challenges such as acquired resistance and significant immune-mediated toxicities (e.g., hepatotoxicity, colitis, and pneumonitis) associated with Idelalisib underscore the need for novel inhibitors with improved safety and efficacy profiles.[7][10][11]
The PI3Kδ Signaling Pathway
Upon activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[12][13] PIP3 recruits and activates downstream effectors, including the serine/threonine kinase AKT, which in turn modulates a cascade of proteins involved in cell survival and proliferation.[13]
Figure 1: Simplified PI3Kδ signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of numerous kinases.[14][15][16] This bicyclic heterocyclic system offers a rigid and planar framework that can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[14][15][16] Its bioisosteric relationship with adenine, a key component of ATP, provides a strong rationale for its use in designing ATP-competitive inhibitors.[17]
Several studies have demonstrated the successful application of the pyrazolo[1,5-a]pyrimidine scaffold in developing potent and selective inhibitors for various kinases, including CDK2, TRKA, and PI3Kδ itself.[18][19] The key to achieving PI3Kδ selectivity lies in exploiting subtle differences in the ATP-binding pocket among the PI3K isoforms. Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can form crucial interactions with key residues in the PI3Kδ active site, such as Val828 in the hinge region.[18][20]
Protocols for Inhibitor Development and Characterization
The following sections outline a systematic workflow for the development of novel pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
Figure 2: General workflow for the development of novel PI3Kδ inhibitors.
Chemical Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A variety of synthetic routes to the pyrazolo[1,5-a]pyrimidine core have been reported, often starting from 5-aminopyrazole derivatives.[14][15][21] A common and versatile approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.
Protocol 3.1.1: General Synthesis of a 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Core
This protocol is adapted from methodologies described in the literature and serves as a representative example.[18]
-
Step 1: Synthesis of Dihydroxy-heterocycle (1): React 5-amino-3-methylpyrazole with diethyl malonate in the presence of a strong base like sodium ethoxide at reflux. This cyclocondensation reaction forms the pyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Step 2: Chlorination (2): Treat the diol intermediate (1) with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. This step activates the C5 and C7 positions for subsequent nucleophilic substitution.
-
Step 3: Morpholine Substitution (3): React the dichloro intermediate (2) with morpholine in the presence of a base like potassium carbonate (K₂CO₃). The greater reactivity of the C7 position typically leads to selective monosubstitution, yielding 5-chloro-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine. The morpholine moiety is a common feature in many PI3K inhibitors, as its oxygen atom can form a crucial hydrogen bond with the hinge region residue Val828.[18][20]
-
Step 4: Suzuki Coupling for C5 Diversification (4): The remaining chloro group at the C5 position can be functionalized using a palladium-catalyzed Suzuki cross-coupling reaction with various boronic acids or pinacol esters (e.g., indole-4-boronic acid pinacol ester).[18] This allows for the introduction of a wide range of substituents to explore the SAR and optimize interactions within the PI3Kδ affinity pocket.
In Vitro Biochemical Assays for Potency Determination
The initial screening of newly synthesized compounds involves determining their inhibitory activity against the target enzyme, PI3Kδ. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Protocol 3.2.1: HTRF-Based PI3Kδ Inhibition Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput screening method for kinase assays.
-
Principle: The assay measures the production of PIP3 by PI3Kδ. A biotinylated PIP3 tracer competes with the enzyme-generated PIP3 for binding to a GST-tagged GRP1-PH domain (which specifically binds PIP3), which is in turn detected by an anti-GST antibody labeled with a europium cryptate donor. A streptavidin-XL665 conjugate serves as the acceptor. When the donor and acceptor are in proximity, FRET occurs. Enzyme-generated PIP3 displaces the tracer, disrupting FRET and causing a decrease in the HTRF signal.
-
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
Test compounds serially diluted in DMSO
-
HTRF detection reagents (e.g., from Cisbio)
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to a 384-well low-volume plate.
-
Add 4 µL of PI3Kδ enzyme solution to each well.
-
Initiate the kinase reaction by adding 4 µL of a substrate mix containing PIP2 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add 10 µL of HTRF detection mix.
-
Incubate for 60 minutes at room temperature to allow for detection complex formation.
-
Read the plate on an HTRF-compatible reader (λex = 320 nm, λem = 620 nm and 665 nm).
-
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assays for Target Engagement and Functional Effects
Confirming that a compound inhibits PI3Kδ within a cellular context is a critical next step. This validates that the compound is cell-permeable and engages its intended target.
Protocol 3.3.1: Western Blot for Phospho-AKT (p-AKT) Inhibition
This assay directly measures the inhibition of the PI3Kδ signaling pathway downstream of the kinase.
-
Cell Line: Use a relevant cell line with active PI3Kδ signaling, such as a B-cell lymphoma line (e.g., SUDHL-4, Toledo).
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere or stabilize overnight.
-
Treat cells with various concentrations of the test inhibitor for 2-4 hours. Include a vehicle control (DMSO) and a known PI3Kδ inhibitor (e.g., Idelalisib) as a positive control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-AKT to total AKT indicates successful target engagement and pathway inhibition.
Protocol 3.3.2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the functional consequence of PI3Kδ inhibition on cell viability and proliferation.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Procedure:
-
Seed cells in a 96-well white-walled plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of proliferation relative to vehicle-treated controls. Plot the percentage of proliferation against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Kinase Selectivity Profiling
A crucial step in developing a safe and effective drug is to ensure it is selective for its intended target. Non-selective kinase inhibitors can lead to off-target toxicities.[16][22]
Protocol 3.4.1: Kinome-Wide Selectivity Panel Screening
This is typically performed as a fee-for-service by specialized contract research organizations (CROs) that maintain large panels of recombinant kinases.[23]
-
Objective: To assess the inhibitory activity of a lead compound against a broad panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
Methodology: Various assay formats can be used, but radiometric assays (e.g., ³³P-ATP filter binding) are a common standard.[23]
-
Data Presentation: Results are often presented as a percentage of inhibition at the tested concentration. Hits (e.g., >50% inhibition) are then typically followed up with full IC₅₀ determinations to quantify the potency against off-target kinases.
-
Interpretation: The goal is to identify compounds with high potency for PI3Kδ and minimal activity against other kinases, especially those within the PI3K family (α, β, γ) and other closely related kinases in the kinome. A high degree of selectivity against PI3Kα and PI3Kβ is particularly important, as these isoforms are ubiquitously expressed and their inhibition is linked to on-target toxicities like hyperglycemia (for PI3Kα).[7]
Table 1: Example Data for a Novel Pyrazolo[1,5-a]pyrimidine Inhibitor (Compound X)
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical | PI3Kδ | IC₅₀ | 5.2 nM |
| PI3Kα | IC₅₀ | 850 nM | |
| PI3Kβ | IC₅₀ | >10,000 nM | |
| PI3Kγ | IC₅₀ | 475 nM | |
| Cell-Based | SUDHL-4 (p-AKT) | IC₅₀ | 25 nM |
| SUDHL-4 (Proliferation) | GI₅₀ | 48 nM | |
| Selectivity | PI3Kα/δ Ratio | - | 163-fold |
| PI3Kγ/δ Ratio | - | 91-fold |
This table illustrates the type of data generated to characterize a lead compound. A strong candidate will exhibit high potency against PI3Kδ in both biochemical and cellular assays, with significant selectivity over other PI3K isoforms.
Preliminary In Vivo Evaluation
Promising candidates with good potency, selectivity, and cellular activity should be advanced to in vivo studies to assess their pharmacokinetic (PK) properties and efficacy in animal models.
Protocol 4.1.1: Mouse Pharmacokinetic Study
-
Objective: To determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Procedure:
-
Administer the compound to mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dose.
-
Process blood to plasma and quantify the concentration of the compound using LC-MS/MS.
-
-
Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters. Good oral bioavailability and a suitable half-life are desirable for a clinical candidate.
Protocol 4.1.2: In Vivo Target Engagement (p-AKT Pharmacodynamic Model)
-
Objective: To confirm that the inhibitor can modulate the PI3Kδ pathway in vivo at tolerable doses.[24]
-
Procedure:
-
Dose mice orally with the test compound.
-
At a time point corresponding to the expected Cmax (determined from PK studies), stimulate a relevant cell population (e.g., B-cells with anti-IgM).
-
Isolate target cells (e.g., from spleen or blood) and analyze for p-AKT levels by flow cytometry or Western blot.
-
-
Data Analysis: A dose-dependent reduction in p-AKT levels demonstrates in vivo target engagement.
Conclusion and Future Directions
The development of novel PI3Kδ inhibitors from the pyrazolo[1,5-a]pyrimidine scaffold represents a promising strategy to address the unmet needs in the treatment of B-cell malignancies and inflammatory diseases. The protocols outlined in this guide provide a robust framework for identifying and characterizing potent, selective, and cell-active lead compounds. By systematically applying these methodologies and focusing on achieving a superior selectivity and safety profile compared to existing therapies, researchers can advance the next generation of PI3Kδ inhibitors toward clinical development. Future work should focus on optimizing ADME properties to ensure drug-like characteristics and exploring efficacy in relevant disease models, such as xenograft or syngeneic tumor models for oncology applications.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - MDPI.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review).
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate.
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- Kinase selectivity profiling by inhibitor affinity chromatography - PubMed.
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS.
- PI3K inhibitors are finally coming of age - PMC - PubMed Central.
- ZYDELIG® (idelalisib) | Official Patient Website.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
- Development and safety of PI3K inhibitors in cancer - PMC - NIH.
- Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI.
- Kinase Selectivity Panels - Reaction Biology.
- PI3K-Delta Inhibitors Pipeline Insights 2023.
- Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC - NIH.
- PI3Kδ and primary immunodeficiencies - PMC - PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central.
- HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use ZYDELIG safely and effe - Gilead Sciences.
- Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) | Request PDF - ResearchGate.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI.
- PI3K inhibitors in inflammation, autoimmunity and cancer - PMC - NIH.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar.
- product monograph including patient medication information - Gilead Sciences.
- PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC - PubMed Central.
- Reference ID: 4213201 This label may not be the latest approved by FDA. For current labeling information, please visit https:// - accessdata.fda.gov.
- Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase.
- Product Information: Idelalisib - Therapeutic Goods Administration (TGA).
- The PI3K pathway in human disease - PMC - PubMed Central.
- What is the mechanism of Idelalisib? - Patsnap Synapse.
- PI3K signaling pathway in lymphocytes. PI3Kδ is composed of a... - ResearchGate.
- The role of idelalisib in the treatment of patients with chronic lymphocytic leukemia | Puła | Hematology in Clinical Practice - Via Medica Journals.
- Idelalisib | C22H18FN7O | CID 11625818 - PubChem - NIH.
- Disorders Related to PI3Kδ Hyperactivation: Characterizing the Clinical and Immunological Features of Activated PI3-Kinase Delta Syndromes - PubMed.
- Targeting PI3Kδ in cancer: a setback or the end - PMC - NIH.
- Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S) - PubMed.
- Causes and consequences of over- and under-activation of PI3Kδ - ResearchGate.
- PI3K inhibitors in inflammation, autoimmunity and cancer - ResearchGate.
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group.
- Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy - AACR Journals.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed.
- Discovery and in vivo evaluation of dual PI3Kβ/δ inhibitors - PubMed.
Sources
- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZYDELIG® (idelalisib) | Official Patient Website [zydelig.com]
- 9. mdpi.com [mdpi.com]
- 10. gilead.com [gilead.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Pyrazolopyrimidines in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects. This document provides a comprehensive guide for the pre-clinical evaluation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid , a promising candidate for the development of novel anti-inflammatory therapeutics.
These application notes are designed to provide a robust framework for investigating the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation. The protocols outlined herein are based on established methodologies and are intended to be adapted and optimized for specific laboratory conditions.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways
While the precise molecular targets of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid are yet to be fully elucidated, the broader class of pyrazolopyrimidine derivatives has been shown to modulate key signaling pathways implicated in the inflammatory response.[1] The primary hypothesized mechanisms of action for this compound include the inhibition of pro-inflammatory enzymes and the modulation of critical signaling cascades.
A key player in inflammation is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2][3] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]
Furthermore, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[5][6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of a host of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[7][8] Inhibition of NF-κB and MAPK signaling represents a powerful approach to attenuate the inflammatory cascade.
Figure 1. Simplified overview of key inflammatory signaling pathways potentially targeted by 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of the anti-inflammatory potential of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid should be conducted using a panel of in vitro assays. These assays provide a controlled environment to investigate the compound's direct effects on key molecular targets and cellular responses involved in inflammation.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the compound's ability to selectively inhibit the COX-2 enzyme over COX-1.
Rationale: Selective COX-2 inhibition is a hallmark of modern anti-inflammatory drugs, offering efficacy with a reduced risk of gastrointestinal side effects.[2][3] Celecoxib, a well-established selective COX-2 inhibitor, serves as an excellent positive control for this assay.[4][9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Celecoxib (positive control)
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the test compound and celecoxib.
-
In a 96-well plate, add the assay buffer, followed by the COX-1 or COX-2 enzyme.
-
Add the test compound or celecoxib to the respective wells and incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or other suitable detection methods.
-
Calculate the percentage of inhibition for each concentration of the test compound and celecoxib.
-
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | To be determined | To be determined | To be determined |
| Celecoxib (Reference) | >10 | ~0.04 | >250 |
| Illustrative Pyrazolopyrimidine Derivative[1] | 15.3 | 0.08 | 191.25 |
Note: The data for the illustrative pyrazolopyrimidine derivative is provided as an example. Actual values for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid must be determined experimentally.
Protocol 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This protocol assesses the compound's ability to suppress the production of key inflammatory cytokines in a cellular model of inflammation.
Rationale: Macrophages are key players in the inflammatory response. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a robust inflammatory response, including the release of TNF-α and IL-6.[7][8] The concentration of LPS used is critical; typically, a range of 10-100 ng/mL is sufficient to induce a strong inflammatory response without causing significant cytotoxicity.[10]
Materials:
-
RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
-
MTT or other cell viability assay kit
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatants for cytokine analysis.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits.
-
Assess cell viability using an MTT assay to rule out cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
Data Presentation:
| Treatment | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | Cell Viability (%) |
| Vehicle Control | <5% | <5% | 100% |
| LPS (100 ng/mL) | 100% | 100% | ~95-100% |
| Test Compound (1 µM) + LPS | To be determined | To be determined | To be determined |
| Test Compound (10 µM) + LPS | To be determined | To be determined | To be determined |
| Test Compound (50 µM) + LPS | To be determined | To be determined | To be determined |
| Dexamethasone (1 µM) + LPS | ~10-20% | ~5-15% | ~95-100% |
Protocol 3: Assessment of NF-κB and MAPK Signaling Pathway Activation
This protocol investigates the compound's effect on the upstream signaling pathways that regulate inflammatory gene expression.
Rationale: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is a critical step in its activation.[11][12] Similarly, the phosphorylation of MAPK family members (p38, ERK, and JNK) is indicative of their activation.[13][14] Western blotting is a robust method to detect these events.
Materials:
-
RAW 264.7 macrophages
-
LPS
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Cell lysis buffer
-
Antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-p65, anti-lamin B1, anti-β-actin
-
Western blotting equipment and reagents
Procedure:
-
Seed macrophages in 6-well plates.
-
Pre-treat with the test compound for 1-2 hours.
-
Stimulate with LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-60 minutes).
-
For MAPK analysis, lyse the whole cells.
-
For NF-κB analysis, perform nuclear and cytoplasmic fractionation.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with the appropriate primary and secondary antibodies.
-
Visualize and quantify the protein bands. Normalize phosphorylated proteins to their total protein levels and nuclear p65 to a nuclear loading control (lamin B1).
Interpretation of Results: A decrease in the ratio of phosphorylated MAPK to total MAPK, or a reduction in nuclear p65 levels in the presence of the test compound, would suggest an inhibitory effect on these signaling pathways.
Figure 2. Experimental workflow for the in vitro evaluation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
In Vivo Evaluation of Anti-Inflammatory Activity
Following promising in vitro results, the anti-inflammatory efficacy of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid should be assessed in a relevant in vivo model of acute inflammation.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-characterized model of acute inflammation.
Rationale: The injection of carrageenan into the rat paw induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is characterized by the production of prostaglandins and is sensitive to inhibition by COX-2 inhibitors.[15][16][17] Measuring paw volume at various time points allows for the assessment of the compound's effect on both phases of inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Indomethacin or another NSAID (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (e.g., vehicle control, positive control, and different doses of the test compound).
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point.
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3 hours | Paw Volume Increase (mL) at 5 hours | % Inhibition at 3 hours | % Inhibition at 5 hours |
| Vehicle Control | e.g., 0.85 ± 0.05 | e.g., 0.92 ± 0.06 | 0% | 0% |
| Test Compound (10 mg/kg) | To be determined | To be determined | To be determined | To be determined |
| Test Compound (30 mg/kg) | To be determined | To be determined | To be determined | To be determined |
| Indomethacin (10 mg/kg) | e.g., 0.35 ± 0.04 | e.g., 0.40 ± 0.05 | ~58% | ~56% |
Note: The data presented for the vehicle and indomethacin groups are illustrative. Actual values will vary depending on experimental conditions.
Figure 3. Experimental workflow for the in vivo evaluation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid using the carrageenan-induced paw edema model.
Conclusion and Future Directions
The protocols detailed in this document provide a comprehensive framework for the initial anti-inflammatory characterization of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. A strong performance in these assays, particularly potent and selective COX-2 inhibition, suppression of pro-inflammatory mediators in macrophages, and significant in vivo efficacy, would warrant further investigation.
Future studies could explore the compound's effects in chronic models of inflammation (e.g., adjuvant-induced arthritis), delve deeper into its molecular mechanism of action through target identification studies, and assess its pharmacokinetic and toxicological profile to determine its potential as a clinical candidate.
References
- Bhattacharya, T. K., Bhalla, T. N., & Tangri, K. K. (1970). The time course of the carrageenan-induced oedema of the paw of the rat. Journal of Pharmacy and Pharmacology, 22(9), 721-722.
- Guay, J., et al. (2004). Carrageenan-induced Paw Edema in Rat Elicits a Predominant Prostaglandin E2 (PGE2) Response in the Central Nervous System Associated with the Induction of Microsomal PGE2 Synthase-1. Journal of Biological Chemistry, 279(8), 7293-7302.
-
Bhattacharya, T. K., Bhalla, T. N., & Tangri, K. K. (1970). The time course of the carrageenan-induced oedema of the paw of the rat. DeepDyve. Retrieved from [Link]
- Lopes, F., et al. (2013). Systemic changes following carrageenan-induced paw inflammation in rats.
- Georgiev, G. P., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 3(1), 19-24.
- Sweeney, S. E., et al. (2003).
-
ResearchGate. (2013). What is the best LPS concentration to stimulate macrophages/monocytes?. Retrieved from [Link]
- Hallow, K. M., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 415-427.
- Willmann, R., Haischer, D. J., & Gust, A. A. (2014). Analysis of MAPK activities using MAPK-specific antibodies. Methods in Molecular Biology, 1171, 27-37.
- McNamara, G., et al. (2013). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 14(6), 11451-11470.
- Wilson, B. A., & Nick, H. S. (2007). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 6(12), 2273-2283.
- Ahmad, A. S., et al. (2018). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 19(9), 2736.
- Atatreh, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5685.
-
ResearchGate. (n.d.). A: Western-blot analysis of the phosphorylation of different MAPKs.... Retrieved from [Link]
- Zhang, X., et al. (2014). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. Journal of Immunological Methods, 408, 1-8.
-
ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and.... Retrieved from [Link]
- Bensen, W. G. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. The Canadian Journal of Clinical Pharmacology, 6(Suppl A), 39A-46A.
- Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1661-1671.
- Geis, G. S. (1999). Celecoxib, a COX-2--specific inhibitor: the clinical data. The American Journal of Medicine, 107(6A), 27S-32S.
- An, H., et al. (2002). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology, 169(8), 4641-4650.
- Patel, D. R., & Patel, A. A. (2023). Celecoxib. In StatPearls.
- Di Paolo, T., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 575-587.
- Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1135-1153.
- Mastbergen, S. C., et al. (2009). Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. Arthritis Research & Therapy, 11(3), R84.
Sources
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophages exposed continuously to lipopolysaccharide and other agonists that act via toll-like receptors exhibit a sustained and additive activation state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases
Authored by: A Senior Application Scientist
Abstract
The pursuit of novel cancer therapeutics has increasingly focused on agents that can simultaneously modulate multiple oncogenic pathways, a strategy designed to enhance efficacy and circumvent resistance mechanisms.[1] This guide provides a comprehensive framework for the characterization of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). We present detailed protocols for the synthesis, biochemical screening, and cell-based evaluation of these compounds, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Rationale for Dual CDK2/TRKA Inhibition
Single-target therapies, while revolutionary, are often limited by the development of acquired resistance as tumors exploit alternative survival pathways. Dual-target inhibitors offer a compelling advantage by concurrently blocking two critical nodes in cancer signaling, potentially leading to more durable responses and reducing the need for combination therapies.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including two of the three FDA-approved drugs for NTRK fusion cancers.[2][3] Its versatility makes it an ideal starting point for designing novel dual-activity agents.
The Targets: CDK2 and TRKA
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2, in complex with Cyclin E and Cyclin A, governs the G1-to-S phase transition and the initiation of DNA replication.[4] Its overactivity is a common feature in many cancers, leading to uncontrolled cellular proliferation. Therefore, inhibiting CDK2 is a rational strategy to induce cell cycle arrest.[5]
-
Tropomyosin Receptor Kinase A (TRKA): TRKA is the high-affinity receptor for Nerve Growth Factor (NGF).[6] Upon NGF binding, TRKA dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt and Ras/MAPK, which are crucial for cell survival, proliferation, and differentiation.[7] Oncogenic fusions involving the NTRK1 gene (which encodes TRKA) are potent cancer drivers across a wide range of solid tumors.[3][8]
The convergence of these two pathways on cell proliferation and survival makes their simultaneous inhibition a promising therapeutic strategy.
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of the pyrazolo[1,5-a]pyrimidine core is adaptable, allowing for diverse substitutions to optimize dual-kinase activity. A common and effective method involves the cyclocondensation reaction between a 5-aminopyrazole intermediate and a β-enaminone.[1]
Causality of the Method: This approach is favored for its efficiency and modularity. The choice of substituents on both the aminopyrazole (providing diversity at positions like C2 and C3) and the enaminone (providing diversity at C7) allows for a systematic exploration of the structure-activity relationship (SAR) to achieve potent and balanced inhibition of both CDK2 and TRKA.
Protocol 2.1: Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol is adapted from a demonstrated synthetic route.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate β-enaminone (10 mmol) and 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g) in 25 mL of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove residual acetic acid and starting materials.
-
Crystallization: Further purify the product by recrystallization from a suitable solvent system, such as a dimethylformamide (DMF)-water mixture, to yield the final compound.[1]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
Workflow for Inhibitor Screening and Validation
A logical and phased approach is critical for efficiently identifying and validating potent dual inhibitors. The workflow progresses from initial biochemical potency assessment to confirmation of cellular activity and target engagement.
Caption: Experimental workflow for identifying and validating dual CDK2/TRKA inhibitors.
Biochemical Assays: Determining In Vitro Kinase Inhibition
The first critical step is to quantify the compound's ability to inhibit the purified kinase enzymes. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.
Principle of the Assay: The assay measures the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal that is directly proportional to kinase activity.[6][9]
Protocol 4.1: CDK2/Cyclin A2 Kinase Inhibition Assay
This protocol is based on standard methodologies from providers like Promega.[9][10]
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate plate by diluting these in the appropriate kinase buffer. The final DMSO concentration in the assay should be kept low (≤1%).
-
Reaction Setup (384-well, low-volume plate):
-
Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Add 2 µL of CDK2/Cyclin A2 enzyme solution (concentration determined by prior enzyme titration).
-
Add 2 µL of a substrate/ATP mixture. A common substrate is Histone H1. The ATP concentration should be near the Kₘ for the enzyme.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 4.2: TRKA Kinase Inhibition Assay
This protocol is analogous to the CDK2 assay but uses TRKA-specific reagents.[6][11]
-
Compound Preparation: Follow the same serial dilution procedure as in Protocol 4.1.
-
Reaction Setup (384-well, low-volume plate):
-
Add 1 µL of the diluted inhibitor or vehicle control.
-
Add 2 µL of recombinant TRKA enzyme solution.
-
Add 2 µL of a substrate/ATP mixture. A standard substrate for TRKA is Poly(Glu, Tyr) 4:1.[11]
-
-
Kinase Reaction, Detection, and Data Analysis: Follow steps 3-6 from Protocol 4.1.
Data Presentation: Inhibitory Activity
Summarize the biochemical data in a clear, tabular format. This allows for easy comparison of potency against both targets and with known reference inhibitors.
| Compound | CDK2/CycA2 IC₅₀ (µM) | TRKA IC₅₀ (µM) |
| Compound 6s | 0.23[12] | 0.45[12] |
| Compound 6t | 0.09[12] | 0.45[12] |
| Ribociclib (Ref.) | 0.07[12] | >10 |
| Larotrectinib (Ref.) | >10 | 0.07[12] |
Cell-Based Assays: Assessing Biological Impact
After confirming biochemical potency, the next step is to determine if the compounds can inhibit their targets in a complex cellular environment and produce the desired biological effect—halting cancer cell proliferation.
Protocol 5.1: Anti-Proliferative Assay (CellTiter-Glo®)
Causality of the Method: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. It is faster and generally more sensitive than colorimetric assays like MTT.
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight. Choose cell lines relevant to the targets, such as CCNE1-amplified ovarian cancer cells (for CDK2) or NTRK1-fusion positive colon cancer cells.[5][8]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence with a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against the log of compound concentration.
Protocol 5.2: Cell Cycle Analysis
Causality of the Method: CDK2 inhibition is expected to cause cells to arrest at the G1/S checkpoint.[13] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at 1x and 5x its GI₅₀ concentration for 24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in the G0/G1 phase compared to the vehicle control.
Mechanism of Action: Target Engagement in Cells
Western blotting is the gold-standard technique to visually confirm that the inhibitor is modulating the phosphorylation status of its intended targets and their direct downstream substrates.
Signaling Pathways and Inhibition
Caption: Dual inhibition of CDK2 and TRKA signaling pathways.
Protocol 6.1: Western Blot Analysis
This protocol is a standard procedure adaptable for analyzing both CDK2 and TRKA pathways.[14][15]
-
Cell Lysis: Treat cells (e.g., in a 6-well plate) with the inhibitor at various concentrations for a defined period (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
For CDK2 Pathway: Use antibodies against phospho-Rb (Ser807/811), total Rb.
-
For TRKA Pathway: Use antibodies against phospho-TRKA (Tyr490), total TRKA, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.[7][15]
-
Loading Control: Always probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in the ratio of the phosphorylated protein to the total protein in treated samples indicates successful target inhibition.
Conclusion and Future Directions
This guide outlines a robust, multi-step process for the comprehensive evaluation of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA. By following these protocols, researchers can effectively determine biochemical potency, confirm cellular activity, and elucidate the mechanism of action. Positive results from this workflow provide a strong foundation for advancing lead compounds into more complex in vivo models for preclinical development, with the ultimate goal of developing novel, effective cancer therapies.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
- CDK2/CyclinA2 Kinase Assay. Promega Corporation.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- TRKA Kinase Enzyme System Application Note. Promega Corporation.
- CDK2/CyclinE1 Kinase Assay. Promega Corporation.
- TRKA Kinase Assay. Promega Corporation.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed.
- Confirming TrkA Kinase Inhibition by K-252d: A Comparative Guide to Biochemical Assays. Benchchem.
- CDK2 Assay Kit. BPS Bioscience.
- (PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate.
- INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery - AACR Journals.
- CDK2/CyclinA2 Kinase Enzyme System Datasheet. Promega Corporation.
- Application Notes and Protocols for Cdk2-IN-28 in In Vitro Studies. Benchchem.
- Application Notes and Protocols for Trk-IN-28 Cell-Based Assays. Benchchem.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. Available at:
- Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA. PMC - NIH.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay. MDPI.
- TRKA signaling upon NGF stimulation. (A) Western blot analysis of... ResearchGate.
- Application Notes and Protocols for Cdk2-IN-37 in Western Blot Analysis. Benchchem.
Sources
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. TRKA Kinase Enzyme System Application Note [promega.sg]
- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Guide: Optimizing Solubility of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic Acid for Cell Culture Applications
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling challenging compounds in cell-based assays. This guide provides in-depth troubleshooting advice and detailed protocols specifically for researchers working with 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid. Due to its carboxylic acid moiety, this compound presents unique solubility challenges that can impact experimental reproducibility and accuracy. This document will equip you with the necessary strategies to achieve consistent and reliable results.
Understanding the Challenge: The Role of pH
2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is a weak organic acid. Its solubility in aqueous solutions, such as cell culture media, is critically dependent on the pH of the environment.
-
At Low pH (Acidic): The carboxylic acid group remains protonated (R-COOH). This form is uncharged and significantly less soluble in water, often leading to precipitation.
-
At High pH (Basic/Alkaline): The carboxylic acid group deprotonates to form a carboxylate salt (R-COO⁻). This charged (anionic) form is much more polar and, therefore, more soluble in aqueous media[1][2][3].
The key to successfully using this compound in cell culture is to maintain it in its soluble, deprotonated state upon final dilution into your experimental wells.
Caption: pH-dependent equilibrium of a carboxylic acid.
Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered when preparing solutions of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid.
Q1: My compound won't fully dissolve in DMSO to make a primary stock solution. What should I do?
A1: This can be due to several factors. Follow this troubleshooting sequence:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is highly hygroscopic, and absorbed water can reduce the solubility of many organic compounds.
-
Increase Mechanical Agitation: Vortex the solution vigorously for 30-60 seconds.
-
Apply Gentle Heat: Warm the vial in a 37°C water bath for 5-10 minutes. This can often be enough to get the compound into solution. Avoid excessive heat, which could degrade the compound.
-
Use Sonication: Sonicate the sample in a water bath for 5-15 minutes. This is a very effective method for breaking up small particulates and aiding dissolution.
-
Re-evaluate Concentration: It is possible you are exceeding the compound's maximum solubility limit in DMSO. If the above steps fail, consider preparing a less concentrated primary stock (e.g., 10 mM instead of 20 mM).
Q2: The compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium. How do I fix this?
A2: This is the most common problem and is caused by the compound crashing out of solution as it moves from a favorable organic solvent (DMSO) to an unfavorable aqueous environment where the pH is not high enough to keep it deprotonated.
The solution is to create a slightly basic environment to facilitate the transition. This is achieved by making a high-concentration stock in DMSO and then performing an intermediate dilution in a basic buffer before the final dilution into the medium. See Protocol 2 for a detailed, step-by-step method. The goal is to convert the acid to its more soluble salt form before it is highly diluted in the final culture medium[2][4].
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is highly dependent on the cell type. Primary cells and stem cells are often more sensitive than robust, immortalized cell lines[5][6]. The table below provides general guidelines, but you should always perform a toxicity test for your specific cell line.
| Cell Type | Recommended Max Final DMSO % | Notes |
| Primary Cells, Stem Cells | ≤ 0.1% | These cells are highly sensitive to solvent effects[5]. |
| Most Immortalized Cell Lines | ≤ 0.5% | A widely accepted upper limit to avoid significant cytotoxicity or off-target effects[6][7]. |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | Higher concentrations may be used but require rigorous validation and controls[7]. |
Crucially, always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your treated samples to ensure that any observed effects are from the compound itself and not the solvent[8].
Q4: My DMSO stock solution precipitated after a freeze-thaw cycle. Can I still use it?
A4: Precipitation after freezing is a common issue. The compound may have crystallized into a less soluble form.
-
First, try to redissolve it: Gently warm the vial to 37°C and vortex or sonicate as described in A1.
-
If it redissolves completely: The solution can likely be used.
-
If it does not redissolve: The concentration is no longer reliable, and the stock should be discarded.
Pro-Tip: To avoid this, aliquot your primary DMSO stock into single-use volumes after the initial preparation. This prevents repeated freeze-thaw cycles that can compromise compound stability and solubility[9].
Detailed Experimental Protocols
These protocols provide a validated workflow for preparing and using 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid in cell culture.
Protocol 1: Preparation of a High-Concentration Primary Stock in DMSO
This protocol details the initial solubilization of the powdered compound.
-
Weigh Compound: Accurately weigh the desired amount of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the tube thoroughly. If particulates remain, use a 37°C water bath or sonication to aid dissolution as described in the FAQ section. Visually confirm that the solution is completely clear.
-
Aliquot for Storage: Dispense the stock solution into single-use, low-binding tubes.
-
Store: Store the aliquots at -20°C or -80°C to maintain long-term stability. Avoid repeated freeze-thaw cycles[9].
Protocol 2: pH-Assisted Solubilization for Working Solutions
This is the critical step to prevent precipitation upon dilution into aqueous media. We will create an intermediate stock where the compound is converted to its soluble salt form.
Caption: Workflow for pH-assisted solubilization.
Materials:
-
Primary stock in DMSO (from Protocol 1)
-
Sterile 0.1 N NaOH solution
-
Sterile cell culture medium (pre-warmed to 37°C)
Procedure:
-
Thaw Primary Stock: Thaw one aliquot of your high-concentration DMSO stock.
-
Prepare Intermediate Stock: In a new sterile tube, prepare an intermediate stock. For example, to make a 1 mM intermediate stock from a 10 mM primary stock:
-
Add 10 µL of the 10 mM primary DMSO stock.
-
Add 1-2 µL of 0.1 N NaOH. A slight molar excess of base is sufficient to deprotonate the carboxylic acid.
-
Add 88-89 µL of sterile PBS or cell culture medium to bring the total volume to 100 µL.
-
-
Mix Thoroughly: Vortex the intermediate stock gently. The solution should remain clear. This solution now contains the highly soluble sodium salt of your compound at a higher DMSO concentration (e.g., 10%).
-
Prepare Final Working Solution: Immediately add the required volume of this intermediate stock to your pre-warmed cell culture medium to achieve the final desired concentration.
-
Mix and Add to Cells: Gently mix the final working solution by pipetting and immediately add it to your cell culture plates.
Protocol 3: Preparing a Dose-Response Curve
When testing a range of concentrations, it is critical to maintain a constant final DMSO percentage across all wells.
-
Create Highest Concentration Stock: Prepare your highest desired test concentration using Protocol 2.
-
Perform Serial Dilutions in DMSO: Before diluting into the medium, perform your serial dilutions in 100% DMSO[10]. For example, to make a 2-fold dilution series from a 10 mM stock, mix 50 µL of the 10 mM stock with 50 µL of 100% DMSO to get a 5 mM stock, and so on.
-
Dose from DMSO Stocks: For each concentration in your series, prepare the final working solution by diluting the corresponding DMSO stock into the cell culture medium, ensuring the dilution factor is the same for all. For instance, always perform a 1:1000 dilution (e.g., 1 µL of DMSO stock into 1 mL of medium) to maintain a final DMSO concentration of 0.1%.
-
Prepare Vehicle Control: For your "zero-compound" control, add the same volume of 100% DMSO to the medium (e.g., 1 µL of DMSO into 1 mL of medium).
References
-
Kozikowski, B., Burt, T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Kanicky, J. R., & Shah, D. O. (2003). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Available at: [Link]
-
Nikon Instruments. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. Available at: [Link]
-
Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells.? ResearchGate. Available at: [Link]
-
Cheng, X., Hochlowski, J., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]
-
Yan, Y., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. SLAS Discovery. Available at: [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
Biology Basics. (2025). Master Dilution Math in the Lab — Stock and Working Solution Calculations. YouTube. Available at: [Link]
-
Reddit User Discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]
-
Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]
-
Various Authors. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. Available at: [Link]
-
Behera, S. K., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Available at: [Link]
-
Let's talk about science. (2021). Making stock solutions - how and why. YouTube. Available at: [Link]
-
Klawitter, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
-
Holen, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
-
The Editors of Encyclopaedia Britannica. (2026). Carboxylic acid. Britannica. Available at: [Link]
-
Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. Available at: [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. Available at: [Link]
-
Various Authors. (2021). What is the standard pH of carboxylic acids? Quora. Available at: [Link]
-
Chen, Z., et al. (2022). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. Teagasc. Available at: [Link]
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]
-
Fisher Scientific. (n.d.). 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]
-
Gauto, D. F., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Available at: [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Quiroga-Varela, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
- Google Patents. (2016). Process for improving the solubility of cell culture media. Google Patents.
-
Felter, S. P., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PubMed Central. Available at: [Link]
-
Chemsrc. (n.d.). 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Chemsrc. Available at: [Link]
Sources
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. britannica.com [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation pathways of this molecule in solution. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide leverages first principles of organic chemistry and established pharmaceutical stability testing methodologies to anticipate potential degradation routes and provide robust experimental protocols.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in various therapeutic agents, particularly kinase inhibitors.[1][2] Understanding the stability of any new chemical entity built on this core is paramount for successful drug development.[3] This document will serve as your primary resource for designing, executing, and troubleshooting stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid in solution?
A1: Based on the structure, which features a fused N-heterocyclic pyrazolo[1,5-a]pyrimidine ring, two methyl groups, and a carboxylic acid moiety, we can anticipate several primary degradation pathways under stress conditions. These pathways are critical to investigate in forced degradation studies to establish the intrinsic stability of the molecule.[4]
-
Hydrolytic Degradation: The pyrimidine ring contains linkages that may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening. While the fused pyrazole ring generally adds stability, extreme pH can still force a reaction.[4][5]
-
Oxidative Degradation: The electron-rich heterocyclic system and the methyl substituents are potential sites for oxidation. Common outcomes include the formation of N-oxides on the pyrimidine or pyrazole nitrogens, or oxidation of the methyl groups to hydroxymethyl and subsequently carboxylic acid derivatives.[6][7]
-
Photodegradation: Aromatic and heteroaromatic systems can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex reactions including oxidation or rearrangement.[8][9]
-
Thermal Degradation & Decarboxylation: At elevated temperatures, decarboxylation (loss of CO₂) from the C5-carboxylic acid is a plausible degradation route.[10][11] The stability of the overall molecule in solid form and in solution should be assessed.
Below is a diagram illustrating these potential degradation pathways.
Caption: Predicted degradation pathways for the target molecule.
Troubleshooting Guide for Experimental Studies
This section addresses common issues encountered during the analysis of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid stability.
Q2: My HPLC chromatogram shows several unexpected small peaks after acidic stress testing. How do I confirm if they are true degradants?
A2: This is a common and important observation. The appearance of new peaks is the primary indicator of degradation, but you must ensure they are not artifacts.
Troubleshooting Steps:
-
Analyze a Control Sample: Always run a "time-zero" sample (your compound in the same acidic medium, immediately frozen or analyzed) and a blank (acidic medium without the compound). This helps differentiate true degradants from impurities in your starting material or solvent artifacts.
-
Check for Mass Balance: A crucial validation step in stability studies is calculating the mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be between 95% and 105% of the initial concentration. Poor mass balance might suggest that some degradants are not being detected (e.g., they don't have a UV chromophore or are volatile) or are co-eluting.[12]
-
Use a Photodiode Array (PDA) Detector: A PDA detector provides UV spectra for each peak. Compare the spectra of the new peaks to the parent compound. Degradants often retain a similar core chromophore and thus a similar, though shifted, UV spectrum. This can provide confidence that the new peaks are related to the parent drug.
-
LC-MS/MS Analysis: The definitive method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14][15] By obtaining the mass-to-charge ratio (m/z) of the new peaks, you can propose molecular formulas and fragmentation patterns to elucidate their structures.[16]
Q3: I see significant degradation under oxidative stress (H₂O₂), but my mass balance is poor (<90%). What could be the cause?
A3: Poor mass balance under oxidative conditions often points to the formation of degradants that are difficult to detect or quantify using standard reversed-phase HPLC-UV methods.
Potential Causes & Solutions:
-
Formation of Non-UV Active Degradants: Aggressive oxidation can lead to the complete breakdown of the aromatic rings, resulting in small, aliphatic fragments that do not absorb UV light.
-
Formation of Highly Polar Degradants: Some oxidation products may be very polar and elute with the solvent front in a standard reversed-phase method.
-
Solution: Modify your HPLC method. Try a shallower gradient at the beginning or consider using an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).
-
-
Volatile Degradants: Small fragments, including CO₂, could be lost. While difficult to quantify, this possibility should be considered when interpreting the data.
-
Adsorption to Vials/Column: Some degradation products might be "sticky" and adsorb to the sample vials or the HPLC column.
-
Solution: Use silanized glass vials. After the run, flush the column with a strong solvent to check for any late-eluting peaks.
-
Q4: My compound seems to degrade even in the control solution at room temperature. How do I handle an inherently unstable compound?
A4: If the compound shows instability even under benign conditions, this is a critical finding for its development.
Immediate Actions:
-
Work at Reduced Temperatures: Prepare all solutions on ice and store them at 2-8°C or frozen (-20°C or -80°C) until analysis.
-
Protect from Light: Use amber vials or wrap vials in aluminum foil to prevent photodegradation.
-
Control pH: The carboxylic acid moiety makes the compound's solubility and stability pH-dependent.[17][18] Prepare solutions in a well-defined buffer system and report the pH. The stability profile may be significantly different at pH 3, 5, and 7.4.
-
Use Co-solvents Carefully: If using co-solvents like methanol or acetonitrile to aid solubility, be aware they can participate in degradation reactions, especially under stress conditions like heat.[19] Always run controls with the co-solvent alone.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to develop and validate a stability-indicating analytical method.[20][21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[23]
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Protocol 1: Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.[24]
-
-
Base Hydrolysis:
-
Repeat the above procedure using 0.2 M NaOH instead of HCl.
-
Incubate at 60°C.
-
Neutralize aliquots with an equivalent amount of 0.1 M HCl before analysis.[25]
-
-
Neutral Hydrolysis:
-
Repeat the above procedure using water instead of acid or base.
-
Incubate at 60°C.
-
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 8, and 24 hours for analysis. No quenching is typically required, but samples should be analyzed promptly.[24]
Protocol 3: Photodegradation
-
Prepare a 0.5 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Place the solution in a quartz cuvette or a suitable transparent container.
-
Expose the sample to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Simultaneously, run a "dark" control sample wrapped in aluminum foil under the same temperature conditions.
-
Analyze samples after the exposure period.[8]
Protocol 4: Thermal Degradation
-
In Solution: Prepare a 0.5 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture, buffered at a relevant pH (e.g., pH 7.4).
-
Incubate the solution at 70°C in a sealed vial.
-
Analyze aliquots at pre-determined time points.
-
Solid State: Place a thin layer of the solid compound in a petri dish and expose it to 70°C in a stability oven.
-
At time points, dissolve a known weight of the solid in the mobile phase for analysis.
Data Presentation and Interpretation
Organizing your results clearly is key to understanding the stability profile of your compound.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration (hours) | Temperature | % Degradation of Parent | Number of Degradants >0.1% | Mass Balance (%) |
| 0.1 M HCl | 24 | 60°C | 12.5% | 2 | 98.9% |
| 0.1 M NaOH | 24 | 60°C | 8.2% | 1 | 99.5% |
| 3% H₂O₂ | 8 | Room Temp | 18.9% | 4 | 92.1% |
| Thermal (Solution) | 48 | 70°C | 5.5% | 1 | 100.2% |
| Photolytic | 24 | 25°C | 21.3% | 3 | 97.8% |
Table 2: Profile of Major Degradation Products (Hypothetical Data)
| Degradant ID | Retention Time (min) | Observed m/z | Proposed Change | Formation Condition |
| DP-1 | 4.8 | 216.09 | -CO₂ (Decarboxylation) | Thermal, Photolytic |
| DP-2 | 6.2 | 276.10 | +O (N-Oxide) | Oxidative |
| DP-3 | 7.5 | 260.10 | Parent Compound | - |
| DP-4 | 9.1 | 292.09 | +O₂ (Ring Hydroxylation) | Oxidative, Photolytic |
| DP-5 | 3.5 | 278.12 | +H₂O (Ring Opening) | Acid Hydrolysis |
This structured approach, combining predictive knowledge with robust experimental design, will enable a thorough characterization of the degradation pathways of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid, providing a solid foundation for its further development.
References
-
Patel, M. S., Morton, F. S. S., Seager, H., & Howard, D. (n.d.). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG). Taylor & Francis Online. Retrieved from [Link]
-
Daghrir, R., & Drogui, P. (2013). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. MDPI. Retrieved from [Link]
-
Allen, C. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen. Retrieved from [Link]
-
Yamamoto, T., Yasuda, M., & Kakinuma, Y. (2007). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. PubMed. Retrieved from [Link]
-
Khasawneh, O. F. S., & Palaniandy, P. (n.d.). PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. Retrieved from [Link]
-
Vedantu. (n.d.). Decarboxylation Reaction – Mechanism, Examples & Uses in Organic Chemistry. Vedantu. Retrieved from [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]
-
Carra, I., et al. (2016). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central. Retrieved from [Link]
-
Clutch Prep. (2022). Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Decarboxylation Reaction. IIT Kanpur. Retrieved from [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Sharma, R., et al. (2024). Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Ciesielski, S., et al. (2022). Biodegradation of pharmaceuticals in photobioreactors – a systematic literature review. Taylor & Francis Online. Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. Retrieved from [Link]
-
Patel, M. S., et al. (n.d.). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based. Retrieved from [Link]
-
Kumar, D. S., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. Retrieved from [Link]
-
Maji, M., et al. (2021). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]
-
Li, X., et al. (2022). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Ashihara, H., et al. (2018). (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]
-
Kumar, D. S., et al. (2018). (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. ResearchGate. Retrieved from [Link]
-
Li, X., et al. (2019). A plausible mechanism for the oxidation of N‐heterocycles. ResearchGate. Retrieved from [Link]
-
Ashihara, H., et al. (2018). Degradation of Pyrimidine Nucleotides Ch11. Scribd. Retrieved from [Link]
-
Szekely, G., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed. Retrieved from [Link]
-
Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Brown, D. J., & Hoskins, J. A. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. Retrieved from [Link]
-
Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. Retrieved from [Link]
-
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
IJCRT. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]
-
Pharma Multiplication. (2025). Poor Stability Study Design Leading to Rejections? Common Errors Explained. Retrieved from [Link]
-
Fahy, K., & Koley, P. (2007). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Retrieved from [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Shinde, S. S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]
-
Granados-López, D. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Retrieved from [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Retrieved from [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). Retrieved from [Link]
-
The Stability Challenges for Pharmaceutical Products - RSSL. (n.d.). Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
- 11. Decarboxylation Reaction – Mechanism, Examples & Uses in Organic Chemistry [vedantu.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ijper.org [ijper.org]
- 17. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. irjpms.com [irjpms.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. ijtsrd.com [ijtsrd.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. ijisrt.com [ijisrt.com]
- 25. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their synthesis is not without its intricacies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome synthetic hurdles and achieve your target molecules efficiently and with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Yield: Identifying and Overcoming Reaction Inefficiencies
Question: My reaction is resulting in a low or non-existent yield of the desired pyrazolo[1,5-a]pyrimidine. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield is one of the most common frustrations in organic synthesis. For pyrazolo[1,5-a]pyrimidines, the issue often stems from one or more of the following factors. A systematic approach to troubleshooting is key.
Root Cause Analysis & Corrective Actions:
-
Purity of Starting Materials: The purity of your 3-aminopyrazole and 1,3-dicarbonyl (or equivalent) starting materials is paramount. Impurities can act as catalyst poisons or participate in unwanted side reactions, consuming your reactants.
-
Troubleshooting Protocol:
-
Verify Purity: Analyze your starting materials by NMR, LC-MS, or melting point to confirm their identity and purity.
-
Purification: If impurities are detected, purify the starting materials by recrystallization, column chromatography, or distillation.
-
-
-
Sub-Optimal Reaction Conditions: The delicate balance of solvent, catalyst, temperature, and reaction time is crucial for success.
-
Solvent Choice: Acetic acid is a widely used and effective solvent for this transformation, often acting as both the solvent and a catalyst. In some cases, higher boiling point solvents like DMF or pyridine can be beneficial, especially for less reactive substrates.[2]
-
Catalyst Selection: While acetic acid can suffice, the addition of a catalytic amount of a stronger acid, such as sulfuric acid (H₂SO₄), can significantly accelerate the reaction.[1] Conversely, for certain substrate combinations, a basic catalyst like piperidine may be more appropriate.
-
Temperature and Time: These parameters are interdependent and require careful optimization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating. If the reaction is sluggish at a lower temperature, a gradual increase may be necessary.
-
-
Reactivity of the 1,3-Dicarbonyl Compound: The inherent reactivity of the 1,3-dicarbonyl compound plays a significant role.
-
Insight: Highly enolized β-dicarbonyl compounds tend to be more reactive. The nature of the substituents on the dicarbonyl compound can influence its electrophilicity and, consequently, the rate of the initial nucleophilic attack by the aminopyrazole.
-
Strategy: For less reactive dicarbonyl compounds, consider more forcing reaction conditions, such as higher temperatures or the use of a stronger acid catalyst.
-
-
Microwave-Assisted Synthesis: For a significant boost in yield and a dramatic reduction in reaction time, consider microwave irradiation.
-
Expertise & Experience: Microwave synthesis often leads to rapid and uniform heating, which can minimize the formation of side products and enhance the overall efficiency of the cyclocondensation reaction.[1][3][4][5] This technique is particularly advantageous for constructing diverse libraries of pyrazolo[1,5-a]pyrimidines.[1]
-
Troubleshooting Workflow: Low Yield
Caption: Factors influencing regioselective synthesis.
Purification Challenges: Isolating Your Target Compound
Question: I am struggling to purify my pyrazolo[1,5-a]pyrimidine derivative. What are some effective purification strategies?
Answer:
Purification can be a significant bottleneck. The polarity of your target compound and the nature of the impurities will dictate the best approach.
Purification Protocols:
-
Column Chromatography: This is the most common purification technique.
-
Stationary Phase: Silica gel is the standard choice. However, if your compound is unstable on silica (acid-sensitive), consider using a less acidic stationary phase like alumina or deactivated silica gel. * Mobile Phase Optimization:
-
TLC Analysis: Before running a column, optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your product.
-
Solvent Systems: A common starting point is a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate). Gradually increasing the polarity of the eluent is a standard practice. 3. Improving Separation: If separation is poor, try a different combination of solvents. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity. For highly polar compounds, adding a small amount of methanol to your mobile phase might be necessary. * Reverse-Phase Chromatography: If your compound is highly polar and difficult to elute from normal-phase silica, consider reverse-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.
-
-
-
Recrystallization: If your crude product is relatively pure (>90%), recrystallization can be an excellent method to obtain highly pure material.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof with water or hexanes.
-
-
Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative HPLC can be employed.
Quantitative Data: Common Eluent Systems for Column Chromatography
| Compound Polarity | Starting Eluent System (v/v) | Gradient |
| Low | 100% Heptane | Gradually add Ethyl Acetate |
| Medium | 90:10 Heptane/Ethyl Acetate | Increase Ethyl Acetate concentration |
| High | 100% Ethyl Acetate | Gradually add Methanol |
| Very High | 95:5 Dichloromethane/Methanol | Increase Methanol concentration |
Characterization Issues: Confirming the Structure of Your Product
Question: I have synthesized my compound, but I am having trouble confirming its structure, particularly the regiochemistry. What characterization techniques are most useful?
Answer:
Unambiguous structure determination is critical. A combination of spectroscopic techniques is usually required.
Key Characterization Techniques:
-
NMR Spectroscopy (¹H, ¹³C, 2D): NMR is the most powerful tool for structure elucidation.
-
¹H NMR: Will give you information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the pyrazole and pyrimidine rings are diagnostic.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity and, crucially, for determining regiochemistry. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for establishing long-range correlations between protons and carbons, which can help to definitively assign the positions of substituents.
-
NOESY/ROESY: These experiments can provide through-space correlations between protons, which can be helpful in confirming stereochemistry and the proximity of different substituents.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition of your molecule.
-
UV-Vis and Fluorescence Spectroscopy: Pyrazolo[1,5-a]pyrimidine derivatives are often fluorescent, and their photophysical properties can be dependent on the substitution pattern. [6][7]These techniques can be used to characterize the electronic properties of your compounds.
-
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination, including absolute confirmation of regiochemistry. [2]If you can grow a suitable crystal, this technique will provide definitive proof of your structure.
References
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis - Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC - NIH.
- Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives - Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences.
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available at: [Link]
-
Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking - ACS Publications. Available at: [Link]
-
(PDF) Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available at: [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchGate. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]
-
(PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[1][6]riazine and Imidazo[2,1-c][1, - ResearchGate. Available at: https://www.researchgate.net/publication/320141203_Microwave_Assisted_Synthesis_of_Pyrazolo15-apyrimidine_Triazolo15-apyrimidine_Pyrimido12-abenzimdazole_Triazolo51-c124triazine_and_Imidazo21-c124triazine_Derivatives
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. Available at: [Link]
-
Structural versatility of pyrazolo[1,5-a]pyrimidine-based N-heterocycles - ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to improve your yield and obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically proceeds via a two-step process: (1) Cyclocondensation of 3-amino-5-methylpyrazole with an ethyl acetoacetate derivative to form ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylate, and (2) subsequent hydrolysis to the carboxylic acid.
Issue 1: Low or No Yield of Ethyl 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylate (Cyclocondensation Step)
Potential Causes:
-
Incorrect Reaction Conditions: The cyclocondensation reaction is sensitive to temperature and solvent. Inadequate heating can lead to an incomplete reaction, while excessive temperatures might cause decomposition of starting materials or products.
-
Poor Quality of Starting Materials: Impurities in the 3-amino-5-methylpyrazole or the ethyl acetoacetate derivative can interfere with the reaction.
-
Ineffective Catalyst: If an acid catalyst is used, its concentration and type are crucial for promoting the reaction.
Solutions:
-
Optimize Reaction Temperature: The reaction is often carried out in a high-boiling point solvent like glacial acetic acid at reflux (approximately 120 °C)[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically between 3-6 hours.
-
Ensure Purity of Reagents: Use freshly purified starting materials. 3-amino-5-methylpyrazole can be recrystallized, and ethyl acetoacetate derivatives should be distilled before use.
-
Catalyst Selection: While glacial acetic acid can act as both solvent and catalyst, for less reactive substrates, a stronger acid catalyst like a catalytic amount of sulfuric acid or p-toluenesulfonic acid might be beneficial.
Issue 2: Formation of Side Products
Potential Causes:
-
Regioselectivity Issues: The reaction between an unsymmetrical 1,3-dicarbonyl compound and an aminopyrazole can potentially lead to the formation of regioisomers.
-
Self-Condensation of Starting Materials: Under certain conditions, the starting materials may react with themselves, leading to undesired byproducts.
Solutions:
-
Control of Regioselectivity: The regioselectivity of the cyclocondensation is generally controlled by the difference in reactivity of the two carbonyl groups of the 1,3-dicarbonyl compound. Using ethyl acetoacetate, the ketone is more electrophilic than the ester, leading to the desired product. Careful control of reaction temperature and catalyst can help in minimizing the formation of the undesired isomer.
-
Slow Addition of Reagents: Adding one reagent dropwise to the other at a controlled temperature can sometimes minimize self-condensation reactions.
Issue 3: Incomplete Hydrolysis of the Ester
Potential Causes:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the ethyl ester to the carboxylic acid requires forcing conditions.
-
Inappropriate Base or Acid Concentration: The concentration of the hydrolyzing agent (e.g., NaOH, KOH, or HCl) is critical for driving the reaction to completion.
Solutions:
-
Optimize Hydrolysis Conditions: Basic hydrolysis is commonly employed. Refluxing the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is a standard procedure. The progress of the hydrolysis should be monitored by TLC until the starting ester spot disappears.
-
Acid-Catalyzed Hydrolysis: Alternatively, acid-catalyzed hydrolysis using a strong acid like concentrated hydrochloric acid at reflux can be effective[2]. This can also facilitate the direct precipitation of the carboxylic acid product upon cooling.
Issue 4: Difficulty in Product Purification
Potential Causes:
-
Presence of Unreacted Starting Materials: If the reaction is incomplete, the final product will be contaminated with starting materials.
-
Formation of Soluble Impurities: Side products or residual solvents can be challenging to remove.
Solutions:
-
Recrystallization: For the final carboxylic acid product, which is typically a solid, recrystallization is an effective purification method. Suitable solvents include ethanol, or a mixture of DMF and water.
-
Washing: After filtration of the crude product, washing with a suitable solvent can remove impurities. For the cyclocondensation product, washing with cold ethanol and then diethyl ether is recommended.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to purify the intermediate ester. A solvent system of hexane/ethyl acetate or dichloromethane/methanol can be employed depending on the polarity of the compound.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: Workflow and troubleshooting for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for pyrazolo[1,5-a]pyrimidines?
A1: The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4] This reaction is typically performed in a protic solvent, often with acid catalysis.[1]
Q2: What are the key starting materials for the synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
A2: The key starting materials are 3-amino-5-methylpyrazole and a suitable derivative of acetoacetic acid, such as ethyl acetoacetate.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q4: What are the best practices for purifying the final product?
A4: For the solid carboxylic acid product, recrystallization is often the most effective purification method. If the product is an oil or contains impurities that are difficult to remove by recrystallization, silica gel column chromatography is the standard alternative.
Q5: Are there any alternative synthetic routes?
A5: Yes, various synthetic methodologies for pyrazolo[1,5-a]pyrimidines have been developed, including multicomponent reactions and microwave-assisted synthesis.[5][6] These can sometimes offer advantages in terms of reaction time and yield.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which can be adapted for the synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
| Parameter | Typical Value/Condition | Reference |
| Solvent (Cyclocondensation) | Glacial Acetic Acid | [1] |
| Temperature (Cyclocondensation) | Reflux (~120 °C) | |
| Reaction Time (Cyclocondensation) | 3 - 6 hours | |
| Hydrolysis Agent | NaOH or KOH (aq) / Conc. HCl | [2] |
| Purification Method | Recrystallization, Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylate
-
To a solution of 3-amino-5-methylpyrazole (1.0 mmol) in glacial acetic acid (10 mL), add ethyl acetoacetate (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the mixture into ice water to induce precipitation.
-
Wash the collected solid with cold ethanol and then diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: Hydrolysis to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Dissolve the ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylate (1.0 mmol) in ethanol (10 mL).
-
Add an aqueous solution of sodium hydroxide (2.0 mmol in 5 mL of water).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 3-4.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Logical Relationships in Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors
As a Senior Application Scientist, I've designed this technical support center to guide you through the complexities of troubleshooting off-target effects associated with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is structured to provide rapid answers to common questions and in-depth, actionable workflows for more complex experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with pyrazolo[1,5-a]pyrimidine-based inhibitors.
Q1: What are pyrazolo[1,5-a]pyrimidines and why are they common in kinase inhibitor design?
A: The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that acts as a "bioisostere" of adenine, the core component of ATP.[1][2] Because of this structural mimicry, it is highly effective at binding to the ATP-binding pocket of a wide range of protein kinases, making it a "privileged scaffold" in drug discovery for developing kinase inhibitors.[3][4][5] Its synthetic versatility allows for extensive modification to achieve potency and selectivity against various kinase targets, including those implicated in cancer like Trk, EGFR, and CDKs.[6][7]
Q2: I'm observing high cytotoxicity at concentrations where my primary target's inhibition shouldn't be lethal. What's the most likely cause?
A: This is a classic sign of a potent off-target effect. The two most probable causes are:
-
Potent Off-Target Kinase Inhibition: Your compound may be strongly inhibiting one or more "survival" kinases that are essential for cell viability, even at low concentrations.[8]
-
Non-Kinase Off-Targets: The inhibitor might be binding to other classes of proteins, or the scaffold itself could be causing general toxicity.[9]
Your immediate troubleshooting step should be to perform a broad kinase selectivity profile and a set of general cytotoxicity assays.
Q3: My inhibitor's potency is much weaker in cellular assays (EC₅₀) compared to my biochemical assays (IC₅₀). Why the discrepancy?
A: This is a common and multifaceted issue. The difference between a purified, enzymatic (biochemical) assay and a complex cellular environment is vast. Key factors include:
-
High Intracellular ATP: Cellular ATP concentrations (millimolar range) are much higher than those used in many biochemical assays. As your compound is likely ATP-competitive, it faces significantly more competition in a live cell, leading to a rightward shift in potency (higher EC₅₀).[10]
-
Cellular Permeability & Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
Q4: How can I distinguish a true off-target effect from an experimental artifact?
A: Rigorous controls are paramount. The gold standard is to use an "orthogonal" approach:
-
Use a Structurally Unrelated Inhibitor: Test a well-validated inhibitor of the same primary target that has a different chemical scaffold. If this compound recapitulates the on-target effect without producing the suspected off-target phenotype, it strongly suggests your pyrazolo[1,5-a]pyrimidine has a scaffold-specific off-target liability.
-
Validate with Genetics: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the primary target. If the resulting phenotype matches that of your on-target effect but not the anomalous effect, this points to an off-target action of your compound.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific experimental problems related to off-target effects.
Guide 1: Investigating Unexpected Cellular Phenotypes (e.g., Cytotoxicity, Pathway Modulation)
You've observed a cellular response (e.g., apoptosis, cell cycle arrest, unexpected pathway activation) that is inconsistent with the known biology of your primary target. This guide provides a systematic workflow to identify the cause.
The following workflow provides a step-by-step process to deconvolve unexpected phenotypes.
Caption: Workflow for diagnosing unexpected cellular phenotypes.
-
Step 3 (Kinase Profiling): Since the pyrazolo[1,5-a]pyrimidine scaffold is designed to bind the kinase ATP pocket, broad kinase screening is the most logical first pass to identify unintended targets.[8][11] Most major kinase inhibitors have off-target activities, and understanding this profile is critical for interpreting your data.[12]
-
Step 4 (Unbiased Proteomics): If kinase profiling reveals no obvious culprits, the effect may be due to a non-kinase protein.[9] Techniques like thermal shift assays (DSF) or chemical proteomics can identify a wider range of binding partners.
-
Step 6 & 7 (Orthogonal Validation): These steps are crucial for definitively assigning the phenotype to a specific protein. By using a different tool (another inhibitor or a genetic perturbation) to modulate the suspected off-target, you can confirm if it is responsible for the observed cellular effect.
This protocol allows you to verify that your inhibitor binds to its intended target (and potential off-targets) within intact cells.
-
Cell Culture: Grow cells to ~80% confluency.
-
Compound Treatment: Treat cells with your pyrazolo[1,5-a]pyrimidine inhibitor (e.g., at 1x, 10x, and 100x the EC₅₀) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease/phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble, non-denatured protein). Analyze the amount of the target protein remaining in the supernatant by Western Blot or mass spectrometry.
-
Interpretation: A protein that is bound by your inhibitor will be stabilized and thus remain soluble at higher temperatures, resulting in a "shift" in its melting curve to the right.
Guide 2: Deconvoluting Kinase Selectivity Profiles
You have received data from a broad kinase panel screen (e.g., Eurofins DiscoverX, Reaction Biology) and your inhibitor hits multiple kinases. This guide helps you interpret this data and plan next steps.
Kinase profiling data is typically presented as "% Inhibition" at one or two fixed compound concentrations (e.g., 100 nM and 1 µM). A potent off-target is generally considered any kinase inhibited >80-90% at a low concentration.
| Parameter | Definition | Implication for Troubleshooting |
| Primary Target IC₅₀/Kᵢ | Concentration for 50% inhibition or binding affinity for the intended target. | The benchmark for all other interactions. |
| Off-Target IC₅₀/Kᵢ | Potency against unintended kinases. | Potent off-targets (<10-fold selectivity vs. primary target) are the most likely to cause phenotypic effects. |
| Selectivity Score (S-score) | A quantitative measure of promiscuity. S(10) is the number of kinases inhibited >90% at 1 µM. | A lower S-score indicates higher selectivity. Useful for comparing different inhibitors.[13][14] |
| Residence Time | The duration the inhibitor remains bound to the kinase. | A long residence time, even for a moderately potent off-target, can lead to sustained pathway inhibition and significant biological effects. |
It is critical to map your primary and potent off-targets onto known signaling pathways. This contextualizes the data and helps generate hypotheses. For example, if your intended target is in the MAPK pathway, but you also potently inhibit a kinase in the PI3K/AKT pathway, you must consider the downstream consequences of modulating both.
Caption: On-target vs. off-target pathway engagement.
Data from single-point screens must be validated. You must confirm the potency of your inhibitor against high-priority off-targets by generating full IC₅₀ curves.
-
Select Targets: Choose the primary target and the top 3-5 most potent off-targets from your initial screen.
-
Source Reagents: Obtain purified, active enzyme and corresponding substrate for each selected kinase.
-
Assay Platform: Use a robust kinase activity assay platform, such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific). These assays measure the amount of ADP produced or the phosphorylation of a substrate, respectively.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of your pyrazolo[1,5-a]pyrimidine inhibitor.
-
Assay Execution:
-
Incubate the kinase and inhibitor for a set period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding the ATP/substrate mixture. Run the reaction at the Kₘ for ATP to ensure a standardized comparison.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes), ensuring it remains in the linear range.
-
Stop the reaction and add the detection reagent.
-
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.
-
Decision Making: Compare the off-target IC₅₀ values directly to the on-target IC₅₀. A selectivity window of >100-fold is excellent, 10-100-fold is acceptable for many tool compounds, but <10-fold indicates significant polypharmacology that must be addressed when interpreting cellular data.
References
-
Arias-Gomez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
El-Gamal, M. I., et al. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry, 126, 1036-1057. [Link]
-
Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
-
Kaur, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1133. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Scilit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Scilit. [Link]
-
Kandhasamy, K., Surajambika, R. R., & Velayudham, P. K. (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Medicinal Chemistry, 20(3), 293-310. [Link]
-
Pu, F., et al. (2023). Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals, 54(6), 825-834. [Link]
-
seqWell. (2024). Selecting the Right Gene Editing Off-Target Assay. seqWell Blog. [Link]
-
ResearchGate. (2012). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
-
Rauh, D. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 23-32. [Link]
-
National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
Ventura, A. C., & Tirosh, D. R. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 83. [Link]
-
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. [Link]
-
ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]
-
Kumar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Paragon Genomics. (n.d.). Amplicon Sequencing for CRISPR Gene Editing. Paragon Genomics. [Link]
-
CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Zhang, W., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
stability testing of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid under experimental conditions
Welcome to the technical support center for the stability testing of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your stability studies, ensuring the integrity and reliability of your data.
Introduction
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid belongs to the pyrazolopyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including roles as kinase inhibitors in cancer therapy.[1][2] The stability of such a molecule is a critical attribute that influences its shelf-life, safety, and efficacy as a potential therapeutic agent. Understanding its degradation pathways under various stress conditions is paramount for developing a stable formulation and a robust, stability-indicating analytical method.[3] This guide provides a comprehensive framework for conducting these crucial stability assessments.
Frequently Asked Questions (FAQs)
Q1: My compound shows significant degradation under acidic conditions. What is the likely mechanism, and how can I control it?
A1: The pyrazolopyrimidine core, being a nitrogen-containing heterocycle, is susceptible to acid-catalyzed hydrolysis.[4][5] The presence of the carboxylic acid group can also influence the molecule's electronic properties. The likely mechanism involves protonation of the nitrogen atoms in the pyrimidine ring, making the ring more susceptible to nucleophilic attack by water. This can lead to ring opening or other rearrangements. To control this, it is advisable to start with milder acidic conditions (e.g., 0.1 M HCl) and lower temperatures.[6][7] If degradation is still too rapid, consider using a co-solvent to reduce the water activity.[3] Neutralizing the sample with a suitable base immediately after the stress period is crucial to prevent further degradation before analysis.[7]
Q2: I am observing multiple degradation products in my oxidative stress study. How can I identify the primary degradation pathway?
A2: Pyrazolopyrimidine derivatives can be susceptible to oxidation, potentially leading to N-oxides, aromatic hydroxylation, or even ring cleavage.[8][9] The methyl groups on the pyrimidine ring are also potential sites of oxidation. To identify the primary pathway, a time-course study is recommended. By analyzing samples at different time points, you can distinguish primary degradants from secondary ones. Using a milder oxidizing agent (e.g., a lower concentration of hydrogen peroxide) or conducting the experiment at a lower temperature can help to slow down the reaction and isolate the initial degradation products.[7] LC-MS/MS analysis is invaluable for structural elucidation of the observed degradants.[3]
Q3: My compound seems to be sensitive to light. What are the best practices for conducting photostability studies?
A3: Photodegradation is a common issue for heterocyclic compounds.[10] According to ICH Q1B guidelines, photostability testing should be conducted to evaluate the intrinsic photostability characteristics of the molecule.[11][12] The study should involve exposing the solid drug substance and a solution of the compound to a light source that provides both visible and UV output.[13] A dark control, wrapped in aluminum foil, should be placed alongside the exposed sample to differentiate between light-induced and thermally-induced degradation.[14] The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.[12] If significant degradation is observed, further testing in the intended packaging is necessary.[11]
Q4: I am struggling to develop a stability-indicating HPLC method. The degradation products are co-eluting with the parent peak. What should I do?
A4: Developing a stability-indicating method requires demonstrating specificity for the parent compound in the presence of its degradation products.[3] If co-elution is an issue, several chromatographic parameters can be adjusted. Consider changing the stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) to alter selectivity. Modifying the mobile phase composition, such as the organic modifier (e.g., switching from acetonitrile to methanol or vice versa), the pH of the aqueous phase, or the buffer concentration, can also significantly impact retention and resolution. A gradient elution is often necessary to resolve highly polar and non-polar degradants.[6] It is also crucial to use a photodiode array (PDA) detector to check for peak purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, or oxidizing agent), elevate the temperature (typically in increments of 10°C, not exceeding 70-80°C), or extend the duration of the study.[3][6][7] |
| Excessive degradation (>20%) is observed. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[7] |
| Poor mass balance in the analytical method. | Degradation products are not being detected or are precipitating. | Ensure the detection wavelength is appropriate for both the parent compound and the degradants. Check for precipitation in the sample vials. Adjust the diluent to ensure all components remain in solution. The formation of non-chromophoric or volatile degradants can also lead to poor mass balance.[15] |
| Inconsistent results between replicate experiments. | Inhomogeneous sample, inaccurate preparation, or variable experimental conditions. | Ensure the compound is fully dissolved before stressing. Use calibrated equipment (pipettes, ovens, etc.). Precisely control the temperature and duration of the stress conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate degradation products for analytical method development.[3]
1.1 Hydrolytic Degradation (Acidic and Basic Conditions)
-
Preparation: Prepare a stock solution of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: To a separate aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubation: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).[7]
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl before analysis to halt further degradation.[3]
-
Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC).
1.2 Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound as described above.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.
-
Incubation: Incubate the solution at room temperature.
-
Sampling and Analysis: Withdraw aliquots at various time points and analyze directly.
1.3 Photolytic Degradation
-
Sample Preparation: Place a thin layer of the solid compound in a petri dish. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette.
-
Dark Control: Prepare identical samples and wrap them in aluminum foil.[14]
-
Exposure: Place the samples and the dark controls in a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines.[11][12]
-
Analysis: After the specified exposure, analyze both the exposed samples and the dark controls.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid in water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution program to separate the parent peak from the degradation products. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Detection: Use a PDA detector to monitor the elution at multiple wavelengths and to assess peak purity.
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. RSC Publishing.
- Molecules. (2020). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. PMC - NIH.
- RSC Medicinal Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- Molecules. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
- BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
- Bioorganic & Medicinal Chemistry Letters. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. PubMed.
- Bioorganic Chemistry. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed.
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. (2025). Photostability of N@C | Request PDF.
- Molecules. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Journal of Pharmaceutical and Biomedical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Molecules. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Fisher Scientific. (n.d.). 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 97%, Thermo Scientific 1 g.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- PharmaTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Molecules. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Sigma-Aldrich. (n.d.). 5,7-DIMETHYL-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID AldrichCPR.
- Molecules. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
- Molecules. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH.
- Molecules. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. MDPI.
- Archiv der Pharmazie. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed.
- Journal of Medicinal Chemistry. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications.
- Current Drug Targets. (2021). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
- International Journal of Molecular Sciences. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central.
- Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
- BLDpharm. (n.d.). 299406-03-4|5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
- Journal of Medicinal Chemistry. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. PubMed.
- RSC Advances. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central.
- ChemicalBook. (2025). 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid | 739364-95-5.
- Chemsrc. (2025). CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
- Chemrio. (n.d.). 5,7-dimethylpyrazolo(1,5-a)pyrimidine-2-carboxylic acid.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ikev.org [ikev.org]
- 14. q1scientific.com [q1scientific.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
how to prevent precipitation of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid in media
A Guide to Preventing Precipitation in Experimental Media
Welcome to the technical support guide for 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of compound precipitation during experiments. By understanding the physicochemical properties of this molecule, you can ensure its solubility and maintain the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My compound, 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid, precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What is the most likely cause?
The most common reason for precipitation is the sharp decrease in the compound's solubility as it moves from a high-concentration organic solvent (like DMSO) into a primarily aqueous environment.[1] This is a classic "solvent-shift" effect.[2] Furthermore, 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is an acidic molecule. Its solubility in aqueous media is critically dependent on the pH of the solution.[3][4] Cell culture media is typically buffered to a physiological pH of ~7.4. At this pH, the carboxylic acid group may be only partially ionized, leading to a mixture of the soluble salt form and the less soluble neutral form, causing the compound to crash out of solution.
Q2: What is the role of pH in the solubility of this compound?
The solubility of a carboxylic acid is governed by its acid dissociation constant (pKa) and the pH of the medium, a relationship described by the Henderson-Hasselbalch equation.[5][6][7]
-
At a pH below the pKa: The carboxylic acid group (-COOH) is predominantly in its protonated, neutral form. This form is less polar and has significantly lower solubility in aqueous solutions.[8]
-
At a pH above the pKa: The carboxylic acid group is deprotonated to its carboxylate anion form (-COO⁻). This ionized form is much more polar and, therefore, more soluble in water.[3][8]
To prevent precipitation, the pH of the final medium should ideally be at least 1.5 to 2 units above the compound's pKa to ensure it exists primarily in its soluble, ionized state.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Precipitation Upon Dilution into Neutral Buffer or Media (e.g., PBS, DMEM at pH 7.4)
This is the most frequent challenge. The neutral pH of the media is not high enough to keep the acidic compound fully deprotonated and dissolved.
Root Cause Analysis Diagram
Caption: Troubleshooting workflow for precipitation.
Solutions:
-
Prepare a Basic Stock Solution: Instead of dissolving the compound in 100% DMSO, prepare a high-concentration stock (e.g., 10-20 mM) in a basified solvent. A common choice is 50 mM NaOH or a basic buffer like 100 mM TRIS at pH 8.5. This pre-ionizes the compound into its soluble salt form.
-
pH Adjustment of the Final Medium: If using a DMSO stock is unavoidable, you can try to slightly increase the pH of your final experimental medium. Caution: This is not always feasible for cell-based assays, as altering media pH can impact cell health. This strategy is more suitable for biochemical or acellular assays.
-
Use a Co-solvent System: For some applications, using a co-solvent like PEG 400 in the final solution can help improve solubility.[9] However, the concentration of any co-solvent must be tested for compatibility with the experimental system.[10][11][12][13]
Issue 2: Compound Precipitates Over Time or Upon Temperature Change
Precipitation can occur even after initial dissolution, especially during storage or temperature shifts (e.g., moving from room temperature to a 4°C refrigerator).
Solutions:
-
Confirm pH Stability: Ensure the buffer system used is robust enough to maintain the target pH over time.
-
Assess Temperature Effects: Solubility is often temperature-dependent.[4] The compound may be less soluble at lower temperatures. If you must store solutions, store them at room temperature (if stability allows) or be prepared to gently warm and vortex the solution before use. Always perform a visual check for precipitation before using a stored solution.
-
Prepare Fresh Solutions: The most reliable method to avoid issues with stored solutions is to prepare them fresh from a stable, high-concentration stock before each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Basic Stock Solution
This protocol is recommended for maximizing solubility in aqueous media.
Materials:
-
2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid (MW: 205.20 g/mol )
-
50 mM Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, conical polypropylene tubes
Procedure:
-
Weigh Compound: Accurately weigh out 2.05 mg of the compound and place it into a sterile conical tube.
-
Add Base: Add 1.0 mL of 50 mM NaOH solution to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Verify pH (Optional but Recommended): Using a micro-pH probe, check that the pH of the stock solution is basic (typically > 9.0).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Cell Culture Medium (from Basic Stock)
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM basic stock solution at room temperature.
-
Vortex: Vortex the thawed stock solution briefly to ensure homogeneity.
-
Serial Dilution: Perform serial dilutions directly into your final cell culture medium to achieve the desired working concentration. For example, to make a 10 µM solution in 10 mL of media, add 10 µL of the 10 mM stock to 9.99 mL of media.
-
Mix Thoroughly: Immediately after adding the stock, mix the final solution well by gentle inversion or pipetting to prevent localized high concentrations that could cause precipitation.
Physicochemical Data & Solubility
While the exact experimental pKa of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is not published, similar carboxylic acids have pKa values in the range of 3.5 - 5.0.[4] To ensure solubility, it is crucial to maintain the pH of the final solution significantly above this range.
Table 1: Expected Solubility Behavior vs. pH
| pH of Medium | Predominant Species | Expected Aqueous Solubility | Recommendation |
| < 4.0 | Neutral (-COOH) | Very Low | Avoid |
| 5.0 - 6.5 | Mixture of Neutral & Ionized | Low to Moderate | High risk of precipitation |
| > 7.5 | Ionized (-COO⁻) | High | Recommended for experiments |
The pH-Solubility Relationship
The following diagram illustrates why maintaining a pH above the compound's pKa is essential for solubility.
Caption: Effect of pH on compound ionization and solubility.
References
- Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9.
- Brainly Community. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.
- Zimmerman, J. A., et al. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 84(9), 1159-63.
- Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
- Yalkowsky, S. H., & Te, E. L. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
- Ciccone, C. D. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- protocols.io. (2021). DMSO stock preparation. protocols.io.
- BioForum. (2013). Making a stock solution for my drug using DMSO. General Lab Techniques.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate.
- Quora. (2018). How do I make a stock solution of a substance in DMSO? Quora.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare.
- Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Larsen, C., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 91-94.
- National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Wang, S., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 765.
- Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- ResearchGate. (2014). How to stop precipitatation of drugs in self-microemulsifying drug delivery systems? ResearchGate.
- ResearchGate. (2022). How can I inhibit the Precipitation of Poorly Water-Soluble Drugs from syrup Formulations? ResearchGate.
- Singh, S., et al. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 27(12), 1479-1492.
- AAT Bioquest. (2023). Does pH affect solubility? AAT Bioquest.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. microbenotes.com [microbenotes.com]
- 8. reddit.com [reddit.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidines as Selective Casein Kinase 2 (CK2) Inhibitors
Welcome to the technical support resource for researchers engaged in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting Casein Kinase 2 (CK2). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization process, from initial synthesis to cellular characterization. As a constitutively active serine/threonine kinase, CK2 is implicated in numerous cellular processes, and its dysregulation is linked to various diseases, particularly cancer, making it a compelling therapeutic target.[1][2][3][4] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged framework for developing potent and selective kinase inhibitors.[5] This guide synthesizes field-proven insights and established protocols to help you navigate the complexities of optimizing these compounds.
Section 1: Synthesis and Compound Handling FAQs
This section addresses common hurdles in the chemical synthesis and handling of pyrazolo[1,5-a]pyrimidine compounds, particularly concerning their physicochemical properties.
Question: My lead pyrazolo[1,5-a]pyrimidine compound exhibits poor aqueous solubility, complicating its use in biological assays. What strategies can I employ to address this?
Answer: Poor aqueous solubility is a frequent challenge with heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines, often stemming from their planar nature which promotes crystal lattice packing.[6] This can lead to compound precipitation in assay buffers and artificially low potency readings.
Causality & Troubleshooting Strategy:
-
Disrupting Planarity and Crystal Packing: The planarity of the fused ring system can lead to high crystal packing energy.[6] Introducing non-planar, three-dimensional substituents can disrupt this packing and improve solubility.
-
Modulating Lipophilicity (LogP/LogD): While a certain level of lipophilicity is needed for cell permeability, excessive lipophilicity can drastically reduce aqueous solubility.
-
Actionable Advice: Introduce polar functional groups. The addition of a carboxylic acid moiety, while potentially limiting cell permeability, is a known strategy to enhance potency and can be a starting point.[1][3][4] More subtle modifications include adding polar groups like morpholine or piperazine.[9]
-
-
Formulation Strategies for In Vitro Assays: For initial in vitro screening, formulation can be a practical solution.
-
Actionable Advice: Prepare high-concentration stock solutions in 100% DMSO. For the final assay concentration, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
-
-
Salt Formation: If your compound has a basic nitrogen, forming a hydrochloride or other salt can significantly improve aqueous solubility.
Question: I am encountering low yields during the final cyclization step to form the pyrazolo[1,5-a]pyrimidine core. What are the common pitfalls?
Answer: The construction of the pyrazolo[1,5-a]pyrimidine core, typically through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or equivalent, is a critical step where reaction conditions are paramount.[5]
Causality & Troubleshooting Strategy:
-
Nucleophilicity of the Aminopyrazole: The nucleophilicity of the 5-amino group is key. Electron-withdrawing groups on the pyrazole ring can reduce its reactivity.
-
Actionable Advice: Review the electronic properties of your substituents. If a strongly deactivating group is present, you may need more forcing reaction conditions (e.g., higher temperatures, stronger acid/base catalyst).
-
-
Reaction Conditions: The choice of solvent and catalyst is crucial. The reaction often involves a nucleophilic addition followed by cyclization and dehydration.[5]
-
Actionable Advice:
-
Solvent: Acetic acid is commonly used as both a solvent and a catalyst. For less reactive substrates, higher boiling point solvents like dioxane or DMF might be necessary.[10]
-
Catalysis: The reaction can be catalyzed by either acid or base. Experiment with both conditions. Lewis acids can also facilitate the reaction.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5]
-
-
-
Purity of Starting Materials: Impurities in the 5-aminopyrazole or the 1,3-biselectrophilic reagent can lead to side reactions and reduced yields.
-
Actionable Advice: Ensure the purity of your starting materials using NMR and LC-MS before proceeding with the cyclization step.
-
Section 2: In Vitro Kinase Assays & Selectivity Profiling FAQs
This section focuses on troubleshooting biochemical assays to ensure accurate determination of potency and selectivity.
Question: My IC₅₀ values for CK2 inhibition are inconsistent between experiments. What are the most likely sources of variability?
Answer: Reproducibility is key for establishing a reliable Structure-Activity Relationship (SAR). Inconsistencies in IC₅₀ values often point to subtle variations in assay conditions.
Causality & Troubleshooting Strategy:
-
ATP Concentration: Pyrazolo[1,5-a]pyrimidines are typically ATP-competitive inhibitors.[5][11] Therefore, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay.
-
Actionable Advice: Always run your assay with an ATP concentration at or near the Michaelis-Menten constant (Kₘ) for CK2. Ensure this concentration is precisely controlled in every experiment. Report the ATP concentration used when publishing your data.
-
-
Enzyme Activity and Purity: The activity of your recombinant CK2 enzyme can vary between lots or with storage time.
-
Actionable Advice: Aliquot your enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Perform a titration of the enzyme for each new batch to determine the optimal concentration that yields a linear reaction rate within your desired assay time.[12]
-
-
Compound Solubility and Aggregation: As discussed in Section 1, if your compound precipitates in the assay buffer, the effective concentration will be lower than the nominal concentration, leading to variable and artificially high IC₅₀ values.
-
Actionable Advice: Visually inspect your assay plates for any signs of precipitation. If suspected, pre-incubate the compound in the assay buffer and centrifuge to check for pelleting. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to mitigate aggregation.
-
Troubleshooting Table for Kinase Assays
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inaccurate pipetting; Compound precipitation; Edge effects in plate. | Calibrate pipettes; Check compound solubility; Avoid using outer wells of the plate. |
| IC₅₀ Shift Between Runs | Different ATP concentration; Enzyme activity variation; Different incubation times. | Standardize ATP concentration at Kₘ; Qualify new enzyme lots; Maintain a fixed, linear reaction time. |
| Shallow Inhibition Curve | Compound aggregation; Off-target effects within the assay components. | Add detergent (e.g., 0.01% Triton X-100); Test for interference with detection reagents (e.g., luciferase). |
| No Inhibition Observed | Compound inactivity; Compound degradation; Incorrect compound concentration. | Confirm compound identity and purity (NMR, LC-MS); Check compound stability in assay buffer; Verify stock solution concentration. |
Question: My initial screening reveals that my compound inhibits other kinases, such as DYRKs and DAPKs. How can I rationally design more selective pyrazolo[1,5-a]pyrimidine inhibitors for CK2?
Answer: Achieving selectivity is a primary goal of kinase inhibitor optimization. While the pyrazolo[1,5-a]pyrimidine scaffold can be promiscuous, rational design can steer it towards CK2.[2][7]
Causality & Selectivity Strategy:
-
Exploit Unique Features of the CK2 ATP Pocket: While the hinge-binding region is conserved, other areas of the ATP pocket can be exploited. CK2 is known to bind inhibitors in a canonical type-I binding mode.[1][3] A key interaction involves a buried water molecule adjacent to the gatekeeper residue (Phe¹¹³).[7]
-
Actionable Advice: Use structural information (X-ray co-crystal structures) to design modifications that specifically engage with this water molecule or other unique residues in the CK2 pocket.
-
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify different positions of the scaffold (e.g., positions 3, 5, and 7) and analyze the impact on both CK2 potency and off-target activity.[5]
-
Macrocyclization: This strategy constrains the conformation of the inhibitor, which can lock it into a binding mode favored by the target kinase while disfavoring binding to off-targets. This has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold to yield highly selective CK2 inhibitors.[1][2][3]
Section 3: Cellular Assays and Target Engagement FAQs
Validating inhibitor activity in a cellular context is a critical step. This section addresses the common disconnect between biochemical potency and cellular efficacy.
Question: My inhibitor is highly potent in my in vitro kinase assay (e.g., Kᵢ = 12 nM), but its cellular IC₅₀ is in the low micromolar range. What's causing this discrepancy?
Answer: This is a very common and significant challenge in drug discovery. A large drop-off in potency from a biochemical to a cellular assay points to several potential barriers. For pyrazolo[1,5-a]pyrimidine CK2 inhibitors, this has been specifically noted when polar moieties like carboxylic acids are required for in vitro potency but hinder cell entry.[1][4]
Causality & Troubleshooting Strategy:
-
Poor Cell Permeability: The cell membrane is a formidable barrier for charged or highly polar molecules.
-
Actionable Advice:
-
Prodrugs: A common strategy is to mask the polar group (e.g., esterifying a carboxylic acid). The ester can be cleaved by intracellular esterases, releasing the active parent compound inside the cell.
-
Lipophilicity Tuning: Systematically modify the structure to increase its lipophilicity (LogP), but be mindful of the trade-off with solubility. The goal is a balanced "property-based optimization".[7]
-
-
-
High Plasma Protein Binding (PPB): If the assay is performed in the presence of serum, your compound may bind extensively to proteins like albumin, reducing the free concentration available to enter cells and inhibit CK2.
-
Actionable Advice: Perform cellular assays in low-serum or serum-free media to assess the impact of PPB. If high PPB is confirmed, structural modifications may be needed to reduce it.[7]
-
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Actionable Advice: Test your compound in cell lines that overexpress specific efflux pumps or use a known efflux pump inhibitor to see if cellular potency is restored.
-
-
High Intracellular ATP Concentration: The concentration of ATP inside a cell is in the millimolar range, much higher than the Kₘ levels used in biochemical assays. For an ATP-competitive inhibitor, this high concentration of the natural substrate will require a much higher concentration of the inhibitor to achieve the same level of target inhibition.
Decision Tree for Poor Cellular Activity
Caption: Troubleshooting workflow for low cellular potency.
Question: How can I definitively confirm that my compound is binding to CK2 inside living cells?
Answer: Confirming intracellular target engagement is crucial to ensure that the observed cellular phenotype is due to the inhibition of your intended target.
Recommended Method: NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound binding to a specific target protein in live cells.[2]
-
Principle: The target protein (CK2) is expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the CK2 active site is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. Your inhibitor compound will compete with the tracer for binding to CK2, causing a dose-dependent decrease in the BRET signal.
-
Advantages: It is performed in live cells, accounts for cell permeability, and provides a direct measure of target occupancy. It has been successfully used to demonstrate robust cellular activity for pyrazolo[1,5-a]pyrimidine CK2 inhibitors.[2]
Question: Which downstream cellular markers are reliable for assessing CK2 inhibition?
Answer: Monitoring the phosphorylation status of known CK2 substrates provides pharmacodynamic proof of your inhibitor's mechanism of action.
-
pAKT (S129): Phosphorylation of Akt at Serine 129 is a direct and specific substrate of CK2.[7][13] Monitoring the depletion of pAKT(S129) via Western blot is a reliable method to confirm CK2 inhibition in cells.[7] This marker is highly sensitive to CK2 inhibition.[13]
-
pCdc37 (S13): Phosphorylation of the co-chaperone Cdc37 at Serine 13 is another well-characterized CK2 substrate. However, its inhibition may require higher concentrations of the compound compared to pAKT(S129).[13]
-
Multi-Substrate Antibody: Commercially available antibodies that recognize the phosphorylated CK2 consensus sequence can be used to visualize the global effect of your inhibitor on the CK2-regulated phosphoproteome.[14]
Section 4: Key Experimental Protocols
Protocol 1: In Vitro CK2 Kinase Assay (Radiometric Filter Binding)
This protocol is a gold-standard method for determining kinase activity based on the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide.[15][16][17]
Materials:
-
Recombinant human CK2 holoenzyme (α₂β₂).
-
CK2-specific substrate peptide (e.g., RRRADDSDDDDD).[17]
-
Assay Dilution Buffer (ADB): e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Cold ATP stock solution.
-
75 mM Phosphoric Acid.
-
Scintillation counter and fluid.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution in ADB on ice.
-
Prepare a 2X substrate solution in ADB.
-
Prepare serial dilutions of your pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO, then create 4X working solutions in ADB (final DMSO concentration should be ≤1%).
-
Prepare a 4X ATP mix (e.g., 400 µM cold ATP with spiked [γ-³²P]ATP) in ADB. The final concentration in the assay should be near the Kₘ of CK2 for ATP.
-
-
Assay Reaction: (Perform in a 96-well plate on ice)
-
Add 10 µL of 4X inhibitor or DMSO control.
-
Add 10 µL of water/buffer.
-
Add 10 µL of 2X substrate solution.
-
Initiate the reaction by adding 10 µL of 2X enzyme solution.
-
Incubate at 30°C for a predetermined time (e.g., 10-20 minutes) where the reaction is linear.
-
-
Stop and Spot:
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot a portion (e.g., 25 µL) of each reaction onto a labeled P81 phosphocellulose paper square.
-
-
Wash and Count:
-
Allow the spots to dry completely.
-
Wash the P81 papers 3-4 times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to air dry the papers quickly.
-
Place each paper in a scintillation vial, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (no enzyme control) from all other values.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Cellular pAKT (S129)
This protocol assesses the pharmacodynamic effect of the inhibitor in cells.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231).[13]
-
Complete cell culture medium.
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-pAKT(S129), Rabbit anti-total AKT, Mouse anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO) or increasing concentrations of your CK2 inhibitor for a specified time (e.g., 4, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody for pAKT(S129) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total AKT and the loading control (GAPDH) to confirm equal protein loading and that the inhibitor does not affect total AKT levels.
-
Section 5: Visualized Workflows and Pathways
General Optimization Workflow
Caption: Iterative workflow for CK2 inhibitor optimization.
CK2 Signaling and Inhibition Points
Caption: CK2 signaling and the mechanism of ATP-competitive inhibition.
References
-
Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]
-
Ferguson, A. D., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. [Link]
-
Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]
-
Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology. [Link]
-
Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Betzi, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
-
Borgo, C., et al. (2023). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. International Journal of Molecular Sciences. [Link]
-
Almalki, A. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Borgo, C., et al. (2024). Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket. Cell Death & Differentiation. [Link]
-
Götz, C., et al. (2015). Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit... ResearchGate. [Link]
-
Almalki, A. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Byun, Y., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [Link]
-
Kakeshpour, T., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Portilla, J., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. [Link]
-
Slynko, I., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
Sources
- 1. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
addressing cytotoxicity of pyrazolo[1,5-a]pyrimidine scaffold-based inhibitors.
Welcome to the technical support resource for researchers working with pyrazolo[1,5-a]pyrimidine scaffold-based inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions regarding the cytotoxicity of this important class of molecules. As a "privileged structure" in medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is central to numerous kinase inhibitors, including FDA-approved drugs like Larotrectinib and Entrectinib. However, managing its cytotoxic profile is often a critical challenge in drug development.
This guide moves beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by potential causes and a logical, step-by-step workflow to diagnose and resolve the issue.
Issue 1: My inhibitor shows potent cytotoxicity in my cancer cell line, but also in non-cancerous control cell lines. How do I proceed?
Question: You've developed a pyrazolo[1,5-a]pyrimidine inhibitor with a promising low nanomolar IC50 value against your target kinase and cancer cell line. However, subsequent testing against a non-malignant cell line (e.g., WI-38 fibroblasts or MCF-10A) reveals similar potency, indicating a narrow therapeutic window and potential for general toxicity. What's the next step?
Causality: This is a classic challenge in drug discovery. The observed cytotoxicity may not be solely due to the inhibition of your primary target. It could stem from:
-
Off-target kinase inhibition: The pyrazolo[1,5-a]pyrimidine scaffold can interact with the ATP-binding pocket of numerous kinases, and non-specific inhibition can lead to toxicity[1][2].
-
Non-kinase off-target effects: The compound might be interfering with other critical cellular machinery (e.g., ion channels like hERG)[3].
-
Metabolic liabilities: The compound could be metabolized into a toxic species.
-
Induction of apoptosis through unintended pathways: Some derivatives have been shown to induce apoptosis via mechanisms like caspase-3 activation, which may be independent of the primary target[4].
Troubleshooting Workflow
This workflow provides a systematic approach to dissecting the source of cytotoxicity.
Caption: Workflow for diagnosing non-selective cytotoxicity.
Detailed Protocols for Workflow Steps:
Step 1: Confirm On-Target Engagement in Cells
-
Protocol: Western Blot for Phospho-Substrate Inhibition.
-
Culture your cancer and non-cancerous cell lines.
-
Treat cells with a dose-response curve of your inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a duration known to be effective for your target (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific to the phosphorylated form of a known direct downstream substrate of your target kinase.
-
Probe a separate blot (or strip and re-probe) for the total protein of that substrate as a loading control.
-
Causality Check: If the IC50 for phospho-substrate inhibition is much lower than the IC50 for cytotoxicity in the non-cancerous line, it strongly suggests the toxicity is off-target.
-
Step 2: Broad Kinase Panel Screening
-
Action: Outsource your compound to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against a large panel of kinases (e.g., 100-400 kinases).
-
Data Analysis: Look for kinases that are inhibited with a potency close to your primary target. Pay special attention to kinases known to be essential for normal cell survival. Studies have shown that even highly selective compounds can have unexpected off-targets, and comprehensive profiling is crucial[3].
-
Trustworthiness: This is a self-validating step. By comparing the inhibition profile of your compound to known multi-kinase inhibitors, you can gain confidence in the data and identify potential liabilities that need to be addressed through medicinal chemistry.
Step 3: Assess Common Toxicity Pathways
-
hERG Inhibition Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmia. Some pyrazolo[1,5-a]pyrimidine derivatives, particularly those with basic amine moieties, have shown hERG liability[3].
-
Protocol: Automated Patch Clamp (e.g., QPatch). This is typically outsourced. A result showing >50% inhibition at 10 µM is a significant red flag.
-
-
Mitochondrial Toxicity Assay:
-
Protocol: Seahorse XF Analyzer or JC-1 Staining.
-
Plate cells in a Seahorse microplate.
-
Treat with your compound at various concentrations.
-
Use a Seahorse analyzer to measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration. A collapse in OCR suggests mitochondrial toxicity.
-
Validation: Use known mitochondrial toxins like Rotenone as a positive control.
-
-
Issue 2: My inhibitor shows promising activity in biochemical assays but has poor cellular potency and/or cytotoxicity.
Question: Your compound is a potent inhibitor of the isolated kinase enzyme (biochemical assay), but when you test it on whole cells, you need a much higher concentration to see an anti-proliferative or cytotoxic effect.
Causality: This discrepancy often points to issues with:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pump Activity: The compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp)[1].
-
High Protein Binding: The compound binds extensively to proteins in the cell culture medium (like albumin) or intracellularly, reducing the free concentration available to engage the target.
-
Rapid Metabolism: The cells rapidly metabolize the compound into an inactive form.
Troubleshooting Workflow
Caption: Diagnosing poor cellular potency.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of cytotoxicity for pyrazolo[1,5-a]pyrimidines?
The cytotoxicity of this scaffold can be multifaceted.
-
On-Target Antiproliferative Effects: For many inhibitors developed as anticancer agents, the desired effect is cytotoxicity towards cancer cells. This is often achieved by inhibiting kinases crucial for cell cycle progression (like CDK1, CDK2) or survival signaling (like Pim-1, FLT3)[1][4][5][6]. This can lead to cell cycle arrest and apoptosis.
-
Off-Target Kinase Inhibition: As ATP mimetics, these compounds can inhibit a range of kinases. Inhibition of kinases essential for normal cell function can lead to unwanted toxicity[7].
-
Apoptosis Induction: Some compounds have been shown to directly induce apoptosis by activating caspases, such as caspase-3[4]. This effect might be independent of the primary kinase target.
-
DNA Damage: While less common for this scaffold, some highly reactive derivatives could potentially cause DNA damage, leading to cell death.
Q2: How does the substitution pattern on the pyrazolo[1,5-a]pyrimidine core affect cytotoxicity and selectivity?
Structure-Activity Relationship (SAR) studies are key to optimizing this scaffold. The nature and position of substituents dramatically influence biological activity and toxicity[2].
-
Positions 5 and 7: These are key positions on the pyrimidine ring for interacting with the hinge region of the kinase ATP-binding pocket[8][9]. Modifications here heavily influence potency and selectivity. Bulky or poorly chosen groups can lead to off-target binding and toxicity.
-
Position 3: Substitution at this position on the pyrazole ring often points towards the solvent-exposed region of the binding pocket. This is a common place to add groups that improve solubility and pharmacokinetic properties without negatively impacting potency or increasing cytotoxicity.
-
Lipophilicity: Increasing lipophilicity can improve cell permeability but may also increase binding to off-targets and plasma proteins, potentially leading to a worse toxicity profile[8].
-
Specific Moieties: The addition of a morpholine group has been shown to improve selectivity in some cases by reducing off-target effects[8]. Conversely, adding certain basic amine groups can introduce hERG liability[3].
Q3: My lead compound has a narrow therapeutic window in vivo. What are the first structural modifications I should consider to improve tolerability?
Improving the therapeutic index (the gap between the efficacious dose and the toxic dose) is a critical optimization step. Some pyrazolo[1,5-a]pyrimidine compounds have been noted for having narrow therapeutic windows in vivo[10].
-
Identify and Mitigate Off-Targets: Use kinase screening data to identify problematic off-targets. Analyze the binding pockets of your primary target and the off-target(s). Look for differences that can be exploited. For example, if the off-target has a smaller pocket, adding a bulky group to your inhibitor might prevent it from binding while being tolerated by your primary target.
-
Reduce Lipophilicity: High lipophilicity often correlates with toxicity. Systematically replace lipophilic groups (e.g., phenyl) with more polar ones (e.g., pyridine, or add a hydroxyl group) to improve the overall physicochemical properties.
-
Block Metabolism: If your compound is rapidly metabolized to a toxic species, identify the "soft spot" (the site of metabolism) using in vitro metabolic stability assays. You can then block this position, often by substituting a hydrogen with a fluorine atom.
-
Improve Selectivity through Specific Interactions: As seen in Trk inhibitors, incorporating fluorine can enhance interactions with specific residues (like Asn655), increasing potency and selectivity, which can translate to a better safety profile[8].
Illustrative Data: The Importance of a Selectivity Index
To illustrate the goal of medicinal chemistry optimization, consider the following hypothetical data. The objective is to maximize the Selectivity Index.
| Compound ID | R-Group at Position 3 | Target Kinase IC50 (nM) | Cytotoxicity CC50 (nM) (Normal Fibroblast Cell Line) | Selectivity Index (CC50 / IC50) |
| Lead-001 | -Phenyl | 15 | 150 | 10 |
| Opt-002 | -4-pyridyl | 20 | 1000 | 50 |
| Opt-003 | -Phenyl-SO2-Me | 12 | 120 | 10 |
| Opt-004 | -4-hydroxyphenyl | 18 | >10,000 | >555 |
In this example, Opt-004 would be the most promising compound to advance. While slightly less potent than the original lead against the target kinase, its dramatically reduced general cytotoxicity gives it a much larger therapeutic window.
References
-
Husseiny, E. M. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]
-
Franzini, R. M., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 338-350. [Link]
-
Franzini, R. M., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. [Link]
-
Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3501. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. National Institutes of Health. [Link]
-
Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
-
Zhang, W., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]
-
Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
-
Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
-
Salas-Ambrosio, P., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1052. [Link]
-
Xu, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1080-1085. [Link]
-
Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]
-
Aly, H. M., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1150. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
El-Adl, K., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Archiv der Pharmazie. [Link]
-
CPL. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate. [Link]
-
Wilson, J. R., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters, 11(4), 558-565. [Link]
-
Wang, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-22. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lead Optimization of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffolds
Introduction
Welcome to the technical support center for the lead optimization of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. This versatile heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of inhibitors targeting a wide range of biological targets, including protein kinases (e.g., CDK9, Pim-1, Trk), histone demethylases (e.g., KDM5), and ion channels.[1][2][3] Its synthetic tractability and the ability to modulate its properties through substitution make it an attractive starting point for drug discovery campaigns.
This guide is structured to address the common practical challenges and questions that arise during the lead optimization process, from initial synthesis to advanced biological evaluation. It is designed for drug development professionals, medicinal chemists, and cell biologists working to transform a promising hit into a clinical candidate.
Section 1: Synthetic Chemistry & Core Scaffold Production
The most common and robust method for synthesizing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the cyclocondensation of a 5-aminopyrazole with a β-ketoester.[4] While seemingly straightforward, this reaction is prone to issues that can hinder the rapid generation of analogs.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My cyclocondensation reaction is giving low to no yield. What are the most common causes and how can I fix it?
Answer: Low yield is a frequent issue that can typically be traced back to one of four areas:
-
Purity of Starting Materials: Both the 5-aminopyrazole and the β-ketoester must be of high purity. Impurities in the aminopyrazole can inhibit the initial nucleophilic attack, while impurities in the ketoester can lead to unwanted side reactions.
-
Expert Recommendation: If you suspect purity issues, recrystallize the 5-aminopyrazole. Purify the β-ketoester via distillation if it is a liquid. Always confirm purity by ¹H NMR before starting the reaction.
-
-
Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is a common solvent that also acts as an acid catalyst. However, for less reactive substrates, stronger conditions may be needed.
-
Expert Recommendation: Start with refluxing glacial acetic acid. If the reaction is sluggish (monitor by TLC), consider adding a catalytic amount of a stronger acid like sulfuric acid. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[1]
-
-
Reactivity of the β-Ketoester: The structure of the dicarbonyl compound significantly impacts its reactivity. Steric hindrance around the carbonyl groups can slow the reaction.
-
Expert Recommendation: For sterically hindered ketoesters, you may need more forcing conditions, such as higher temperatures and longer reaction times. Ensure your setup can safely accommodate this (e.g., use a sealed tube if necessary).
-
-
Inadequate Work-up: The product may be precipitating out of solution during the reaction or, conversely, may be too soluble in the work-up solvents, leading to loss during extraction.
-
Expert Recommendation: After cooling the reaction, check for precipitate. If present, filter it first before proceeding with aqueous work-up. If the product is highly polar, use a continuous liquid-liquid extractor or saturate the aqueous phase with NaCl before extraction with a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol.
-
Question 2: I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: Regioisomer formation is a classic challenge when using unsymmetrical β-dicarbonyl compounds. The reaction proceeds by nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons.[1] The selectivity is governed by the relative electrophilicity of the two carbonyls.
-
Under Acidic Conditions (e.g., Acetic Acid): The reaction generally favors attack at the more electrophilic (less sterically hindered) carbonyl group.
-
Fine-Tuning Conditions: In some cases, switching from acidic to basic conditions (e.g., using a base like piperidine) can alter the preferred regioisomer, although this is system-dependent.
-
Strategic Choice of Reagents: Using highly reactive synthons like acylated Meldrum's acids can provide excellent regiocontrol. By carefully tuning the reaction conditions (e.g., temperature, presence of an acid or base), you can selectively drive the formation of either the pyrimidin-5-one or the pyrimidin-7-one isomer.[5][6]
Troubleshooting Guide: Synthesis & Purification
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction Stalled (Incomplete Conversion) | 1. Insufficient temperature. 2. Catalyst deactivation. 3. Low reactivity of substrates. | 1. Increase reaction temperature (consider microwave heating). 2. Add a fresh portion of catalyst. 3. Switch to a more reactive dicarbonyl equivalent (e.g., an enaminone).[7] |
| Formation of Dark Tar/Polymerization | 1. Reaction temperature is too high. 2. Unstable starting materials. 3. Air sensitivity. | 1. Reduce the reaction temperature. 2. Re-purify starting materials immediately before use. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Difficult Purification (Streaking on Silica Gel) | 1. Compound is too polar. 2. Compound is acidic/basic and interacting strongly with silica. 3. Presence of highly polar impurities. | 1. Use a more polar eluent system (e.g., DCM/Methanol). 2. Add a modifier to the eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds). 3. Consider reverse-phase chromatography (C18 silica). |
| Product is an Inseparable Mixture of Tautomers | The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in multiple tautomeric forms.[4] | 1. This is an inherent property. Characterize the mixture by NMR. 2. For SAR, it is often sufficient to test the mixture. 3. For crystallography, attempt to grow crystals from various solvent systems to favor one tautomer. |
Core Synthesis Workflow & Key Decision Points
This diagram outlines the general workflow for synthesizing and purifying analogs of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.
Caption: General workflow for analog synthesis.
Section 2: Biological Evaluation & Assay Troubleshooting
Once a series of analogs has been synthesized, the next critical phase is accurate and reproducible biological evaluation. This section addresses common pitfalls in assay development and data interpretation.
Frequently Asked Questions (FAQs): Biological Assays
Question 1: My biochemical IC50 is potent, but the cellular EC50 is much weaker. What's going on?
Answer: This is a very common and important observation in lead optimization. A significant drop-off between biochemical and cellular potency points to several potential issues:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Diagnostic Test: Perform a Caco-2 permeability assay to directly measure cell entry.
-
Solution: Modify the structure to improve permeability. This often involves reducing polar surface area (PSA) or increasing lipophilicity (LogP), though a careful balance must be maintained.
-
-
High Plasma Protein Binding (PPB): If your cell culture medium contains serum (e.g., FBS), your compound may be binding extensively to proteins like albumin, reducing the free concentration available to act on the target.[8]
-
Diagnostic Test: Measure the fraction unbound (fu) in the presence of plasma proteins.
-
Solution: Modify the compound to reduce PPB. This is a complex challenge, but strategies include reducing lipophilicity or blocking metabolic soft spots that might also be protein binding sites.
-
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Diagnostic Test: Run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests efflux is an issue.
-
Solution: Modify the chemical structure to reduce its recognition by efflux pumps.
-
-
Compound Instability: The compound may be rapidly metabolized by cellular enzymes or be chemically unstable in the aqueous assay medium.
-
Diagnostic Test: Measure the compound's stability in cell lysate or microsomes.
-
Solution: Identify and modify the metabolic "soft spot" on the molecule.
-
Question 2: How can I confirm that my compound is actually engaging the intended target in cells?
Answer: Target engagement is the critical link between a compound's chemical structure and its biological effect. The gold-standard method for confirming this is the Cellular Thermal Shift Assay (CETSA) .[9]
CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure.[10] This stabilization results in a higher melting temperature for the protein-ligand complex compared to the unbound protein. By heating cells treated with your compound to various temperatures and then measuring the amount of soluble target protein remaining, you can observe a "thermal shift," which is direct evidence of target engagement.[11]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for a Western blot-based CETSA experiment.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of your pyrazolo[1,5-a]pyrimidin-7(4H)-one inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3-4 minutes) using a thermal cycler. A typical range might be 40°C to 70°C in 2-5°C increments.
-
Cool the samples at room temperature for 3 minutes.[12]
-
-
Cell Lysis & Protein Isolation:
-
Lyse the cells via repeated freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]
-
-
Detection:
-
Quantify the total protein concentration in the supernatant (e.g., using a BCA assay).
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using a specific antibody against your target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity (normalized to the lowest temperature point) against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
-
Troubleshooting Off-Target Effects
Caption: Workflow for diagnosing and mitigating off-target effects.
Section 3: Improving Drug-like Properties (ADME/PK)
A potent and selective compound is of little therapeutic value if it has poor absorption, distribution, metabolism, and excretion (ADME) properties or an unfavorable pharmacokinetic (PK) profile. This section focuses on troubleshooting common ADME/PK issues encountered with the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.
Frequently Asked Questions (FAQs): ADME/PK
Question 1: My lead compound has very low aqueous solubility. What are the best strategies to improve it?
Answer: Poor aqueous solubility is a common challenge that can severely limit oral absorption. The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core can lead to high crystal packing energy, resulting in low solubility.[13] Strategies to address this include:
-
Disrupting Planarity and Symmetry: Introducing substituents that force the molecule out of planarity can disrupt crystal packing and improve solubility.[14] Adding a single, slightly bulky group at a non-critical position can break molecular symmetry, which also tends to improve solubility.[15]
-
Adding Ionizable Groups: Incorporating a basic amine (e.g., a piperidine or morpholine) or an acidic group (e.g., a carboxylic acid) can allow for salt formation, which is often much more soluble than the free base/acid.
-
Formulation Approaches: For early-stage in vivo studies, formulation strategies such as creating an amorphous solid dispersion or using solubility-enhancing excipients can be employed.
Question 2: My compound shows high clearance in liver microsome stability assays. How do I improve its metabolic stability?
Answer: High clearance is usually due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. The process to address this is called "soft spot" analysis:
-
Metabolite Identification: The first step is to incubate your compound with liver microsomes and identify the structures of the major metabolites using LC-MS/MS. Common metabolic reactions include oxidation of electron-rich aromatic rings or N-dealkylation.
-
Blocking the "Soft Spot": Once the site of metabolism is identified, you can modify the structure at that position to block the reaction. A common strategy is to replace a hydrogen atom at the metabolic site with a fluorine atom or a methyl group, as these are generally resistant to oxidative metabolism.
Case Study: Lead Optimization of a KDM5 Inhibitor
A lead optimization campaign for a pyrazolo[1,5-a]pyrimidin-7(4H)-one KDM5 inhibitor provides a practical example of improving properties through medicinal chemistry.[2][16]
| Parameter | Lead Compound (1) | Optimized Compound (48) | Rationale for Improvement |
| KDM5A IC50 | 0.023 µM | 0.003 µM | Structure-based design to improve interactions with the enzyme active site. |
| Cellular Potency (EC50) | >10 µM | 0.34 µM | Improved cell permeability by optimizing lipophilicity and reducing polar surface area. |
| Mouse Microsomal Stability (T½) | Low | >60 min | Identified and blocked metabolic soft spots on the scaffold. |
| Oral Bioavailability (F) in Mice | Not reported (likely low) | Excellent | The combination of improved stability and suitable physicochemical properties led to high oral exposure. |
Data synthesized from Liang, J. et al. Bioorg. Med. Chem. Lett. 2016.[2]
This case study demonstrates a successful multi-parameter optimization where improvements in potency, cellular activity, and metabolic stability culminated in a compound suitable for in vivo studies.[2]
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Liang, J., et al. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters. 2016. Available at: [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview. JoVE. Available at: [Link]
-
Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. ResearchGate. Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
-
Could anyone suggest a way to lower the plasma protein binding of compounds?. ResearchGate. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
-
Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. Available at: [Link]
-
Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines. Arkivoc. Available at: [Link]
-
Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Access to Pyrazolo[1,5- a]pyrimidinone Regioisomers from Acylated Meldrum's Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
comparing efficacy of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid with other kinase inhibitors
A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives versus Other Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile structure and potent biological activities.[1][2] This framework is recognized as a "privileged structure" for the development of potent and selective kinase inhibitors. While specific efficacy data for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not yet publicly available, an analysis of its structural class provides a strong indication of its potential as a kinase inhibitor. This guide will compare the efficacy of well-characterized pyrazolo[1,5-a]pyrimidine derivatives against other classes of kinase inhibitors, providing context for the potential of novel compounds like 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
The Pyrazolo[1,5-a]pyrimidine Scaffold: Structure-Activity Relationship (SAR)
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications, which in turn enables the fine-tuning of inhibitory activity and selectivity against a wide array of protein kinases.[1][2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the core scaffold are critical determinants of their pharmacological properties.[1][3] These compounds can act as both ATP-competitive and allosteric inhibitors of protein kinases.[1][2]
For instance, substitutions at the 3-position of the pyrazolo[1,5-a]pyrimidine ring with groups like carboxamides have been shown to significantly enhance activity against Tropomyosin Receptor Kinase (Trk) A.[3] Furthermore, modifications at the 5-position can lead to potent and selective inhibitors of IRAK4, a key player in inflammatory signaling.[4] The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has also been a successful strategy for achieving high potency and selectivity, as demonstrated in the case of Trk[3] and Casein Kinase 2 (CK2) inhibitors.[5]
Caption: General structure of the pyrazolo[1,5-a]pyrimidine scaffold with key positions for substitution.
Comparative Efficacy Analysis
To illustrate the potential of the pyrazolo[1,5-a]pyrimidine scaffold, we will compare the efficacy of representative compounds from this class with other well-established kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Casein Kinase 2 (CK2).
Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer.[6] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK inhibitors.
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 21c | CDK2 | 18 | [7] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 | 90 | [8] |
| Aminopurine | Roscovitine | CDK2 | 140 | [7] |
| Pyridopyrimidine | Ribociclib | CDK2 | 70 | [8] |
As shown in the table, certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibition of CDK2, with IC50 values in the low nanomolar range, comparable or superior to established CDK inhibitors like Roscovitine and Ribociclib.[7][8]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Targeting Tropomyosin Receptor Kinases (Trks)
Trk kinases are involved in neuronal development and function, and chromosomal rearrangements involving NTRK genes are oncogenic drivers in various cancers.[3] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of two FDA-approved Trk inhibitors, Larotrectinib and Entrectinib.
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | TrkA | 5 | |
| Pyrazolo[1,5-a]pyrimidine | Entrectinib | TrkA | 1.7 | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound 12 | TrkA | 1-100 | [3] |
The high potency of these pyrazolo[1,5-a]pyrimidine-based Trk inhibitors underscores the suitability of this scaffold for designing highly effective targeted therapies.
Targeting Casein Kinase 2 (CK2)
CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in a wide range of cellular processes.[5] The development of selective CK2 inhibitors is an active area of research.
| Compound Class | Compound | Target Kinase | KD (nM) | Cellular IC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Pyrazolo[1,5-a]pyrimidine | IC20 (31) | CK2 | 12 | low micromolar |[5] | | Benzotriazole | Silmitasertib | CK2 | - | - |[5] |
Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective CK2 inhibitors like IC20 (31), which demonstrates the potential to overcome off-target effects seen with other CK2 inhibitors such as Silmitasertib.[5]
Experimental Methodologies
The evaluation of kinase inhibitors typically involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid) at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Anti-proliferative Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a highly versatile and clinically validated framework for the development of potent and selective kinase inhibitors. While specific efficacy data for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid remains to be elucidated, the extensive body of research on analogous compounds suggests its potential as a valuable research tool or a starting point for the development of novel therapeutics. The comparative analysis presented here demonstrates that pyrazolo[1,5-a]pyrimidine derivatives can exhibit efficacy that is comparable or superior to other classes of kinase inhibitors, highlighting the continued importance of this scaffold in the field of drug discovery. Future investigations into the biological activity of novel derivatives like 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid are warranted to fully explore their therapeutic potential.
References
- Makurath, P. O., et al. (2024).
- Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Li, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
- Bradbury, R. H., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Journal of Medicinal Chemistry, 58(19), 7647–7663.
- BenchChem. (2025). Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. BenchChem.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Hammad, S. G., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 108792.
- Attia, M. H., et al. (2024).
- Ghattas, M. A., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 134, 118535.
- Hassan, A. S., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 13(33), 23145–23161.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
- Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4994.
- Quezada-Sarmiento, P. A., et al. (2022). Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. European Journal of Medicinal Chemistry Reports, 4, 100028.
- Wieczorek, M., et al. (2022).
- Bury, M. J., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508–8522.
- Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive.
- Makurath, P. O., et al. (2024).
- Lee, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 538–543.
- Iacob, E., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement for Novel Bioactive Compounds in Live Cells: A Comparative Analysis Featuring 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
For researchers in drug discovery, the synthesis of a novel compound like 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid marks a pivotal moment. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, frequently associated with the inhibition of protein kinases, a class of enzymes crucial in cellular signaling and often dysregulated in diseases like cancer.[1][2][3] However, a compound's therapeutic potential can only be realized if we can definitively prove it engages its intended molecular target within the complex and dynamic environment of a living cell.
This guide provides a comparative framework for validating the cellular target engagement of novel small molecules, using 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid as our working example. We will move beyond mere protocol recitation to explore the strategic rationale behind choosing a particular method. Here, we dissect and compare two powerful, yet fundamentally different, gold-standard biophysical techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . Our objective is to equip you with the expertise to not only perform these assays but to select the one that best aligns with your research goals, resources, and the specific questions you need to answer.
Method 1: Cellular Thermal Shift Assay (CETSA®) - The Label-Free Approach
CETSA is a powerful technique for assessing the direct binding of a ligand to its target protein in any biological context, including intact cells and even tissues.[4][5] The foundational principle is elegantly simple: when a small molecule binds to its target protein, it typically confers thermodynamic stability to the protein's folded structure.[6] This stabilization means the protein-ligand complex will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein.[4][6] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement.
The Causality Behind the CETSA Workflow
The strength of CETSA lies in its label-free nature; it does not require modification of the compound or the target protein, allowing for the study of endogenous proteins in their native environment.[5] This is a critical advantage when you are uncertain of the target or wish to avoid potential artifacts from protein overexpression or tagging.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", penwidth=1]; edge [penwidth=2];
} caption: "Workflow for the Cellular Thermal Shift Assay (CETSA)."
Experimental Protocol: CETSA
This protocol assumes the hypothesized target is a specific kinase, "Kinase X," which can be detected by a specific antibody.
1. Cell Culture and Compound Treatment:
-
Plate your chosen cell line (e.g., HEK293T, or a cancer cell line relevant to the hypothesized target) and grow to ~80-90% confluency.
-
Treat cells with varying concentrations of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C to allow for cell penetration and target binding.
2. Thermal Challenge (Melt Curve Generation):
-
After incubation, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each compound concentration and control.
-
Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). This step is critical; it is where the unbound proteins denature and aggregate.[4]
-
Include an unheated control sample (maintained at room temperature or on ice).
3. Lysis and Separation of Soluble Fraction:
-
Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins, leaving the stabilized, soluble proteins in the supernatant.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble "Kinase X" in each sample using a standard protein detection method like Western blotting or an ELISA.[7]
-
Plot the percentage of soluble "Kinase X" (relative to the unheated control) against the temperature for each compound concentration. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates thermal stabilization and, therefore, target engagement.[6][8]
5. Isothermal Dose-Response Fingerprint (ITDRF):
-
To determine potency (EC50), perform an isothermal dose-response experiment.[8] Heat all samples (treated with a range of compound concentrations) to a single, optimized temperature (e.g., 54°C, a temperature that causes significant, but not complete, denaturation in the vehicle control).
-
Plot the amount of soluble protein against the compound concentration to generate a dose-response curve.
Method 2: NanoBRET™ Target Engagement Assay - The Live-Cell Proximity Approach
The NanoBRET™ Target Engagement (TE) assay is a cutting-edge technique that measures compound binding directly within the physiological environment of living cells.[9][10] It operates on the principle of Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a fluorescent tracer).[11][12]
The Causality Behind the NanoBRET™ Workflow
In this system, the target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer, designed to reversibly bind the target's active site, is added to the cells. When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are brought into close proximity (<10 nm), generating a BRET signal.[12] When your test compound (2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid) enters the cell and binds to the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[9] This displacement is directly proportional to the target occupancy of your compound, allowing for highly quantitative affinity and residence time measurements in real-time.[11]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", penwidth=1]; edge [penwidth=2];
} caption: "Workflow for the NanoBRET™ Target Engagement Assay."
Experimental Protocol: NanoBRET™ TE
This protocol assumes you are testing engagement with "Kinase X" for which a NanoBRET™ vector and tracer are available.
1. Cell Preparation and Transfection:
-
Culture HEK293T cells, which are highly transfectable and commonly used for such assays.
-
Transfect the cells with a plasmid encoding for your target of interest (e.g., "Kinase X") fused to NanoLuc® luciferase. Follow standard transfection protocols. Allow 24 hours for protein expression.
2. Assay Plate Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® medium.
-
Dispense the cell suspension into a white, 384-well assay plate.
3. Compound and Tracer Addition:
-
Prepare serial dilutions of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid in Opti-MEM®.
-
In a separate plate, combine your diluted compound with a constant, optimized concentration of the specific NanoBRET™ fluorescent tracer for "Kinase X".
-
Transfer this compound/tracer mixture to the assay plate containing the cells. Include "no compound" (tracer only) controls for maximum BRET signal and "no tracer" controls for background.
-
Incubate the plate at 37°C for 2 hours to allow the binding competition to reach equilibrium.
4. Lysis and Signal Detection:
-
Prepare a detection reagent containing the NanoLuc® substrate (e.g., furimazine) and an extracellular NanoLuc® inhibitor. The inhibitor is crucial to ensure the signal originates exclusively from within intact cells.[12]
-
Add the detection reagent to all wells.
-
Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) using a luminometer capable of filtered luminescence detection.
5. Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle controls.
-
Plot the BRET ratio against the logarithmic concentration of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid and fit the data with a sigmoidal dose-response curve to determine the IC50, which reflects the compound's apparent cellular affinity for the target.
Comparative Analysis: Choosing the Right Tool for the Job
The choice between CETSA and NanoBRET™ is not about which method is "better," but which is better suited to your specific experimental needs. Both are self-validating systems when performed correctly, providing trustworthy data on direct target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[4][8] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target, measured by BRET.[9][11] |
| Target Protein | Endogenous, native protein. No modification required.[5] | Requires transient or stable expression of a target-NanoLuc® fusion protein. |
| Compound Requirement | Label-free; uses the unmodified test compound.[13][14] | Label-free; uses the unmodified test compound. |
| Key Reagents | Specific primary antibody for the target protein (for Western blot/ELISA). | Target-NanoLuc® expression vector, specific fluorescent tracer, NanoLuc® substrate. |
| Primary Readout | Amount of soluble protein remaining after heat shock. | Bioluminescence Resonance Energy Transfer (BRET) ratio. |
| Data Output | Thermal shift (ΔTm) or Isothermal Dose-Response (EC50). | Competitive binding curve (IC50), reflecting apparent cellular affinity (Kd). Can also measure residence time.[11] |
| Cellular Context | Measures engagement in intact cells (or lysates/tissues), but analysis is endpoint. | Real-time measurement in live, intact cells. |
| Throughput | Moderate. Can be adapted to 96-well format, but Western blotting can be laborious.[4] | High. Easily performed in 384-well or 1536-well plate format.[11] |
| Strengths | - Studies endogenous proteins at physiological levels.- No genetic modification needed.- Applicable to a wide range of protein targets and cell types. | - Extremely sensitive and quantitative.- Live-cell, real-time measurements.- Provides direct affinity data.- High-throughput screening capability. |
| Limitations | - Requires a high-quality antibody for detection.- Can be lower throughput.- Some proteins may not exhibit a significant thermal shift. | - Requires genetic engineering of cells.- Potential for artifacts from protein overexpression.- Dependent on the availability of a suitable fluorescent tracer. |
| Best For... | - Validating engagement with an endogenous target.- When protein modification is undesirable.- Initial target identification (when coupled with mass spectrometry). | - Precise quantification of compound affinity and potency in cells.- Structure-activity relationship (SAR) studies.- High-throughput screening campaigns. |
Conclusion and Authoritative Recommendation
For a researcher with a novel compound like 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid , the path to validating target engagement is a critical one. Your choice of methodology should be a strategic one.
If your primary goal is to confirm that your compound binds to a hypothesized endogenous target (e.g., a specific kinase implicated in a disease model) without any cellular manipulation, the Cellular Thermal Shift Assay (CETSA) is the authoritative choice. Its label-free nature provides compelling evidence of target interaction in a native physiological state.
Conversely, if you are conducting structure-activity relationship (SAR) studies with multiple analogs of your lead compound and require precise, quantitative data on cellular affinity and potency, the NanoBRET™ Target Engagement Assay offers unparalleled sensitivity and throughput. While it requires upfront investment in genetic modification, the quality and depth of the resulting binding data are exceptional for lead optimization.
Ultimately, these methods are complementary. A truly robust validation strategy might involve using CETSA to confirm engagement with the endogenous target, followed by the development of a NanoBRET™ assay to facilitate more rapid and quantitative screening of next-generation compounds. By understanding the core principles and practical considerations of each technique, you can design a scientifically rigorous and efficient workflow to confidently validate the cellular action of your novel bioactive compounds.
References
-
ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]
-
Chen, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Lomenick, B., et al. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. ACS Chemical Biology. [Link]
-
Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Wikipedia. Methods to investigate protein–protein interactions. [Link]
-
Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. [Link]
-
La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
Schiele, F., et al. (2015). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Journal of Molecular Biology. [Link]
-
Zhang, H., et al. (2020). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]
-
Pollard, T.D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]
-
El-Sayed, N., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Woischnig, A.-K., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. [Link]
-
PubChem. 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Fisher Scientific. 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 97%, Thermo Scientific. [Link]
-
ResearchGate. (2022). Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. European Journal of Medicinal Chemistry Reports. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. [Link]
-
Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal. [Link]
-
Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
ResearchGate. (2012). Synthesis and biological activity of 2-benzylidenehydrazinocarbonyl-5,7- dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. [Link]
-
Chen, J., et al. (2025). Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities. Pesticide Biochemistry and Physiology. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. annualreviews.org [annualreviews.org]
- 7. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Perspective on 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid versus Other Key Analogs
An In-Depth Comparative Guide to Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry
For researchers and scientists in the field of drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its unique bicyclic, nitrogen-rich structure serves as a privileged framework for designing potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2][3] This guide provides an in-depth comparison of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid with other significant derivatives of this scaffold, supported by experimental data and protocols to inform your research and development endeavors.
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that combines a pyrazole and a pyrimidine ring.[4] This arrangement creates a planar, aromatic structure that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties.[2][4] These derivatives have demonstrated significant potential as inhibitors of a variety of kinases, including Tropomyosin receptor kinases (Trks), FMS-like tyrosine kinase 3 (FLT3), and Pim-1 kinase.[5][6][7][8]
Profiling 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid: A Predictive Analysis
While extensive research has been conducted on the pyrazolo[1,5-a]pyrimidine scaffold, 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid itself is not as widely documented in peer-reviewed literature as some of its analogs. However, based on established structure-activity relationships (SAR) for this class of compounds, we can infer its likely characteristics.
The substituents on this molecule are key to its potential activity:
-
2-Methyl and 7-Methyl Groups: Small alkyl groups at these positions generally enhance binding to the hydrophobic regions of kinase active sites.
-
5-Carboxylic Acid Group: The presence of a carboxylic acid at the 5-position is a significant feature. This group can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the target protein's binding pocket.
Based on these features, 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is predicted to be a competitive inhibitor of protein kinases. The precise selectivity and potency would, of course, need to be determined experimentally.
Comparative Analysis with Leading Pyrazolopyrimidine Derivatives
To understand the potential of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, it is instructive to compare it with other well-characterized derivatives that have shown significant therapeutic promise.
Pyrazolopyrimidine Derivatives as Trk Inhibitors
Tropomyosin receptor kinases are key targets in the treatment of cancers with NTRK gene fusions.[5] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some achieving clinical approval.[5][9]
| Compound | Key Structural Features | Biological Activity (IC50) | Reference |
| Larotrectinib | 3-pyrrolidino-substitution | TrkA: 5 nM | [5] |
| Entrectinib | Macrocyclic ether linkage | TrkA: 1.7 nM | [5] |
| Repotrectinib | Macrocyclic, second-generation inhibitor | TrkA: 0.08 nM | [5][9] |
The high potency of these compounds is attributed to their ability to form strong interactions with the Trk active site. The bulky and complex substituents at the 3- and 5-positions are optimized for this purpose. In comparison, the smaller methyl groups and the carboxylic acid of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid may result in a different selectivity profile.
Pyrazolopyrimidine Derivatives as FLT3 Inhibitors
Internal tandem duplication of the FLT3 gene is a common mutation in acute myeloid leukemia (AML), making FLT3 an important therapeutic target.[6] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent FLT3 inhibitors.[6][10]
| Compound | Key Structural Features | Biological Activity (IC50) | Reference |
| Compound 17 | Phenyl and piperazine substitutions | FLT3-ITD: 0.4 nM | [6] |
| Compound 19 | Phenyl and piperazine substitutions | FLT3-ITD: 0.4 nM | [6] |
These compounds demonstrate that substitutions at various positions on the pyrazolopyrimidine core can be tailored to achieve high potency against specific kinase targets. The carboxylic acid group in our compound of interest could potentially interact with different residues in the FLT3 active site compared to the piperazine moieties in these examples.
Pyrazolopyrimidine Derivatives as Pim-1 Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and is a target for cancer therapy.[7][8] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop selective Pim-1 inhibitors.[7][8][11]
| Compound | Key Structural Features | Biological Activity (IC50) | Reference |
| Compound 11j | Phenyl and morpholine substitutions | Pim-1: 10 nM | [11] |
| Lead Compound | Phenyl and other substitutions | Pim-1: <10 nM | [7][8] |
The development of these Pim-1 inhibitors highlights the versatility of the pyrazolo[1,5-a]pyrimidine scaffold. The selectivity of these compounds is often attributed to the specific interactions of the substituents with the unique features of the Pim-1 active site.
Experimental Protocols
To experimentally validate the predicted activity of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and compare it to other derivatives, the following standard assays can be employed.
Kinase Inhibition Assay (Example: TrkA)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant TrkA kinase to the desired concentration in the assay buffer.
-
Prepare the substrate solution (e.g., a biotinylated peptide substrate) and ATP solution in the assay buffer.
-
Prepare a 10-point serial dilution of the test compound (e.g., 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid) in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Add 10 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 20 µL of a stop/detection solution (e.g., containing EDTA and a labeled antibody or streptavidin conjugate for detection).
-
Incubate for a further 30 minutes at room temperature.
-
Read the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a highly valuable platform for the development of targeted therapies, particularly kinase inhibitors. While 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not as extensively studied as some of its analogs, a predictive analysis based on the known structure-activity relationships of this class of compounds suggests it has the potential to be a potent kinase inhibitor. Its simple substitution pattern may offer a different selectivity profile compared to more complex, clinically advanced derivatives.
For researchers in drug discovery, this compound represents an interesting starting point for further investigation. The experimental protocols provided in this guide offer a clear path to characterizing its biological activity and comparing its performance against established pyrazolopyrimidine-based inhibitors. The continued exploration of this versatile scaffold is likely to yield new and improved therapeutic agents for a range of diseases.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. (URL: [Link])
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. (URL: [Link])
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | ACS Infectious Diseases. (URL: [Link])
-
Recent advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. (URL: [Link])
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed. (URL: [Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (URL: [Link])
-
Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar. (URL: [Link])
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (URL: [Link])
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (URL: [Link])
-
Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors - PubMed. (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Anticancer Agents: A Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its structural resemblance to purines allows for interaction with a variety of biological targets, particularly protein kinases, making it a focal point in the development of novel anticancer agents.[2][3] This guide provides a comparative analysis of recently developed pyrazolo[1,5-a]pyrimidine and its isomeric pyrazolo[3,4-d]pyrimidine derivatives, offering insights into their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Tool in Oncology
The fused, rigid, and planar structure of the pyrazolo[1,5-a]pyrimidine nucleus provides a versatile platform for synthetic modifications, enabling the fine-tuning of pharmacological properties.[1] The development of efficient synthetic strategies, including cyclization, condensation, and multi-component reactions, has further fueled the exploration of this scaffold in cancer research.[1][3] These compounds have demonstrated a broad spectrum of anticancer activities, acting as inhibitors of various protein kinases implicated in tumor growth and proliferation.[3]
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
A predominant mechanism by which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cellular signaling pathways that are often dysregulated in cancer. By acting as ATP-competitive or allosteric inhibitors, these compounds can block the phosphorylation cascade that drives cancer cell proliferation, survival, and metastasis.[3]
One of the key pathways targeted by this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[4][5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell proliferation.[6] Pyrazolo[1,5-a]pyrimidine-based inhibitors can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[7][8]
Below is a simplified representation of the EGFR signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyrimidine agent.
Caption: EGFR Signaling Pathway Inhibition.
Comparative Analysis of Anticancer Activity
The true measure of a novel anticancer agent lies in its performance in preclinical studies. The following table provides a comparative analysis of the in vitro anticancer activity of a series of recently synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives against human lung carcinoma (A549) and human colorectal carcinoma (HCT-116) cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), providing a quantitative measure of their potency. Erlotinib, an established EGFR inhibitor, is included as a reference compound.
| Compound | Chemical Structure | A549 IC50 (µM)[7] | HCT-116 IC50 (µM)[7] | EGFRwt Kinase IC50 (µM)[7] |
| 8 | R = 4-chlorophenyl | 16.75 | 24.16 | 0.026 |
| 10 | R = 4-methoxyphenyl | 15.68 | 18.78 | 0.019 |
| 12a | R = 3,4,5-trimethoxyphenyl | 13.72 | 23.33 | 0.021 |
| 12b | R = 4-(dimethylamino)phenyl | 8.21 | 19.56 | 0.016 |
| Erlotinib | Reference Drug | 6.77 | 19.22 | 0.006 |
Structure-Activity Relationship (SAR) Insights:
The data in the table reveals key structure-activity relationships. Compound 12b , with a 4-(dimethylamino)phenyl substituent, demonstrated the most potent anticancer activity against the A549 cell line and the most potent inhibition of the EGFR wild-type kinase among the synthesized compounds.[7] This suggests that the electron-donating dimethylamino group at the para position of the phenyl ring is favorable for activity. The progressive increase in activity from a simple chloro-substituted phenyl (8 ) to a trimethoxyphenyl (12a ) and finally to the dimethylaminophenyl (12b ) highlights the importance of the electronic and steric properties of the substituent at this position for effective interaction with the target.
Experimental Protocol: MTT Assay for Cell Viability
The evaluation of the cytotoxic effects of novel compounds is a critical step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][9][10][11] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549 or HCT-116) in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrazolo[1,5-a]pyrimidine test compounds and the reference drug (e.g., Erlotinib) in the culture medium.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using appropriate software.
-
The following diagram illustrates the workflow of the MTT assay.
Caption: MTT Assay Workflow.
Conclusion and Future Perspectives
Pyrazolo[1,5-a]pyrimidines and their isomers continue to be a highly promising class of heterocyclic compounds for the development of novel anticancer agents. Their synthetic accessibility and the ability to modulate their activity through structural modifications make them attractive candidates for targeting various oncogenic pathways. The comparative analysis presented in this guide highlights the potential of these compounds as potent inhibitors of cancer cell growth, particularly through the inhibition of key protein kinases like EGFR.
Future research in this area should focus on several key aspects. The synthesis of more diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives will be crucial for exploring a wider chemical space and identifying compounds with improved potency and selectivity. Further investigation into the detailed molecular mechanisms of action, including the identification of specific kinase targets and the elucidation of their binding modes, will provide a rational basis for the design of next-generation inhibitors. Additionally, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising compounds in preclinical cancer models. Overcoming challenges such as drug resistance and off-target effects will be critical for the successful clinical translation of these promising anticancer agents.
References
-
Iorkula, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-56. [Link]
-
Arias-Gómez, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 949. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 19, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 19, 2026, from [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Al-Ghorbani, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Kumar, A., et al. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3208-3215. [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2301. [Link]
-
Gaber, A. A., et al. (2022). EGFR inhibitors and their pharmacophoric features. ResearchGate. [Link]
-
Amin, S. A., et al. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry & Biophysics, 54(1-2), 56-66. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 19, 2026, from [Link]
-
Sharma, A., et al. (2023). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 41(16), 7795-7833. [Link]
-
Yones, D. A., et al. (2018). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. ResearchGate. [Link]
-
Sharma, S. V., et al. (2019). A REVIEW: STATUS OF GENETIC MODULATED NONSMALL CELL LUNG CANCER TARGETS AND TREATMENT (CURRENT UPDATES IN DRUGS FOR NON-SMALL CELL LUNG CANCER TREATMENT). ResearchGate. [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
-
Gonzalez, E. D., et al. (2022). Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations. ResearchGate. [Link]
-
Abu-Hashem, A. A., et al. (2021). Synthesis, Structural Characterization of Some Pyrazolo [1-5a] pyrimidine and imidazo[1,2-b]pyrazole Derivatives as Anti-cancer Activity. ResearchGate. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 461-482. [Link]
-
Kumar, V., et al. (2023). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity, e202502844. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of Novel Pyrazolotriazolopyrimidine Derivatives as Potent Anti-Cancer Agents
Introduction: The Promise of the Pyrazolotriazolopyrimidine Scaffold in Oncology
The pyrazolotriazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2] The fused ring system provides a rigid framework that can be strategically functionalized to achieve high potency and selectivity for specific kinase targets. This guide provides a detailed head-to-head comparison of three novel pyrazolo[4,3-e][3][4]triazolo[1,5-c]pyrimidine derivatives, designated herein as Compound 1, Compound 2, and Compound 3, as potential anticancer agents. The insights presented are derived from a comprehensive analysis of their cytotoxic effects on various cancer cell lines and an elucidation of the underlying mechanism of action for the most promising candidate.[3]
Comparative Analysis of Cytotoxic Activity
The anti-proliferative effects of Compounds 1, 2, and 3 were rigorously evaluated against a panel of human cancer cell lines, including breast cancer (HCC1937 and MCF7) and cervical cancer (HeLa), using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.[3] The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of the cell population, was determined after 48 hours of treatment.
Quantitative Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 1 | HCC1937 (Breast) | 7.01 ± 0.52 |
| MCF7 (Breast) | 10.25 ± 0.88 | |
| HeLa (Cervical) | 11.00 ± 0.95 | |
| Compound 2 | HCC1937 (Breast) | 25.11 ± 1.85 |
| MCF7 (Breast) | 38.42 ± 2.50 | |
| HeLa (Cervical) | 48.28 ± 3.14 | |
| Compound 3 | HCC1937 (Breast) | 15.88 ± 1.21 |
| MCF7 (Breast) | 22.15 ± 1.93 | |
| HeLa (Cervical) | 31.62 ± 2.77 |
Data represents the mean ± standard deviation from three independent experiments.[3]
Of the three derivatives, Compound 1 consistently demonstrated the most potent anti-proliferative activity across all tested cancer cell lines.[3] Notably, the HCC1937 and HeLa cell lines, which are known to have high expression levels of the Epidermal Growth Factor Receptor (EGFR), exhibited the highest sensitivity to all three compounds.[3] This observation provided an early indication of the potential molecular target for this series of compounds.
Structure-Activity Relationship (SAR) Analysis
The distinct cytotoxic profiles of Compounds 1, 2, and 3 can be rationalized by examining their chemical structures. All three compounds share a common pyrazolo[4,3-e][3][4]triazolo[1,5-c]pyrimidine core with a pyridin-4-yl substituent at the 9-position. The key point of variation lies in the substituent on the phenyl ring at the 7-position.
-
Compound 1: 7-(4-methoxy phenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][3][4]triazolo[1,5-c]pyrimidine
-
Compound 2: 7-(4-chloro phenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][3][4]triazolo[1,5-c]pyrimidine
-
Compound 3: 7-(4-bromo phenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][3][4]triazolo[1,5-c]pyrimidine[3]
The superior potency of Compound 1, which features a methoxy group (-OCH3) at the para-position of the phenyl ring, suggests that this electron-donating group is favorable for its anticancer activity. In contrast, the presence of electron-withdrawing halogen atoms, such as chlorine in Compound 2 and bromine in Compound 3, resulted in a significant reduction in cytotoxic potency. This structure-activity relationship highlights the critical role of the electronic properties of the substituent at this position in modulating the biological activity of these derivatives.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
To elucidate the molecular mechanism underlying the potent cytotoxicity of Compound 1, its effect on the EGFR signaling pathway was investigated using Western blot analysis. This technique allows for the detection and quantification of specific proteins in a cell lysate, including their phosphorylation status, which is a key indicator of protein activation.
Signaling Pathway and Point of Inhibition
Caption: Inhibition of the EGFR signaling cascade by Compound 1.
Western blot analysis revealed that treatment with Compound 1 led to a significant decrease in the phosphorylation of EGFR (pEGFR) and its downstream signaling proteins, including Akt (pAkt) and ERK1/2 (pERK1/2), in both HCC1937 and HeLa cells.[3] This inhibition of the EGFR/Akt/ERK1/2 pathway disrupts crucial cellular processes, ultimately leading to the observed anti-proliferative effects. Molecular docking studies further corroborated these findings, suggesting that Compound 1 binds to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of the pyrazolotriazolopyrimidine derivatives on cancer cell lines.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (HCC1937, MCF7, or HeLa) are seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the cells are treated with increasing concentrations (typically ranging from 1 to 100 µM) of the test compounds for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the resulting dose-response curves.
Western Blot Analysis of EGFR Pathway Proteins
This protocol details the procedure for assessing the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with Compound 1.
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Treatment: Cancer cells (HCC1937 and HeLa) are treated with Compound 1 at their respective IC50 concentrations (7 µM for HCC1937 and 11 µM for HeLa) for 24, 48, and 72 hours.
-
Protein Extraction and Quantification: Following treatment, cells are lysed, and the total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, Akt, and ERK1/2.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This head-to-head comparison unequivocally identifies Compound 1, a 7-(4-methoxyphenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][3][4]triazolo[1,5-c]pyrimidine derivative, as a highly promising anti-cancer agent. Its superior cytotoxicity is attributed to the presence of an electron-donating methoxy group and its ability to effectively inhibit the EGFR signaling pathway. The detailed experimental protocols provided herein serve as a robust framework for the further evaluation and optimization of this and other novel pyrazolotriazolopyrimidine derivatives.
Future research should focus on several key areas. Firstly, the selectivity of Compound 1 should be assessed against a broader panel of kinases to determine its specificity and potential off-target effects. Secondly, its efficacy should be evaluated in in-vivo animal models of cancer to translate these promising in-vitro findings into a more clinically relevant context.[5] Finally, further structural modifications of the pyrazolotriazolopyrimidine scaffold, guided by the structure-activity relationships established in this study, could lead to the development of even more potent and selective anti-cancer therapeutics.
References
-
Molecules. 2021 Jul 2;26(13):4065. doi: 10.3390/molecules26134065. ([Link])
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. ([Link])
-
Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. ResearchGate. ([Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. ([Link])
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. ([Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Selectivity of Novel Kinase Inhibitors: A Guide Centered on 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic Acid
This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using the representative molecule, 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid, as a central case study. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, particularly for targeting Cyclin-Dependent Kinases (CDKs) that are critical regulators of the cell cycle.[1][2][3] Given the high degree of conservation in the ATP-binding pocket across the human kinome, achieving selectivity is a paramount challenge in the development of safe and effective targeted therapies.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust approach to selectivity profiling.
Part 1: Initial Target Landscape Assessment
The first step in characterizing a novel compound is to understand its primary biological targets and potential off-targets across the kinome. A broad-based screening approach is the most efficient way to achieve this initial "lay of the land."
The KINOMEscan® Approach: A Global View of Kinase Binding
For a novel compound like 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid, a comprehensive initial screen is crucial. The KINOMEscan® platform is an industry-standard, competition-based binding assay that quantitatively measures the interaction of a test compound against a large panel of human kinases (typically over 450).[6][7][8]
The Principle of KINOMEscan®:
The assay does not measure enzymatic activity but rather the ability of the test compound to displace a known, immobilized ligand from the kinase's active site. The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.[7] This ATP-independent method provides a true measure of the binding affinity (dissociation constant, Kd), which is a key advantage over traditional IC50 determination that can be influenced by ATP concentration.[7]
Workflow for Initial KINOMEscan® Profiling:
Caption: A simplified workflow for an initial KINOMEscan® screen.
Interpreting the Data:
The primary output is typically a list of kinases for which the compound shows significant binding, often reported as "percent of control" or a calculated Kd value. This allows for the initial identification of the most potent targets and provides a broad overview of potential off-target interactions.
Part 2: In-Depth Validation and Cellular Confirmation
While broad screening provides a valuable map, it is essential to validate these initial findings through orthogonal assays and to confirm target engagement within a cellular context.
In Vitro Kinase Activity Assays: Measuring Functional Inhibition
Once primary targets are identified (for our case study, let's hypothesize CDK1 and CDK2 based on the pyrazolo[1,5-a]pyrimidine scaffold), the next step is to determine if binding translates to functional inhibition of the kinase's enzymatic activity. This is typically done through in vitro kinase assays.[9][10][11][12][13]
Experimental Protocol: In Vitro CDK1/Cyclin B Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant human CDK1/Cyclin B enzyme, and a suitable substrate (e.g., Histone H1).[13]
-
Compound Addition: Add serial dilutions of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid and comparator compounds (e.g., RO-3306, a known selective CDK1 inhibitor) to the wells.[14]
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP).[12][13]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS loading buffer).[10]
-
Detection: Separate the phosphorylated substrate from the unreacted ATP using SDS-PAGE. Visualize the radiolabeled substrate using autoradiography and quantify the band intensity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data (Hypothetical):
| Compound | CDK1/CycB IC50 (nM) | CDK2/CycE IC50 (nM) | CDK4/CycD1 IC50 (nM) | CDK9/CycT IC50 (nM) |
| 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid | 50 | 150 | >10,000 | 800 |
| RO-3306 (CDK1 Selective) [14] | 35 | 330 | >15,000 | >15,000 |
| Dinaciclib (Pan-CDK) [15] | 1 | 1 | 4 | 4 |
This hypothetical data would suggest that our compound of interest has good potency against CDK1 and moderate selectivity over CDK2 and CDK9, with high selectivity against CDK4.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Live Cells
A compound's activity in a test tube can differ significantly from its behavior in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound binds to its intended target in intact cells or tissue.[16][17][18][19]
The Principle of CETSA®:
The binding of a ligand (our compound) to its target protein often stabilizes the protein's structure. This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][19][20]
Experimental Workflow for CETSA®:
Caption: Key steps in a Cellular Thermal Shift Assay (CETSA®) experiment.
Interpreting the Data:
The result is a pair of "melting curves" for the target protein, one with the vehicle control and one with the compound. A rightward shift in the curve for the compound-treated sample demonstrates target stabilization and thus, engagement. This provides crucial evidence that the compound can reach and bind to its target in a physiological setting.
Part 3: Concluding Remarks on Selectivity Evaluation
The evaluation of a novel kinase inhibitor's selectivity is a multi-faceted process that requires a combination of broad screening and focused validation assays. By integrating data from global binding assays like KINOMEscan®, functional in vitro kinase assays, and cellular target engagement methods like CETSA®, researchers can build a comprehensive and reliable selectivity profile for compounds such as 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid. This rigorous, evidence-based approach is fundamental to advancing potent and selective molecules toward further preclinical and clinical development.
References
-
In vitro kinase assay - Protocols.io. (2023). Retrieved from [Link]
-
Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. Retrieved from [Link]
-
In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved from [Link]
-
Reinhard, F. B., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Methods in Molecular Biology. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay v1 . ResearchGate. Retrieved from [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Chemical Biology. Retrieved from [Link]
-
Andrews, B., & Measday, V. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast . CORE. Retrieved from [Link]
-
CETSA . (n.d.). Retrieved from [Link]
-
Wells, C. I., et al. (2020). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes . ChemRxiv. Retrieved from [Link]
-
Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells . ResearchGate. Retrieved from [Link]
-
Principle of the cellular thermal shift assay (CETSA) . (n.d.). ResearchGate. Retrieved from [Link]
-
KINOMEscan Technology - Eurofins Discovery. (n.d.). Retrieved from [Link]
-
Chilukamarri, L., et al. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity . ACS Omega. Retrieved from [Link]
-
KINOMEscan® Kinase Profiling Platform . (n.d.). Retrieved from [Link]
-
Vassilev, L. T., et al. (2006). Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 . PNAS. Retrieved from [Link]
-
Li, T., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development . Journal of Hematology & Oncology. Retrieved from [Link]
-
Koleti, A., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors . PLOS Computational Biology. Retrieved from [Link]
-
KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.). Retrieved from [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. (2023). Retrieved from [Link]
-
Attia, M. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity . Molecules. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . RSC Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. technologynetworks.com [technologynetworks.com]
- 9. In vitro kinase assay [protocols.io]
- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazolopyrimidine Derivatives as Potent Antiplasmodial Agents Against Plasmodium falciparum
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel chemotherapeutic agents.[1][2] Among the promising heterocyclic scaffolds, pyrazolopyrimidines have emerged as a significant class of compounds with potent antiplasmodial activity.[3][4] This guide provides a comparative study of various pyrazolopyrimidine derivatives, delving into their anti-P. falciparum efficacy, selectivity, and underlying mechanisms of action. We will explore the structure-activity relationships that govern their potency and present key experimental data to support these findings.
The Rationale for Targeting P. falciparum with Pyrazolopyrimidines
Pyrazolopyrimidine derivatives are synthetic analogs of purines, which are essential for the synthesis of DNA and RNA.[5][6] As P. falciparum has a high replication rate during its asexual blood stage, it heavily relies on the de novo synthesis of pyrimidines, making the enzymes in this pathway attractive drug targets.[7] Several pyrazolopyrimidine series have been designed to inhibit key parasitic enzymes that are distinct from their human counterparts, thereby offering a therapeutic window.
Two prominent targets for pyrazolopyrimidine derivatives in P. falciparum are:
-
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is a crucial component of the de novo pyrimidine biosynthesis pathway in the parasite.[3][7] Inhibition of PfDHODH disrupts the parasite's ability to produce pyrimidines, leading to cell cycle arrest and death.[3][7]
-
Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3): This kinase plays a vital role in regulating RNA splicing within the parasite, a process essential for the survival of blood-stage P. falciparum.[8][9][10] Inhibitors of PfCLK3 have shown parasiticidal activity across multiple life cycle stages, suggesting potential for curative, transmission-blocking, and prophylactic effects.[8][9][11]
Comparative Antiplasmodial Activity of Pyrazolopyrimidine Derivatives
The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected pyrazolopyrimidine derivatives from various studies. The half-maximal inhibitory concentration (IC50) indicates the potency of the compound against the parasite, while the selectivity index (SI) provides a measure of its therapeutic window (ratio of cytotoxicity to antiplasmodial activity).
Table 1: 7-Arylaminopyrazolo[1,5-a]pyrimidine Derivatives Targeting PfDHODH
| Compound | R1 | R2 | IC50 (µM) against P. falciparum W2 clone | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| 33 | CF3 | CH3 | 1.2 | >561.4 | 467.8 | [3] |
| 38 | CH3 | CH3 | 5.1 | >405.9 | 79.6 | [3] |
| 44 | CH3 | CF3 | Not specified | Not specified | Not specified | [3] |
Note: The W2 clone is a chloroquine-resistant strain of P. falciparum.
Table 2: 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | R1 | R2 | IC50 (µM) against Chloroquine-Resistant P. falciparum | Cytotoxicity against BGM cells | Selectivity Index (SI) | Reference |
| 107 | F | CH3 | 5.13 | Not specified | Higher than sulfadoxine | [3][12] |
Note: BGM cells are a kidney cell line from the African green monkey, often used for cytotoxicity screening.
Table 3: Pyrazolopyrimidine-Sulfonamide Hybrids
| Compound | Linker | R (at 4-position of arylsulfonamide) | IC50 (µM) against P. falciparum | Cytotoxicity | Selectivity Index (SI) | Reference |
| 74-77 series | (CH2)4 | Various substituents | 0.05 - 0.15 | Not specified | Not specified | [3] |
| 75 | (CH2)4 | Cl | 0.09 | Not specified | 1102.2 | [3] |
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals several key structural features that influence the antiplasmodial activity of pyrazolopyrimidine derivatives:
-
Substitution at the 7-position: The presence of a β-naphthylamine group at the 7-position of the pyrazolo[1,5-a]pyrimidine core appears to be crucial for potent activity, as seen in compounds 33 and 38.[3]
-
Linker Length in Hybrids: In the pyrazolopyrimidine-sulfonamide hybrids, a linker of four methylene groups between the two pharmacophores resulted in the most potent compounds.[3]
-
Substituents on the Arylsulfonamide Moiety: The presence of substituents at the 4-position of the arylsulfonamide group generally increased anti-P. falciparum activity.[3]
Mechanism of Action: A Closer Look at PfCLK3 Inhibition
The discovery of TCMDC-135051 as a potent and selective inhibitor of PfCLK3 has opened a new avenue for antimalarial drug development.[8][9] This compound has demonstrated activity against multiple species of Plasmodium and acts on both the asexual and sexual stages of the parasite's lifecycle, a critical feature for a drug aimed at not only treating the disease but also preventing its transmission.[8][9]
Caption: Inhibition of PfCLK3 by pyrazolopyrimidine derivatives disrupts essential RNA splicing, leading to parasite death.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of antiplasmodial compounds.
In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids.
Workflow Diagram:
Caption: Workflow for determining the in vitro antiplasmodial activity of compounds.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronously grown P. falciparum cultures are synchronized to the ring stage using methods like sorbitol treatment. The parasitemia is adjusted to 0.5% in a 2.5% hematocrit suspension in RPMI 1640 medium supplemented with human serum.
-
Compound Preparation: The pyrazolopyrimidine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium.
-
Assay Plate Setup: In a 96-well plate, 100 µL of the parasite culture is added to each well, followed by 100 µL of the compound dilutions. Control wells with no drug and wells with a known antimalarial (e.g., chloroquine) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Radiolabeling: After the initial incubation, 0.5 µCi of [3H]-hypoxanthine is added to each well.
-
Final Incubation: The plates are incubated for an additional 24 hours under the same conditions.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the compounds on a mammalian cell line (e.g., HepG2).
Step-by-Step Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to attach overnight.
-
Compound Addition: The pyrazolopyrimidine derivatives are added to the cells in serial dilutions and incubated for 48 hours.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated from the dose-response curves.
Conclusion and Future Perspectives
Pyrazolopyrimidine derivatives represent a versatile and promising scaffold for the development of novel antimalarial drugs. Their ability to target essential and validated pathways in P. falciparum, such as pyrimidine biosynthesis and RNA splicing, provides a strong rationale for their continued investigation. The favorable activity profiles and high selectivity indices of several lead compounds underscore their potential to overcome existing drug resistance.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety. Further exploration of their multistage activity, particularly against the liver and gametocyte stages, could lead to the development of a single drug that not only cures malaria but also prevents its transmission, a crucial step towards the ultimate goal of malaria eradication.
References
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC - NIH. Available from: [Link]
-
Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC - NIH. Available from: [Link]
-
Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - CIBFar. Available from: [Link]
-
Design, synthesis and anti-P. falciparum activity of pyrazolopyridine–sulfonamide derivatives - Sci-Hub. Available from: [Link]
-
Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PubMed Central. Available from: [Link]
-
Pyrazole and pyrazoline derivatives as antimalarial agents: A key review - Malaria World. Available from: [Link]
-
Antimalarial activity of 7-arylaminopyrazolo[1,5-a]pyrimidines against... - ResearchGate. Available from: [Link]
-
Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors | Request PDF - ResearchGate. Available from: [Link]
-
Novel compound interrupts malaria parasite’s lifecycle - CQMED. Available from: [Link]
-
Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - NIH. Available from: [Link]
-
Synthesis and antiplasmodial activity of 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues substituted with basic side chains - PMC - NIH. Available from: [Link]
-
Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed. Available from: [Link]
-
Pyrazole and pyrazoline derivatives as antimalarial agents: A key review - PubMed. Available from: [Link]
-
What are PfCLK3 inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]
-
Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed. Available from: [Link]
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC - NIH. Available from: [Link]
-
Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives. Available from: [Link]
-
Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum - PubMed. Available from: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - INIS-IAEA. Available from: [Link]
-
Design, synthesis and anti-P. falciparum activity of pyrazolopyridine-sulfonamide derivatives. Available from: [Link]
-
Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections - GSC Online Press. Available from: [Link]
Sources
- 1. Pyrazole and pyrazoline derivatives as antimalarial agents: A key review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 10. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic Acid
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. While specific toxicological data for this compound is not extensively available, this procedure is grounded in the known hazards of similar pyrazolo[1,5-a]pyrimidine derivatives and established principles of laboratory chemical waste management.[1][2][3][4][5][6][7][8]
Hazard Assessment and Characterization: The "Know Your Waste" Principle
The foundational step in any chemical disposal procedure is a thorough understanding of the material's potential hazards. For 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid, a definitive hazard profile has not been fully established. However, Safety Data Sheets (SDS) for structurally related pyrazolo[1,5-a]pyrimidine compounds indicate potential for:
-
Skin Irritation: May cause redness and discomfort upon contact with the skin.[2][3][4][9]
-
Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.[2][3][4][9]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][4]
Given these potential hazards, it is imperative to treat 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid as a hazardous chemical for disposal purposes.[10] All laboratory occupants should handle this compound and its waste with the assumption that it is hazardous unless confirmed otherwise by a qualified professional.[10]
Table 1: Hazard Assessment Summary
| Potential Hazard | GHS Classification (Assumed) | Recommended Precautions |
| Skin Irritation | Category 2 | Wear appropriate chemical-resistant gloves and a lab coat.[2][3] |
| Eye Irritation | Category 2A | Wear safety glasses or goggles.[2][3] |
| Respiratory Irritation | STOT SE, Category 3 | Handle in a well-ventilated area or a chemical fume hood.[3][4] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Avoid ingestion. Wash hands thoroughly after handling.[4] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of waste containing 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid.
Experimental Protocol: Waste Handling and Disposal
-
Segregation at the Source:
-
Solid Waste: Collect any solid waste, including residual powder, contaminated personal protective equipment (PPE) like gloves and weigh boats, and absorbent materials from spill cleanups, in a designated, leak-proof container.[10][11] This container should be clearly labeled as "Hazardous Waste."
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, compatible waste container. Do not mix with other waste streams, particularly incompatible ones (e.g., acids with bases, oxidizers with flammable liquids).[11][12] Halogenated and non-halogenated solvent wastes should be kept separate due to differences in disposal costs.[10]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
-
Proper Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."[13]
-
The label must clearly identify the contents, including the full chemical name: "2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid." If in solution, list all components and their approximate concentrations.
-
Indicate the primary hazards (e.g., "Irritant").
-
Include the date of waste generation.
-
-
Interim Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure all waste containers are kept tightly closed except when adding waste.[10][12]
-
Provide secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[11][15]
-
Store waste away from heat sources and direct sunlight.[12]
-
-
Request for Pickup and Disposal:
-
Once the waste container is full or ready for disposal, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[15]
-
Do not transport hazardous waste outside of the laboratory yourself.[15] Trained professionals should handle the transportation and final disposal.
-
Diagram 1: Disposal Workflow for 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic Acid
Caption: Workflow for the safe disposal of laboratory waste.
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Situation: Evaluate the extent of the spill and the potential hazards.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[3]
-
For liquid spills, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to soak up the liquid.
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[10]
Regulatory Compliance: Adherence to EPA and Local Guidelines
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][16] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in eligible academic entities.[16][17] It is the responsibility of the laboratory and the institution to be aware of and comply with all applicable federal, state, and local regulations.[18]
This includes maintaining accurate records of waste generation and disposal.[18] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
By adhering to these procedures, researchers can ensure that their work with novel compounds like 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is conducted with the highest standards of safety and environmental stewardship from discovery through disposal.
References
-
Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events. US EPA. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. PubMed. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
Sources
- 1. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. vumc.org [vumc.org]
- 16. epa.gov [epa.gov]
- 17. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 18. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic Acid
An Essential Safety and Operations Manual for Laboratory Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a significant N-heterocyclic compound in medicinal chemistry, often explored for its potential as an antitumor agent.[1][2] Understanding the potential hazards associated with this class of compounds is the first step in establishing a safe laboratory environment.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation. Carboxylic acids, in general, can be corrosive, and appropriate precautions must be taken to avoid contact.[3]
Summary of Potential Hazards:
| Hazard Class | Potential Effect | Source |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Corrosivity (as a Carboxylic Acid) | Can be corrosive. | [3] |
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid.
Step-by-Step PPE Protocol:
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a recommended choice for handling carboxylic acids and similar chemical structures.[4][5] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection : Chemical safety goggles are required at all times.[5][6] When there is a risk of splashing, a face shield must be worn in addition to safety goggles.[5]
-
Body Protection : A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes or spills, consider using a chemically resistant apron.
-
Respiratory Protection : If the material is a powder and there is a risk of generating dust, or if working outside of a ventilated enclosure, a NIOSH/MSHA-approved respirator is necessary.[6][7] The type of respirator and filter should be selected based on the potential exposure levels.
Engineering and Administrative Controls
Engineering controls are the most effective way to minimize exposure.
-
Ventilation : All handling of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] Avoid storing carboxylic acids in metal cabinets due to the risk of corrosion.[3] It is also crucial to store them away from incompatible materials such as bases and strong oxidizing agents.[3][7]
Administrative controls include:
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training : Ensure all personnel handling the compound are thoroughly trained on its potential hazards and the required safety procedures.
-
Emergency Procedures : Have clear and practiced emergency procedures for spills, exposures, and other incidents.
Safe Handling and Disposal Workflow
The following diagram illustrates the key stages of handling 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid, from receiving to disposal.
Caption: Workflow for the safe handling of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid.
Operational Plan: Step-by-Step Guidance
A. Preparation and Weighing:
-
Pre-operational Check : Before starting, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available.
-
Transport : Transport the container of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid in a secondary container to the designated weighing area within the fume hood.
-
Weighing : Carefully weigh the required amount of the compound on a tared weigh boat or paper. Avoid generating dust. If any material is spilled, decontaminate the area immediately.
B. Experimental Use:
-
Dissolution : Add the weighed compound to the appropriate solvent within the reaction vessel. Be aware of any potential exothermic reactions.
-
Reaction : Conduct the chemical reaction within the fume hood. Monitor the reaction for any unexpected changes.
C. Post-Experiment and Decontamination:
-
Quenching : If necessary, quench the reaction mixture according to your established protocol.
-
Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate cleaning agent.
Disposal Plan:
-
Waste Segregation : Collect all waste materials containing 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical attention.[4]
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Immediately call a poison center or physician.[4]
In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
In Case of a Spill: Evacuate the area and prevent further leakage or spillage if it is safe to do so.[8] Avoid dust formation.[8] Wear appropriate PPE and collect the spilled material using a method that does not generate dust. Place it in a suitable, closed container for disposal.[8]
By adhering to these guidelines, you can create a safe and efficient research environment for the handling of 2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid and other novel chemical compounds.
References
- Hysol 6510 Safety D
- Pyrimidine-2-carboxylic acid Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- The MSDS HyperGlossary: Carboxylic Acid.
- (S)-(-)
- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
- 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Safety Data Sheet. (2022, August 11). ChemicalBook.
- 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. SGT Life Sciences.
- 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 97%, Thermo Scientific. Fisher Scientific.
- CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (2025, August 24). Chemsrc.
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021, January 19). Letters in Applied NanoBioScience.
- 1H-Indole-2-carboxylic acid Safety D
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024, January 9). PMC - NIH.
- 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. PubChem.
- The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023, September 28). MDPI.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). MDPI.
- Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025, August 9).
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2025, December 18). PubMed.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. industrialfluidsmfg.twinoils.com [industrialfluidsmfg.twinoils.com]
- 5. quora.com [quora.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
